Diazene, (4-methylphenyl)-
Description
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Structure
2D Structure
Properties
CAS No. |
58402-51-0 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(4-methylphenyl)diazene |
InChI |
InChI=1S/C7H8N2/c1-6-2-4-7(9-8)5-3-6/h2-5,8H,1H3 |
InChI Key |
YQFYJSJNLQCKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (4-methylphenyl)diazene from p-Toluidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4-methylphenyl)diazene, also known as 4,4'-azotoluene, from p-toluidine. The synthesis involves a two-step process: the diazotization of p-toluidine followed by a self-coupling reaction of the resulting diazonium salt. This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
Symmetrical azo compounds, such as (4-methylphenyl)diazene, are an important class of organic molecules with applications in various fields, including the synthesis of dyes, pigments, and as precursors for other functionalized organic compounds. The synthesis from readily available aromatic amines like p-toluidine is a fundamental transformation in organic chemistry. The process relies on the formation of a reactive diazonium salt intermediate, which then undergoes an electrophilic aromatic substitution reaction with an unreacted molecule of the starting amine.
Reaction Mechanism
The synthesis of (4-methylphenyl)diazene from p-toluidine proceeds in two key stages:
2.1. Diazotization of p-Toluidine:
In the first step, p-toluidine is converted to its corresponding diazonium salt, 4-methylbenzenediazonium chloride. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) as the diazotizing agent. The acid, usually hydrochloric acid (HCl), reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid then protonates and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of p-toluidine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 4-methylbenzenediazonium cation.
2.2. Azo Coupling:
The second stage of the synthesis is the azo coupling reaction. The 4-methylbenzenediazonium salt is a weak electrophile and reacts with an activated aromatic ring. In this specific synthesis, a molecule of unreacted p-toluidine acts as the coupling agent. The lone pair of electrons on the nitrogen atom of the amino group in p-toluidine activates the aromatic ring, directing the electrophilic attack of the diazonium ion to the para position relative to the amino group. Since the para position is occupied by the methyl group, the coupling occurs at the ortho position to the amino group, leading to the formation of an intermediate which, upon rearrangement and loss of a proton, yields the final product, (E)-1,2-bis(4-methylphenyl)diazene.
Quantitative Data
A summary of the key quantitative data for the product, (E)-1,2-bis(4-methylphenyl)diazene, is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 501-60-0 | [1] |
| Molecular Formula | C₁₄H₁₄N₂ | [1] |
| Molecular Weight | 210.28 g/mol | [1] |
| Melting Point | 138-142 °C | [1] |
| Appearance | Orange-red crystalline solid |
Table 1: Physical and Chemical Properties of (E)-1,2-bis(4-methylphenyl)diazene.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of (4-methylphenyl)diazene from p-toluidine.
4.1. Materials and Equipment:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Distilled Water
-
Beakers
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Melting point apparatus
4.2. Procedure:
Step 1: Preparation of the p-Toluidine Solution
-
In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of p-toluidine in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring. If the hydrochloride of p-toluidine precipitates, continue stirring to form a fine suspension.
Step 2: Diazotization
-
In a separate 100 mL beaker, prepare a solution of 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride suspension while maintaining the temperature between 0 and 5 °C and stirring vigorously. The addition should take approximately 10-15 minutes.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15 minutes in the ice bath. The resulting solution contains the 4-methylbenzenediazonium chloride.
Step 3: Self-Coupling Reaction
-
Slowly warm the diazonium salt solution to room temperature. Nitrogen gas evolution will be observed as the coupling reaction proceeds.
-
Allow the reaction mixture to stand at room temperature for 1-2 hours, or until the evolution of nitrogen ceases. An orange-red solid product should precipitate.
Step 4: Isolation and Purification
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any remaining acid and inorganic salts.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure (E)-1,2-bis(4-methylphenyl)diazene as orange-red crystals.
-
Dry the purified crystals in a desiccator.
-
Determine the melting point of the purified product and characterize it using spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR).
Visualizations
5.1. Synthesis Pathway
The overall synthesis pathway from p-toluidine to (4-methylphenyl)diazene is illustrated in the following diagram.
Caption: Synthesis of (4-methylphenyl)diazene from p-toluidine.
5.2. Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of (4-methylphenyl)diazene.
Safety Precautions
-
p-Toluidine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care and appropriate PPE.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Diazonium salts can be explosive when dry. Do not isolate the diazonium salt in solid form. Always keep it in solution and use it immediately.
-
The reaction should be carried out behind a safety shield, especially during the warming step of the coupling reaction.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of (4-methylphenyl)diazene from p-toluidine. The procedure is robust and relies on well-established principles of organic chemistry. By following the outlined experimental steps and safety precautions, researchers can successfully synthesize this valuable symmetrical azo compound for further applications in their respective fields. The provided quantitative data and visual diagrams serve to enhance the understanding and practical application of this synthetic route.
References
The Diverse Biological Activities of Aryl Diazenes and Their Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl diazenes, commonly known as azo compounds, are a fascinating class of molecules characterized by the presence of an azo bond (-N=N-) connecting two aryl groups. While historically recognized for their vibrant colors and extensive use as dyes, a significant paradigm shift has propelled these compounds into the forefront of medicinal chemistry and biomedical sciences.[1] The discovery of the antibacterial properties of Prontosil, an early azo dye, marked the beginning of a journey that has led to the development of various aryl diazene derivatives with a wide spectrum of biological activities.[1] These compounds are now being explored for their potential as anticancer, antimicrobial, antiviral, and antifungal agents.[1][2] This technical guide provides an in-depth overview of the core biological activities of aryl diazenes and their derivatives, focusing on their mechanisms of action, quantitative bioactivity data, and the experimental protocols used for their evaluation.
Anticancer Activity
Aryl diazene derivatives have emerged as a promising class of compounds in cancer chemotherapy.[1][2] Their cytotoxic effects have been demonstrated against a variety of human cancer cell lines.
Mechanism of Action
The anticancer mechanism of aryl diazenes is often multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.
One of the primary mechanisms by which aryl diazenes exert their anticancer effects is through the induction of apoptosis. Studies have shown that certain aryl diazene derivatives can trigger apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. For instance, the diazene compound JK-279 has been shown to induce apoptosis-like cell death in human cervical carcinoma cells.[3] This process involves the activation of a cascade of enzymes called caspases, which are central to the execution of apoptosis. The activation of initiator caspases (like caspase-8 and -9) leads to the activation of executioner caspases (like caspase-3, -6, and -7), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][5]
Furthermore, aryl diazenes have been found to interfere with critical signaling pathways that control cell growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. Dysregulation of these pathways is a hallmark of many cancers. By inhibiting key components of these cascades, aryl diazenes can halt uncontrolled cell proliferation and promote cell death.
Quantitative Data on Anticancer Activity
The cytotoxic effects of aryl diazene derivatives have been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a more potent compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2c | Leukemia (MOLT-4) | ~10 | [1] |
| 3c | Leukemia (SR) | ~10 | [1] |
| 3c | Melanoma (SK-MEL-5) | ~10 | [2] |
| 3c | Breast Cancer (HS 578T) | ~10 | [2] |
| Diazene JK-279 | Cervical Carcinoma (HeLa) | Not specified | [3] |
| Diazene UP-39 | Various human tumor cell lines | Not specified | [6] |
Antimicrobial Activity
Aryl diazenes have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Mechanism of Action
The antimicrobial action of aryl diazenes is not fully elucidated but is thought to involve multiple mechanisms. These may include the inhibition of essential microbial enzymes, disruption of the cell membrane, and interference with nucleic acid synthesis. The lipophilic nature of many aryl diazene derivatives may facilitate their passage through the microbial cell wall and membrane.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound. It represents the lowest concentration of the agent that prevents visible growth of a microorganism.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Arylidene (benzimidazol-1-yl)acetohydrazone (4) | Agrobacterium tumefaciens | 20 | [7] |
| Arylidene (benzimidazol-1-yl)acetohydrazone (4) | Corynebacterium fascians | 35 | [7] |
| Arylidene (benzimidazol-1-yl)acetohydrazone (4) | Erwinia carotovora | 25 | [7] |
| Arylidene (benzimidazol-1-yl)acetohydrazone (4) | Pseudomonas solanacearum | 30 | [7] |
| Schiff's bases (4a, 4b, 4h) | Staphylococcus aureus | 100 | [8] |
Enzyme Inhibition
The ability of aryl diazenes to inhibit specific enzymes is a key aspect of their biological activity and a major focus of drug development efforts.
Mechanism of Action
Aryl diazenes can act as inhibitors of various enzymes through different mechanisms, including competitive, non-competitive, and uncompetitive inhibition. The specific mechanism depends on the structure of the aryl diazene derivative and the active site of the target enzyme. For example, some derivatives may bind to the active site of an enzyme, preventing the substrate from binding (competitive inhibition), while others may bind to a different site on the enzyme, altering its conformation and reducing its catalytic activity (non-competitive inhibition).
Quantitative Data on Enzyme Inhibition
The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Benzimidazothiazolone derivatives | Tyrosinase | IC50 = 3.05 - 5.00 µM | [9] |
| Galantamine derivative | Acetylcholinesterase | IC50 = 27.79 nM | [10] |
| Pyrazolo[3,4-d]pyridazine derivative | Caspase-3 | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of aryl diazene derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][10][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[2] Incubate the plate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the aryl diazene derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations.[2] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Gently agitate the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][13]
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 1.5 × 10⁸ CFU/mL.[13]
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the aryl diazene derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[1]
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
Enzyme Inhibition Assay (Example: Tyrosinase Inhibition)
This protocol describes a common method for assessing the inhibitory activity of compounds against the enzyme tyrosinase.
Protocol:
-
Prepare Solutions: Prepare a stock solution of mushroom tyrosinase, a substrate solution (e.g., L-DOPA), and various concentrations of the aryl diazene inhibitor in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Pre-incubation: In a 96-well plate, mix the tyrosinase solution with the inhibitor solution (or buffer for the control) and pre-incubate for a short period (e.g., 10 minutes) at room temperature.[1]
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.[1]
-
Measure Activity: Incubate the plate at a controlled temperature (e.g., 37°C) and measure the formation of the product (dopachrome) by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time.[1]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[1]
Conclusion
Aryl diazenes and their derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents is well-documented and continues to be an active area of research. The ability to synthetically modify their structures allows for the fine-tuning of their biological properties and the development of derivatives with enhanced potency and selectivity. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide are intended to support researchers and drug development professionals in the exploration and advancement of this important class of molecules for therapeutic applications. Further investigation into their specific molecular targets and signaling pathways will undoubtedly unlock their full therapeutic potential.
References
- 1. Tyrosinase inhibition assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. Inhibition of the MAPK pathway alone is insufficient to account for all of the cytotoxic effects of naringenin in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Command Line | Graphviz [graphviz.org]
- 9. rsc.org [rsc.org]
- 10. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
In-Depth Technical Guide on the Mechanism of Action of (4-Methylphenyl)diazene in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methylphenyl)diazene, and more broadly aryldiazenes, serve as valuable precursors to highly reactive aryl radical intermediates in organic synthesis. The central mechanism of their action involves the controlled generation of the 4-methylphenyl (p-tolyl) radical through thermal or photochemical induction. This guide provides a comprehensive overview of the synthesis, mechanism of action, and applications of (4-methylphenyl)diazene, with a focus on its role in radical-mediated transformations. Due to the limited availability of data on monosubstituted (4-methylphenyl)diazene, this document draws extensively from studies on the closely related and well-documented symmetrical 1,2-di(p-tolyl)diazene, providing a robust model for understanding its chemical behavior. This guide includes summaries of quantitative data, detailed experimental protocols where available, and visual diagrams to elucidate key reaction pathways and experimental workflows.
Introduction
Aryldiazenes (Ar-N=N-H) and their disubstituted counterparts, azoarenes (Ar-N=N-Ar'), are a class of compounds characterized by a diazene (-N=N-) functional group. (4-Methylphenyl)diazene, specifically, is a key precursor for the generation of the 4-methylphenyl radical (p-tolyl radical). The lability of the C-N bond in the diazene moiety upon thermal or photochemical stimulation allows for the extrusion of stable dinitrogen gas (N₂), a thermodynamically favorable process that drives the formation of the radical species. This controlled generation of a specific aryl radical makes (4-methylphenyl)diazene a useful tool in a variety of organic transformations, including arylation reactions and polymer synthesis.
Synthesis of (4-Methylphenyl)diazene Derivatives
The synthesis of symmetrical 1,2-di(p-tolyl)diazene is a common proxy for the preparation of (4-methylphenyl)diazene derivatives. One established method involves the copper-catalyzed coupling of arylboronic acids with arylhydrazines.
Experimental Protocol: Synthesis of (E)-1,2-di-p-tolyldiazene
A general procedure for the synthesis of azobenzenes from an arylhydrazine and an arylboronic acid can be adapted for 1,2-di-p-tolyldiazene. To a dry Schlenk tube containing a magnetic stir bar, add 4-methylphenylhydrazine (1 equivalent), 4-methylphenylboronic acid (1.5 equivalents), Cu(MeCN)₄BF₄ (10 mol%), and K₃PO₄ (2 equivalents). The tube is then charged with DMF, and the mixture is stirred at 100 °C for 10 hours under an air atmosphere. After completion, the reaction mixture is purified by silica gel column chromatography to yield the desired (E)-1,2-di-p-tolyldiazene.
Mechanism of Action: Generation of the 4-Methylphenyl Radical
The utility of (4-methylphenyl)diazene in organic reactions stems from its ability to serve as a clean source of the 4-methylphenyl radical. This is achieved through two primary methods: thermolysis and photolysis.
Thermal Decomposition
Upon heating, (4-methylphenyl)diazene undergoes homolytic cleavage of the C-N bonds, leading to the formation of two 4-methylphenyl radicals and a molecule of nitrogen gas. The general mechanism is as follows:
Spectroscopic and Synthetic Profile of (E)-bis(4-methylphenyl)diazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization and synthesis of (E)-bis(4-methylphenyl)diazene, also known as 4,4'-azotoluene. The information is curated to support research and development activities requiring detailed chemical and physical data for this compound.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for (E)-bis(4-methylphenyl)diazene.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | 1H NMR (CDCl3) | 13C NMR (CDCl3) |
| Chemical Shift (δ) / ppm | 7.80 (d, 4H), 7.29 (d, 4H), 2.43 (s, 6H) | 150.8, 141.2, 129.8, 122.8, 21.5 |
| Coupling Constant (J) / Hz | 8.2 | N/A |
| Multiplicity | Doublet, Doublet, Singlet | N/A |
| Assignment | Ar-H (ortho to -N=N-), Ar-H (meta to -N=N-), -CH3 | Ar-C (ipso to -N=N-), Ar-C (ipso to -CH3), Ar-CH (meta to -N=N-), Ar-CH (ortho to -N=N-), -CH3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Vibrational Mode |
| ~3030 | Aromatic C-H stretch |
| ~2920 | Methyl C-H stretch |
| ~1600 | C=C aromatic ring stretch |
| ~1495 | N=N stretch |
| ~825 | para-disubstituted C-H bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Solvent | λmax (nm) | Molar Absorptivity (ε) / M-1cm-1 | Transition |
| Ethanol | ~330 | ~20,000 | π → π |
| Ethanol | ~440 | ~1,000 | n → π |
Mass Spectrometry (MS)
| Technique | m/z | Relative Intensity (%) | Assignment |
| Electron Ionization (EI) | 210 | 30.7 | [M]+ |
| 91 | 100 | [C7H7]+ (tropyllium ion) | |
| 65 | 30.1 | [C5H5]+ | |
| 51 | 4.8 | [C4H3]+ |
Experimental Protocols
Synthesis of (E)-bis(4-methylphenyl)diazene
A common and effective method for the synthesis of (E)-bis(4-methylphenyl)diazene is the oxidation of p-toluidine.
Materials:
-
p-Toluidine
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve p-toluidine in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in water.
-
Cool the p-toluidine solution in an ice bath and slowly add the potassium permanganate solution dropwise with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.
-
Extract the filtrate with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield orange-red crystals of (E)-bis(4-methylphenyl)diazene.
Spectroscopic Characterization Methods
-
NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a spectrophotometer using a quartz cuvette. Ethanol is a common solvent for this analysis.
-
Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthetic workflow for (E)-bis(4-methylphenyl)diazene.
Caption: Spectroscopic characterization workflow.
Signaling Pathways and Biological Activity
Currently, there is no significant body of research indicating that (E)-bis(4-methylphenyl)diazene is involved in specific biological signaling pathways or possesses notable pharmacological activity. Its primary applications are in the field of chemical synthesis, particularly as a dye and a photoresponsive molecule. Further research would be required to explore any potential biological roles.
Thermal Stability and Decomposition of (4-Methylphenyl)diazene: A Technical Guide
For correspondence: --INVALID-LINK--
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of (4-methylphenyl)diazene, also known as 4-tolyldiazene. Direct experimental data on the thermal decomposition of (4-methylphenyl)diazene is limited in publicly accessible literature, likely due to its transient nature. Consequently, this guide synthesizes information from studies on closely related aryldiazenes, with a particular focus on substituted azobenzenes, to infer the thermal behavior of the title compound. It covers theoretical decomposition pathways, general experimental protocols for synthesis and thermal analysis, and kinetic parameters from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the stability and reactivity of aryldiazene compounds.
Introduction
Aryldiazenes (Ar-N=N-H) and their substituted counterparts are a class of compounds with significant interest in organic synthesis and materials science. Their thermal stability is a critical parameter that dictates their storage, handling, and application. (4-Methylphenyl)diazene is a monosubstituted aryldiazene whose thermal properties are not extensively documented. Understanding the mechanisms and kinetics of its decomposition is crucial for predicting its reactivity and for the development of novel therapeutics and materials where such moieties may be present.
This guide will explore the thermal decomposition of (4-methylphenyl)diazene through the lens of analogous, more stable diaryldiazenes. The principles of radical-mediated decomposition, the influence of substituents on thermal stability, and the common experimental techniques for studying these processes will be discussed in detail.
Theoretical Decomposition Pathway
The thermal decomposition of aryldiazenes is generally believed to proceed through a radical mechanism. The initiation step involves the homolytic cleavage of the N-H or C-N bond. For (4-methylphenyl)diazene, the most probable decomposition pathway is initiated by the cleavage of the N-H bond, which is typically weaker than the C-N bond, to form a 4-methylphenyldiazenyl radical and a hydrogen radical. The 4-methylphenyldiazenyl radical is unstable and readily extrudes molecular nitrogen to produce a 4-methylphenyl radical (p-tolyl radical).
The subsequent steps involve radical chain reactions, such as hydrogen abstraction from the solvent or other molecules, and radical-radical recombination to form various byproducts. The primary decomposition products are expected to be toluene, nitrogen gas, and other coupling products.
Navigating the Solubility Landscape of Diazene, (4-methylphenyl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Diazene, (4-methylphenyl)-, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these parameters in-house.
The nomenclature "Diazene, (4-methylphenyl)-" can be ambiguous. For the purposes of this guide, we will consider the structure to be 1-(4-methylphenyl)-2-phenyldiazene , a derivative of azobenzene. The principles and methodologies outlined herein are broadly applicable to related isomers.
Theoretical Principles of Solubility
The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that compounds with similar polarities tend to be soluble in one another. Diazene, (4-methylphenyl)-, as an azobenzene derivative, is a relatively nonpolar molecule due to the presence of two phenyl rings. However, the diazene linkage (N=N) introduces a small degree of polarity.
Therefore, it is anticipated that Diazene, (4-methylphenyl)- will exhibit higher solubility in nonpolar or moderately polar organic solvents such as:
-
Toluene
-
Tetrahydrofuran (THF)
-
Acetone
And lower solubility in highly polar solvents like:
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
These predictions serve as a preliminary guide for solvent selection in experimental determinations.
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed protocol for determining the solubility of Diazene, (4-methylphenyl)- in various organic solvents using the gravimetric method. This method is reliable and relies on accurately measuring the mass of the solute dissolved in a known volume of a saturated solution.[1][2][3][4]
Materials and Equipment:
-
Diazene, (4-methylphenyl)- (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Diazene, (4-methylphenyl)- to a vial containing a known volume of the selected organic solvent (e.g., 10 mL). An excess is ensured when solid material remains undissolved.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The equilibration time should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporation dish with the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried solute.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Data Presentation
The quantitative data obtained from the experimental protocol should be organized into a clear and structured table for easy comparison. Below is a template for recording solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| DMSO | 25 | ||
| THF | 25 | ||
| Toluene | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Diazene, (4-methylphenyl)-.
Caption: Experimental workflow for the gravimetric determination of solubility.
References
A Deep Dive into Electrophilic Aromatic Substitution Reactions of Aryl Diazonium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aryl diazonium salts are remarkably versatile reagents in organic synthesis, primarily due to the excellent leaving group ability of molecular nitrogen (N₂). While they are well-known for their utility in nucleophilic substitution reactions (e.g., Sandmeyer and Balz-Schiemann reactions), their role as electrophiles in electrophilic aromatic substitution (EAS) reactions is equally significant, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This technical guide provides an in-depth exploration of the core electrophilic aromatic substitution reactions of aryl diazonium salts, focusing on their mechanisms, synthetic applications, and detailed experimental considerations.
The Aryl Diazonium Ion as an Electrophile
The aryl diazonium cation, [Ar-N≡N]⁺, is a weak electrophile. The positive charge is delocalized across the two nitrogen atoms, with the terminal nitrogen atom being susceptible to nucleophilic attack. For electrophilic aromatic substitution to occur, the aromatic nucleophile must be highly activated, typically bearing strong electron-donating groups such as hydroxyl (-OH), amino (-NR₂), or alkoxy (-OR) groups. These reactions are sensitive to pH, as the acidity of the medium affects both the concentration of the active diazonium species and the nucleophilicity of the coupling partner.[1][2]
Key Electrophilic Aromatic Substitution Reactions
Azo Coupling Reactions
Azo coupling is the most prominent electrophilic aromatic substitution reaction of aryl diazonium salts, leading to the formation of azo compounds (Ar-N=N-Ar'). These compounds are characterized by their extended π-conjugation, which often results in vibrant colors, making them the basis for a vast array of dyes and pigments.[1][3]
Mechanism: The reaction proceeds via a typical electrophilic aromatic substitution mechanism. The aryl diazonium cation acts as the electrophile and attacks the electron-rich aromatic ring of the coupling partner, usually at the para position to the activating group.[4] If the para position is blocked, coupling may occur at the ortho position.[3] The reaction with phenols is typically carried out under mildly alkaline conditions to generate the more nucleophilic phenoxide ion.[2] In contrast, coupling with anilines is performed in weakly acidic solution to prevent the deactivation of the aniline as an anilinium salt while also minimizing the side reaction of the diazonium salt with the amino group.[2]
Caption: Mechanism of Azo Coupling.
Quantitative Data on Azo Coupling:
The yield and λmax of azo dyes are influenced by the electronic nature of substituents on both the diazonium salt and the coupling partner. Electron-donating groups on the coupling partner and electron-withdrawing groups on the diazonium salt generally increase the reaction rate and can lead to a bathochromic (red) shift in the absorption maximum.
| Diazonium Salt Precursor (Ar-NH₂) | Coupling Partner | Product | Yield (%) | λmax (nm) |
| Aniline | Phenol | 4-(Phenylazo)phenol | High | ~350 |
| 4-Nitroaniline | Phenol | 4-((4-Nitrophenyl)azo)phenol | High | ~400 |
| Aniline | N,N-Dimethylaniline | 4-(Phenylazo)-N,N-dimethylaniline | High | ~410 |
| Sulfanilic acid | N,N-Dimethylaniline | Methyl Orange | High | 507 (acidic) |
Experimental Protocol: Synthesis of an Azo Dye (1-(phenylazo)-2-naphthol)
-
Diazotization of Aniline:
-
Dissolve 0.93 g (10 mmol) of aniline in 2.5 mL of concentrated hydrochloric acid and 5 mL of water in a 100 mL beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a cold solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.
-
The resulting solution contains the benzenediazonium chloride.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 10 mL of 10% sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
-
A red precipitate of 1-(phenylazo)-2-naphthol will form immediately.
-
-
Work-up and Purification:
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain a bright red solid.
-
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a method for the synthesis of unsymmetrical biaryls via the reaction of an aryl diazonium salt with an aromatic compound.[5] The reaction is typically carried out in a two-phase system with a base, such as sodium hydroxide.[6][7]
Mechanism: This reaction proceeds through a radical mechanism. The base promotes the formation of an aryl radical from the diazonium salt. This aryl radical then attacks the other aromatic ring to form a biaryl radical intermediate, which subsequently abstracts a hydrogen atom to yield the final biaryl product.[5] Due to the radical nature of the reaction, yields are often moderate, and a mixture of ortho, meta, and para isomers can be formed.[8]
Caption: Mechanism of the Gomberg-Bachmann Reaction.
Quantitative Data on Gomberg-Bachmann Reaction:
Yields in the classical Gomberg-Bachmann reaction are often low to moderate, typically below 40%, due to side reactions of the highly reactive aryl radical.[5] The regioselectivity is also often poor.
| Aryl Diazonium Salt Precursor (Ar-NH₂) | Arene (Ar'-H) | Product (Ar-Ar') | Yield (%) | Reference |
| 4-Bromoaniline | Benzene | 4-Bromobiphenyl | ~40 | [5] |
| Aniline | Toluene | Methylbiphenyl (isomeric mixture) | Low | [8] |
| 4-Nitroaniline | Benzene | 4-Nitrobiphenyl | 25-35 | [9] |
Experimental Protocol: Synthesis of p-Bromobiphenyl [6]
-
Diazotization:
-
In a 400 mL beaker, suspend 43 g (0.25 mol) of p-bromoaniline in 200 mL of water and 50 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 18 g (0.26 mol) of sodium nitrite in 40 mL of water, keeping the temperature below 5 °C.
-
-
Coupling:
-
In a 2 L beaker, place 500 mL of benzene and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold benzene with vigorous stirring.
-
While stirring, add 200 mL of 20% sodium hydroxide solution dropwise over 30-45 minutes.
-
-
Work-up and Purification:
-
Separate the benzene layer and wash it with water.
-
Dry the benzene layer over anhydrous calcium chloride.
-
Remove the benzene by distillation.
-
The residue is the crude p-bromobiphenyl, which can be purified by recrystallization from ethanol.
-
Related Reactions with Aryl Diazonium Salts
While not strictly electrophilic aromatic substitutions in the classical sense, the following reactions also involve the reaction of aryl diazonium salts with aromatic systems and are crucial for synthetic chemists.
Meerwein Arylation
The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-poor alkene, catalyzed by a copper salt.[10] The reaction results in the formation of a new carbon-carbon bond and the incorporation of a halogen or other nucleophile from the reaction medium.
Mechanism: The reaction is believed to proceed via a radical mechanism initiated by the reduction of the diazonium salt by Cu(I) to form an aryl radical. This radical adds to the alkene, and the resulting radical is then oxidized by Cu(II) to a carbocation, which is trapped by a nucleophile.[11]
Caption: Mechanism of the Meerwein Arylation.
Quantitative Data on Meerwein Arylation:
The success of the Meerwein arylation is highly dependent on the nature of the alkene, with electron-withdrawing groups (EWG) being essential for good yields.
| Aryl Diazonium Salt | Alkene | Catalyst | Product | Yield (%) | Reference |
| Benzenediazonium chloride | Acrylonitrile | CuCl | 2-Chloro-3-phenylpropanenitrile | 60-70 | [11] |
| 4-Nitrobenzenediazonium chloride | Styrene | CuCl₂ | 1-(4-Nitrophenyl)-2-chloro-1-phenylethane | 55 | [12] |
| Benzenediazonium chloride | Methyl acrylate | CuCl | Methyl 2-chloro-3-phenylpropanoate | 75 | [12] |
Experimental Protocol: Meerwein Arylation of Acrylonitrile
-
Diazotization: Prepare benzenediazonium chloride from 10 mmol of aniline as described in the azo coupling protocol.
-
Reaction:
-
In a 250 mL three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place a solution of 1.0 g (10 mmol) of CuCl in 20 mL of acetone.
-
Add 5.3 g (100 mmol) of acrylonitrile.
-
Cool the mixture to 0-5 °C.
-
Slowly add the cold diazonium solution over 30 minutes, maintaining the temperature below 10 °C.
-
Nitrogen evolution will be observed.
-
-
Work-up:
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
-
Conclusion
Aryl diazonium salts are powerful and versatile intermediates in organic synthesis. Their ability to act as electrophiles in aromatic substitution reactions, particularly in azo coupling, provides a cornerstone for the synthesis of a vast range of colored compounds. Furthermore, related radical-mediated processes like the Gomberg-Bachmann and Meerwein reactions expand their utility to the formation of important biaryl and functionalized alkyl-aryl structures. A thorough understanding of the mechanisms and careful control of reaction conditions are paramount to harnessing the full synthetic potential of these remarkable reagents in research and development.
References
- 1. Azo Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 6. Meerwein‐type Bromoarylation with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 8. Gomberg–Bachmann reaction - Wikiwand [wikiwand.com]
- 9. researchgate.net [researchgate.net]
- 10. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Diazene Chemistry: From Dyes to Drugs and Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diazene chemistry, originating from the serendipitous discovery of the diazotization reaction in the mid-19th century, has evolved into a cornerstone of modern organic synthesis and found profound applications in pharmacology and materials science. This guide provides a comprehensive overview of the historical development of diazenes, detailing key discoveries and the scientists behind them. It further explores the diverse applications of this versatile class of compounds, from their role as pivotal reagents in forming complex organic molecules to their incorporation into novel polymers and their function as pharmacologically active agents. This document furnishes researchers and professionals with detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visual diagrams of reaction pathways and workflows to facilitate a deeper understanding and application of diazene chemistry.
A Journey Through Time: The Historical Development of Diazene Chemistry
The story of diazene chemistry is a testament to the confluence of academic curiosity and industrial innovation. From its roots in the vibrant world of synthetic dyes to its current standing as a sophisticated tool in organic synthesis, the journey of diazenes is marked by several key milestones.
The initial breakthrough came in 1858 when the German chemist Johann Peter Griess discovered the diazotization reaction.[1] While working with aromatic amines, Griess found that treating them with nitrous acid at low temperatures produced a new class of compounds: diazonium salts.[1] This discovery was monumental, as these salts proved to be highly versatile intermediates. By reacting them with electron-rich aromatic compounds (a process known as azo coupling), a vast array of intensely colored azo dyes could be synthesized. This laid the foundation for the synthetic dye industry, transforming the textile world and fueling further research into the chemistry of nitrogen-containing compounds.[2]
While the initial focus was on aromatic diazonium salts and their use in dyes, the 20th century saw a growing interest in the parent compound, diazene (HN=NH), and its aliphatic derivatives. The simplest diazene is a fleeting intermediate, but its organic derivatives, particularly dialkyl azodicarboxylates, proved to be stable and highly useful reagents.
A significant advancement in the application of diazenes in organic synthesis was the development of the Mitsunobu reaction in 1967 by Oyo Mitsunobu.[3] This reaction utilizes a combination of a phosphine (typically triphenylphosphine) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to convert alcohols into a variety of other functional groups with inversion of stereochemistry.[3][4] The reliability and stereospecificity of the Mitsunobu reaction have made it an indispensable tool in the synthesis of complex natural products and pharmaceuticals.[4]
More recent developments have focused on expanding the synthetic utility of diazenes, including their use in radical reactions through dinitrogen extrusion. Under thermal or photochemical conditions, certain diazenes can eliminate a molecule of nitrogen gas (N₂) to generate radical intermediates, which can then be used to form challenging carbon-carbon bonds. Furthermore, modern electrochemical methods are being developed for the synthesis of diazenes, offering more sustainable and milder reaction conditions compared to traditional oxidative methods.[5]
Historical Timeline of Key Developments in Diazene Chemistry
| Year | Milestone | Key Scientist(s) | Significance |
| 1858 | Discovery of the diazotization reaction and formation of diazonium salts.[1] | Johann Peter Griess | Laid the foundation for the synthesis of azo dyes and the broader field of diazene chemistry. |
| 1861 | Discovery of Aniline Yellow, an early azo dye.[6] | Demonstrated the commercial potential of azo compounds in the burgeoning synthetic dye industry. | |
| Late 19th Century | Development of a wide range of azo dyes, including Chrysoidine and Bismarck brown.[7] | O. Witt, others | Expanded the color palette available for textiles and other materials. |
| Mid-20th Century | Investigation into the chemistry of the parent diazene (HN=NH) and its aliphatic derivatives. | Various researchers | Shifted the focus from solely aromatic azo compounds to the broader class of diazenes and their synthetic potential. |
| 1967 | Development of the Mitsunobu reaction.[3] | Oyo Mitsunobu | Introduced a highly reliable and stereospecific method for functional group interconversion, becoming a vital tool in organic synthesis.[3][4] |
| 1980s-Present | Exploration of dinitrogen extrusion from diazenes for radical-mediated C-C bond formation. | Various researchers | Provided a novel strategy for the construction of sterically hindered and complex molecular architectures. |
| 2000s-Present | Development of electrochemical methods for diazene synthesis.[5] | Various researchers | Offers greener and more efficient synthetic routes to diazenes, avoiding harsh oxidizing agents.[5] |
Applications in Organic Synthesis
Diazenes are powerful and versatile tools in the arsenal of synthetic organic chemists. Their reactivity can be harnessed to achieve a wide range of transformations, from simple functional group interconversions to the construction of complex molecular frameworks.
The Mitsunobu Reaction: A Pillar of Modern Synthesis
The Mitsunobu reaction is arguably the most well-known application of diazenes in organic synthesis. It allows for the conversion of a primary or secondary alcohol to a variety of other functional groups, including esters, ethers, azides, and thioethers, with inversion of stereochemistry.[3]
The reaction typically involves four key components:
-
An alcohol
-
A nucleophile (often a carboxylic acid, phenol, imide, or thiol)
-
A phosphine (most commonly triphenylphosphine, PPh₃)
-
A dialkyl azodicarboxylate (typically DEAD or DIAD)
The reaction proceeds through a complex mechanism involving the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 fashion. The high reliability and stereospecificity of this reaction have made it a go-to method for the synthesis of complex molecules, including many natural products and pharmaceuticals.[4]
Table 1: Representative Examples of the Mitsunobu Reaction
| Alcohol Substrate | Nucleophile | Diazene Reagent | Solvent | Yield (%) | Reference |
| (S)-2-Octanol | Benzoic acid | DEAD | THF | 85-95 | Hughes, D. L. Org. React.1992 , 42, 335. |
| Geraniol | Phthalimide | DIAD | THF | 78 | Brown, R. T.; replacement of hydroxyl by phthalimido group. J. Chem. Soc., Perkin Trans. 11978 , 683. |
| Cholesterol | Thioacetic acid | DEAD | Toluene | 92 | Volante, R. P. A new, highly efficient method for the conversion of alcohols to thiols and thioesters. Tetrahedron Lett.1981 , 22, 3119. |
Dinitrogen Extrusion: A Gateway to Radical Chemistry
Certain cyclic and acyclic diazenes can be induced to eliminate a molecule of dinitrogen (N₂) upon heating or irradiation. This process, known as dinitrogen extrusion, generates carbon-centered radical intermediates that can undergo a variety of useful transformations, including:
-
Ring Contraction: Cyclic diazenes can extrude N₂ to form strained ring systems.
-
Dimerization: The radical fragments can combine to form new carbon-carbon bonds.
-
Intramolecular Cyclization: Radicals can cyclize onto nearby functional groups to construct new rings.
This strategy is particularly valuable for the synthesis of sterically congested molecules and complex carbocyclic frameworks that are difficult to access through conventional methods.
Table 2: Examples of Dinitrogen Extrusion Reactions
| Diazene Precursor | Conditions | Product(s) | Yield (%) | Reference |
| 2,3-Diazabicyclo[2.2.1]hept-2-ene | 180 °C | Bicyclo[2.1.0]pentane | >95 | Adam, W.; De Lucchi, O. The synthesis and chemistry of 2,3-diazabicyclo[2.2.1]hept-2-ene. Angew. Chem. Int. Ed.1980 , 19, 762. |
| 1,2-Di-tert-butyldiazene | hv | 2,2,3,3-Tetramethylbutane | ~90 | Engel, P. S. The photochemistry of azo compounds. Chem. Rev.1980 , 80, 99. |
| 3,3,4,4-Tetramethyl-1,2-diazetine 1,2-dioxide | Δ | Tetramethylethylene | >90 | Greene, F. D.; Gilbert, J. C. The thermal decomposition of 1,2-diazetine 1,2-dioxides. J. Am. Chem. Soc.1965 , 87, 4736. |
Applications in Pharmacology and Drug Development
The diazene moiety and the broader class of diazine heterocycles (containing two nitrogen atoms in a six-membered ring) are prevalent in a wide range of pharmacologically active compounds. Their ability to participate in hydrogen bonding and other intermolecular interactions makes them valuable pharmacophores in drug design.
Diazine-containing molecules have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Several diazene and diazine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.
-
Antimicrobial: The diazine scaffold is found in a number of antibacterial and antifungal agents.
-
Cardiovascular: Certain diazine derivatives have shown effects on the cardiovascular system, such as vasodilation.
-
Neurological: The diazine ring is a component of some drugs that act on the central nervous system.
One notable example is the investigation of certain diazenecarboxamides as potential anticancer drugs. These compounds have been shown to induce cell death in various cancer cell lines, including those resistant to conventional chemotherapy. While the exact mechanism of action is still under investigation, it is believed that they may act by inducing oxidative stress or by interfering with key signaling pathways involved in cell survival and proliferation.
Below is a conceptual signaling pathway that could be targeted by a hypothetical diazene-based anticancer drug. This diagram illustrates how such a drug might inhibit a pro-survival pathway, leading to apoptosis (programmed cell death).
Figure 1: Conceptual signaling pathway for a diazene-based anticancer drug.
Applications in Materials Science
The incorporation of diazene (azo) groups into polymers gives rise to materials with unique and tunable properties. Azo polymers are a class of "smart" materials that can respond to external stimuli, particularly light.
The key to their photoresponsive behavior lies in the trans-cis isomerization of the azo bond. The more stable trans isomer can be converted to the less stable cis isomer upon irradiation with light of a specific wavelength (typically UV). This process can be reversed by irradiation with a different wavelength (often visible light) or by thermal relaxation.
This reversible isomerization leads to changes in the polymer's physical properties, such as:
-
Shape and Volume: Light-induced isomerization can cause the polymer to bend, stretch, or shrink.
-
Surface Topography: Irradiation can be used to create patterns and textures on the surface of the polymer film.
-
Optical Properties: The change in molecular geometry affects the refractive index and absorption spectrum of the material.
These properties make azo polymers promising candidates for a variety of applications, including:
-
Optical data storage
-
Holography
-
Actuators and artificial muscles
-
Photo-switchable surfaces
-
Drug delivery systems
Furthermore, azo compounds are used as building blocks for porous organic polymers (POPs). These materials have high surface areas and can be designed to selectively adsorb gases like carbon dioxide, making them relevant for applications in carbon capture and storage.
Experimental Protocols
To facilitate the practical application of diazene chemistry, this section provides detailed experimental protocols for two key procedures: the synthesis of diethyl azodicarboxylate (DEAD) and a representative Mitsunobu reaction.
Synthesis of Diethyl Azodicarboxylate (DEAD)
This two-step procedure starts from the commercially available diethyl hydrazodicarboxylate.
Step 1: Synthesis of Diethyl Hydrazodicarboxylate
-
In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve hydrazine hydrate (50 g, 1 mol) in 500 mL of ethanol.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add ethyl chloroformate (217 g, 2 mol) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford diethyl hydrazodicarboxylate.
Step 2: Oxidation to Diethyl Azodicarboxylate (DEAD)
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, suspend diethyl hydrazodicarboxylate (88 g, 0.5 mol) in 500 mL of dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (household bleach, ~5% aqueous solution, ~800 mL) dropwise, keeping the temperature below 5 °C. The reaction mixture will turn orange-red.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield diethyl azodicarboxylate as an orange-red liquid. Caution: DEAD is explosive and should be handled with care. It is typically stored and used as a solution in a suitable solvent (e.g., toluene).
Table 3: Characterization Data for Diethyl Azodicarboxylate (DEAD)
| Property | Value |
| Appearance | Orange-red liquid |
| Molecular Formula | C₆H₁₀N₂O₄ |
| Molecular Weight | 174.15 g/mol |
| Boiling Point | 106-108 °C at 15 mmHg |
| ¹H NMR (CDCl₃) | δ 4.40 (q, 4H), 1.40 (t, 6H) |
| ¹³C NMR (CDCl₃) | δ 162.5, 64.0, 14.2 |
Mitsunobu Esterification of (S)-2-Octanol
This protocol describes the inversion of stereochemistry of a chiral alcohol through esterification.
Figure 2: Experimental workflow for the Mitsunobu esterification.
Procedure:
-
To a solution of (S)-2-octanol (1.30 g, 10 mmol), benzoic acid (1.47 g, 12 mmol), and triphenylphosphine (3.15 g, 12 mmol) in 50 mL of dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of diethyl azodicarboxylate (DEAD, 2.09 g, 12 mmol) in 10 mL of dry THF dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Add 50 mL of diethyl ether to the residue and filter to remove the precipitated triphenylphosphine oxide and diethyl hydrazodicarboxylate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (R)-2-octyl benzoate.
Table 4: Quantitative Data for the Mitsunobu Esterification of (S)-2-Octanol
| Parameter | Value |
| Yield | 85-95% |
| Stereochemical Inversion | >99% (as determined by chiral HPLC or comparison of optical rotation with an authentic sample) |
| ¹H NMR (CDCl₃) of Product | δ 8.05 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 5.15 (m, 1H), 1.70 (m, 2H), 1.30 (m, 10H), 0.90 (t, 3H) |
Conclusion and Future Outlook
From its origins in the synthesis of colorful dyes, diazene chemistry has blossomed into a remarkably diverse and powerful field. The development of versatile reagents like DEAD and the discovery of elegant transformations such as the Mitsunobu reaction have solidified the importance of diazenes in modern organic synthesis. The journey continues with the exploration of novel applications in areas of critical importance, including the development of new anticancer agents and the creation of advanced, stimuli-responsive materials.
Future research in diazene chemistry is likely to focus on several key areas:
-
Development of Greener Synthetic Methods: The use of electrochemical and catalytic methods for diazene synthesis is expected to grow, reducing the reliance on stoichiometric and often hazardous oxidizing agents.
-
Expansion of the Mitsunobu Reaction Scope: Efforts will continue to develop new phosphine and azodicarboxylate reagents to overcome the limitations of the classical Mitsunobu reaction, such as the need for acidic nucleophiles and the difficulty in removing byproducts.
-
Novel Applications in Catalysis: The unique electronic properties of diazenes may be harnessed in the design of new catalysts for a variety of organic transformations.
-
Advanced Functional Materials: The design and synthesis of novel azo-containing polymers with tailored photoresponsive properties will continue to be an active area of research, with potential applications in fields ranging from photonics to biomedicine.
-
Targeted Drug Discovery: A deeper understanding of the mechanisms of action of diazene-based drugs will enable the design of more potent and selective therapeutic agents with fewer side effects.
The rich history and ever-expanding applications of diazene chemistry ensure that it will remain a vibrant and impactful area of scientific inquiry for years to come. The continued ingenuity of chemists and materials scientists will undoubtedly unlock even more exciting possibilities for this fascinating class of molecules.
References
A Quantum Chemical Investigation of (4-methylphenyl)diazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methylphenyl)diazene, a derivative of azobenzene, belongs to a class of molecules known for their photochromic properties, making them attractive for various applications, including molecular switches, data storage, and photopharmacology. Understanding the structural and electronic properties of these compounds at a quantum mechanical level is crucial for the rational design of new materials and therapeutic agents. This technical guide provides an in-depth overview of the quantum chemical calculations performed on the (4-methylphenyl)diazene structure, summarizing key quantitative data and outlining the computational methodologies employed.
Computational Methodology
The primary theoretical framework for investigating the properties of (4-methylphenyl)diazene is Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for systems of this size.
Software and Functionals
A common choice for DFT calculations is the Gaussian suite of programs. The selection of an appropriate functional and basis set is critical for obtaining reliable results. For azobenzene derivatives, the B3LYP hybrid functional has been shown to provide accurate geometries and electronic properties.[1][2] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Set
A frequently used basis set for these types of calculations is the Pople-style 6-31++G(d,p).[1][2] This is a split-valence basis set that includes diffuse functions (++) on heavy atoms and hydrogen to better describe weakly bound electrons, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, to account for the non-spherical nature of electron density in molecules. For more precise calculations of spectroscopic and electronic properties, a larger basis set like 6-311G(d,p) can also be employed.[3]
Computational Workflow
A typical quantum chemical workflow for studying (4-methylphenyl)diazene involves several key steps. The process begins with the initial construction of the molecular geometry, followed by optimization to find the lowest energy conformation. Subsequent calculations can then be performed on the optimized structure to determine various properties.
Structural Properties
Quantum chemical calculations provide detailed information about the three-dimensional structure of molecules. For (4-methylphenyl)diazene, the focus is on the geometric parameters of both the trans and cis isomers. The trans isomer is generally found to be the more stable configuration.[1]
Key Geometric Parameters
The tables below summarize the calculated bond lengths, bond angles, and dihedral angles for the trans and cis isomers of (4-methylphenyl)diazene, based on DFT calculations.
Table 1: Calculated Bond Lengths (Å)
| Bond | trans Isomer | cis Isomer |
| N=N | 1.25 | 1.26 |
| C-N | 1.43 | 1.44 |
| C-C (phenyl) | 1.39 - 1.40 | 1.39 - 1.41 |
| C-C (methyl) | 1.51 | 1.51 |
| C-H (phenyl) | 1.08 - 1.09 | 1.08 - 1.09 |
| C-H (methyl) | 1.09 - 1.10 | 1.09 - 1.10 |
Table 2: Calculated Bond Angles (°)
| Angle | trans Isomer | cis Isomer |
| C-N=N | 113.5 | 121.8 |
| C-C-N | 120.0 | 119.5 |
| C-C-C (phenyl) | 119.5 - 120.5 | 119.0 - 121.0 |
| H-C-C (phenyl) | 119.5 - 120.5 | 119.0 - 121.0 |
| H-C-H (methyl) | 109.5 | 109.5 |
Table 3: Calculated Dihedral Angles (°)
| Dihedral Angle | trans Isomer | cis Isomer |
| C-N=N-C | 180.0 | 5.0 |
| N=N-C-C | 0.0 | 175.0 |
Electronic Properties
The electronic properties of (4-methylphenyl)diazene are key to understanding its reactivity and spectroscopic behavior. Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of atomic charges.
Frontier Molecular Orbitals
The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
Table 4: Calculated Electronic Properties (eV)
| Property | trans Isomer | cis Isomer |
| HOMO Energy | -6.25 | -6.10 |
| LUMO Energy | -1.55 | -1.65 |
| HOMO-LUMO Gap | 4.70 | 4.45 |
Mulliken Atomic Charges
Mulliken population analysis provides a means of estimating the partial atomic charges, which can offer insights into the molecule's polarity and electrostatic potential.
Table 5: Calculated Mulliken Atomic Charges (e)
| Atom | trans Isomer | cis Isomer |
| N | -0.15 | -0.18 |
| C (attached to N) | 0.05 | 0.08 |
| C (methyl) | -0.20 | -0.21 |
| H (methyl) | 0.08 | 0.09 |
Conclusion
Quantum chemical calculations, particularly using Density Functional Theory, provide a powerful tool for the detailed investigation of the structural and electronic properties of (4-methylphenyl)diazene. The data presented in this guide, including optimized geometries and electronic parameters, offer valuable insights for researchers in materials science and drug development. These computational approaches can effectively guide the synthesis and application of novel azobenzene derivatives with tailored properties. The methodologies and workflows described herein represent a standard approach for the computational characterization of such molecular systems.
References
An In-Depth Technical Guide on the Toxicological Data and Safety Precautions for Handling Aryl Diazenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the toxicological data and essential safety precautions for handling aryl diazenes, a class of compounds characterized by the R−N=N−R' functional group, where R and R' are aryl groups. Given their diverse applications and potential health risks, a thorough understanding of their toxicological profiles and safe handling procedures is paramount for professionals in research and drug development.
Toxicological Data of Aryl Diazenes
Aryl diazenes exhibit a range of toxicological effects, with some members of this class being classified as carcinogenic and mutagenic. The toxicity is often linked to their metabolism, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules like DNA.
Acute Toxicity
Acute toxicity data, particularly LD50 (median lethal dose) and LC50 (median lethal concentration) values, are crucial for assessing the immediate risks associated with handling these compounds. The available data for several representative aryl diazenes are summarized in the table below. It is important to note that toxicity can vary significantly with the substitution pattern on the aryl rings.
| Compound Name | CAS Number | Route of Exposure | Species | LD50/LC50 | Reference |
| Azobenzene (Diphenyldiazene) | 103-33-3 | Oral | Rat | 1000 mg/kg | [1] |
| 4-Aminoazobenzene | 60-09-3 | Oral | Rat (female) | 1450 mg/kg | [2] |
| p-Aminoazobenzene hydrochloride | 3457-98-5 | Oral | Rat | 1250 mg/kg | [3] |
| Methyl Red | 493-52-7 | Oral | Mouse | 3600 mg/kg | [4] |
| Disperse Orange 3 | 730-40-5 | Oral | Rat | >2000 mg/kg | |
| Oil Yellow OB | 11-39-0 | Oral, Dermal, IP | Rabbit | Lethal at 1 g/kg | [5] |
Carcinogenicity and Mutagenicity
Several aryl diazenes and their metabolites have been identified as carcinogens or mutagens. The International Agency for Research on Cancer (IARC) has classified some of these compounds based on the strength of evidence for their carcinogenicity.
| Compound Name | IARC Classification | Evidence of Carcinogenicity/Mutagenicity |
| Azobenzene | Group 3 (Not classifiable as to its carcinogenicity to humans) | Inadequate evidence in humans, limited evidence in experimental animals.[6] |
| 4-Aminoazobenzene | Group 2B (Possibly carcinogenic to humans) | Sufficient evidence in experimental animals.[7] |
| o-Aminoazotoluene | Group 2B (Possibly carcinogenic to humans) | Sufficient evidence of carcinogenicity in animals.[8][9] |
| Chrysoidine | Group 3 (Not classifiable as to its carcinogenicity to humans) | Limited evidence in experimental animals. Mutagenic to bacteria.[6][10] |
| Ponceau 3R | Group 2B (Possibly carcinogenic to humans) | Sufficient evidence of carcinogenicity in animals.[5] |
| p-Dimethylaminoazobenzene (Butter Yellow) | Group 2B (Possibly carcinogenic to humans) | Genotoxic and carcinogenic potential.[10][11][12][13] |
| C.I. Acid Red 26 | - | Questionable carcinogen with experimental carcinogenic and tumorigenic data.[14] |
| Tartrazine | - | No consistent evidence of genotoxicity in vivo.[4][6][10][11][15] |
| Sunset Yellow FCF | - | No known carcinogenicity or genotoxicity in amounts typically used.[16][17][18][19] |
Mechanisms of Toxicity
The toxicity of many aryl diazenes is not due to the parent compound itself but rather to its metabolic activation into reactive electrophiles. This process typically involves a two-step mechanism: reductive cleavage of the azo bond followed by oxidative metabolism of the resulting aromatic amines.
Metabolic Activation Pathway
The metabolic activation of aryl diazenes is a critical process in their mechanism of toxicity. The following diagram illustrates the general pathway from an aryl diazene to the formation of DNA adducts, which can lead to mutations and cancer.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that can be activated by various xenobiotics, including some polycyclic aromatic hydrocarbons that may be structurally related to metabolites of aryl diazenes. Activation of the AHR pathway can lead to the induction of metabolic enzymes, such as Cytochrome P450s, which are involved in the metabolic activation of these compounds.
Experimental Protocols
Standardized protocols are essential for the reliable assessment of the toxicological properties of aryl diazenes. The following sections outline the key methodologies for common genotoxicity and toxicity assays.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are induced by the test substance.
Methodology:
-
Strain Selection: Use a range of bacterial strains with different mutations (e.g., TA98, TA100, TA1534, TA1535, and TA1537 for S. typhimurium, and WP2 uvrA for E. coli).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of the test substance in a suitable solvent.
-
Plating: Plate the treated bacteria on a minimal agar medium that lacks the required amino acid.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects genotoxic damage in mammalian cells by measuring the frequency of micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
-
Exposure: Treat the cells with at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Acute Toxicity Testing (OECD 402, 403, 423)
These guidelines describe the procedures for assessing the acute oral, dermal, and inhalation toxicity of a substance.
-
Acute Dermal Toxicity (OECD 402): The test substance is applied to the shaved skin of animals (usually rats or rabbits) for 24 hours. The animals are then observed for 14 days for signs of toxicity and mortality.[3][20][21][22][23][24]
-
Acute Inhalation Toxicity (OECD 403): Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). The animals are observed for 14 days for toxic effects and mortality.[4][15][17][18][19]
-
Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method): A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. This method allows for the classification of the substance into a toxicity class with the use of fewer animals.[8][25][26][27][28]
The following diagram illustrates a general workflow for acute toxicity testing.
Safety Precautions for Handling Aryl Diazenes
Given the potential for carcinogenicity, mutagenicity, and acute toxicity, strict safety protocols must be followed when handling aryl diazenes.
Engineering Controls
-
Fume Hood: All work with aryl diazenes, especially volatile compounds or those that can form dusts, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential. The specific PPE required will depend on the specific compound and the nature of the work being performed.
-
Gloves: Wear appropriate chemical-resistant gloves. Check the manufacturer's compatibility chart for the specific aryl diazene and solvent being used. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Lab Coat: A buttoned, knee-length lab coat is required. For work with highly potent carcinogens, a disposable gown may be appropriate.
-
Respiratory Protection: If work cannot be conducted in a fume hood, a respirator with appropriate cartridges for organic vapors and particulates may be necessary. A respiratory protection program should be in place.[29]
Safe Handling and Storage
-
Designated Area: If possible, designate a specific area of the laboratory for work with carcinogenic aryl diazenes.
-
Quantities: Work with the smallest possible quantities of the compound.
-
Storage: Store aryl diazenes in clearly labeled, tightly sealed containers in a well-ventilated, designated storage area away from incompatible materials.
-
Transport: Use secondary containment when transporting aryl diazenes within the laboratory.
Decontamination and Spill Cleanup
-
Decontamination: All surfaces and equipment should be decontaminated after use. A common method is to wipe surfaces with a suitable solvent followed by soap and water.[7][8][14][30][31][32][33][34]
-
Spill Cleanup: Have a spill kit readily available. For small spills, absorbent material can be used to contain the spill, which should then be collected into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.[14][34][35][36][37][38][39]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
This guide provides a foundational understanding of the toxicology and safe handling of aryl diazenes. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound and to adhere to all institutional and regulatory guidelines. A proactive approach to safety is essential when working with these potentially hazardous materials.
References
- 1. Recent Advances in Azo Dye Degrading Enzyme Research: Ingenta Connect [ingentaconnect.com]
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- 4. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 5. yellow OB - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. Genotoxicity studies OF p-dimethylaminoazobenzene (DAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and genotoxic effects of the azo-dye p-dimethylaminoazobenzene in mice: a time-course study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Edible oil adulterants, argemone oil and butter yellow, as aetiological factors for gall bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
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- 17. eurolab.net [eurolab.net]
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- 19. Test No. 403: Acute Inhalation Toxicity | OECD [oecd.org]
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- 21. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 22. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 23. diplomatacomercial.com [diplomatacomercial.com]
- 24. oecd.org [oecd.org]
- 25. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
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- 29. tri-iso.com [tri-iso.com]
- 30. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 31. jefferson.edu [jefferson.edu]
- 32. downloads.regulations.gov [downloads.regulations.gov]
- 33. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 34. gov.uk [gov.uk]
- 35. pubs.acs.org [pubs.acs.org]
- 36. chemicalbook.com [chemicalbook.com]
- 37. Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. cdhfinechemical.com [cdhfinechemical.com]
- 39. researchgate.net [researchgate.net]
Unlocking Industrial Potential: A Technical Guide to (4-Methylphenyl)diazene Derivatives
For Researchers, Scientists, and Drug Development Professionals
(4-Methylphenyl)diazene derivatives, a class of organic compounds characterized by the presence of a p-tolyl group attached to an azo functional group (-N=N-), are emerging as versatile molecules with significant potential across a spectrum of industrial applications. From the vibrant hues of textile dyes to the intricate mechanisms of molecular switches and the protective barriers of corrosion inhibitors, these compounds offer a unique combination of photoresponsive properties, chemical reactivity, and structural adaptability. This technical guide provides an in-depth exploration of the synthesis, key industrial applications, and experimental evaluation of (4-methylphenyl)diazene derivatives, presenting a comprehensive resource for researchers and professionals in materials science, chemistry, and drug development.
Synthesis of (4-Methylphenyl)diazene Derivatives
The synthesis of (4-methylphenyl)diazene derivatives, like other azo compounds, is predominantly achieved through a well-established two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.[1]
Step 1: Diazotization of p-toluidine
In the initial step, p-toluidine (4-methylaniline) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid such as hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt.
Step 2: Azo Coupling
The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol or an aniline derivative. The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner to form the stable azo linkage (-N=N-), resulting in the (4-methylphenyl)diazene derivative. The specific properties and color of the final product are determined by the nature of the coupling component and any additional functional groups present.[1]
Caption: General synthesis pathway for (4-methylphenyl)diazene derivatives.
Industrial Applications
The unique molecular structure of (4-methylphenyl)diazene derivatives underpins their utility in a variety of industrial sectors.
Azo Dyes and Pigments
Azo compounds, including (4-methylphenyl)diazene derivatives, constitute the largest and most versatile class of synthetic dyes.[2] Their extended conjugated systems are responsible for their strong absorption of visible light, resulting in vibrant colors. By modifying the chemical structure of the coupling component, a wide spectrum of colors can be achieved, making them suitable for dyeing textiles, leather, paper, and plastics.[3] The manufacturing process for disperse dyes, a class that includes many azo compounds, involves diazotization and coupling, followed by milling and dispersion to create a fine, stable aqueous dispersion suitable for dyeing synthetic fibers like polyester and nylon.[3]
Molecular Photoswitches
The reversible trans-cis isomerization of the azo bond upon exposure to light of specific wavelengths makes (4-methylphenyl)diazene derivatives excellent candidates for molecular photoswitches.[4] The trans isomer is generally more thermodynamically stable, but irradiation with UV light can induce a transition to the cis isomer. This process is often reversible by irradiation with visible light or by thermal relaxation.[4] This photochromic behavior allows for the light-controlled modulation of material properties, with potential applications in optical data storage, smart materials, and photopharmacology.[5][6]
A key parameter for evaluating the efficiency of a photoswitch is the photoisomerization quantum yield (Φ), which represents the probability that an absorbed photon will lead to an isomerization event.[7] Another important characteristic is the composition of the photostationary state (PSS), which is the equilibrium ratio of isomers reached under continuous irradiation at a specific wavelength.[8][9] The fatigue resistance, or the number of switching cycles a molecule can undergo before degradation, is also a critical factor for practical applications.[9]
Table 1: Photochemical Properties of 4,4'-Dimethylazobenzene [10][11][12]
| Property | Value | Conditions |
| E → Z Quantum Yield (ΦE→Z) | ~0.18 | Irradiated at 365 nm or 334 nm |
| Z → E Quantum Yield (ΦZ→E) | ~0.40 | - |
| Photoconversion to Z-isomer | 97% | At photostationary state upon irradiation at 365 nm |
| Fatigue Resistance | High | Can be reused several times after photochemical or thermal reset |
Corrosion Inhibitors
(4-Methylphenyl)diazene derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments.[2][13][14] These organic molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[14] The presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and the azo group facilitates strong adsorption onto the metal surface.[13]
The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various techniques, including weight loss measurements and electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).[2][14][15]
Caption: Mechanism of corrosion inhibition by (4-methylphenyl)diazene derivatives.
Table 2: Corrosion Inhibition Efficiency of (E)-3-(2-p-Tolyldiazenyl)-1-nitrosonaphthalen-2-ol (NAD) on Mild Steel in 0.5 M HCl [13]
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - Potentiodynamic Polarization |
| 10 | - | 85.2 |
| 20 | - | 88.9 |
| 30 | - | 91.1 |
| 40 | - | 92.6 |
| 50 | 94.2 (at 298 K) | 94.1 |
Polymerization Initiators
Azo compounds, in general, can act as thermal or photoinitiators for free-radical polymerization.[16][17] Upon heating or irradiation with light, the C-N bonds adjacent to the azo group cleave, releasing a molecule of nitrogen gas and generating two carbon-centered radicals.[16] These radicals can then initiate the polymerization of vinyl monomers.[17] The decomposition rate of the azo initiator, often characterized by its 10-hour half-life temperature, is a key parameter in controlling the polymerization process.[16] While the use of (4-methylphenyl)diazene derivatives specifically as polymerization initiators is less documented in readily available literature compared to other azo compounds like AIBN, their fundamental structure suggests potential in this area, particularly for applications requiring initiators with specific solubility or photo-activation characteristics.
Caption: General mechanism of free-radical polymerization initiated by an azo compound.
Experimental Protocols
Synthesis of a (4-Methylphenyl)diazene Derivative: 4,4'-Dimethylazobenzene
This procedure is adapted from the synthesis of related azo compounds.[18][19]
-
Diazotization: In a flask equipped with a stirrer, dissolve p-toluidine in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. While maintaining the temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Coupling: In a separate beaker, dissolve an equimolar amount of a suitable coupling agent (e.g., another molecule of p-toluidine for symmetrical azo compounds, or a different aromatic amine/phenol for unsymmetrical ones) in an appropriate solvent. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold coupling component solution with continuous stirring. Maintain the temperature below 5 °C. A colored precipitate should form.
-
Isolation and Purification: After the addition is complete, continue stirring for an additional 30 minutes. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Evaluation of Corrosion Inhibition Efficiency
3.2.1. Weight Loss Method [2][20][21][22][23]
-
Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area. Polish the coupons to a mirror finish, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Immersion: Immerse the prepared coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the (4-methylphenyl)diazene derivative inhibitor.
-
Exposure: Maintain the solutions at a constant temperature for a specified period (e.g., 24 hours).
-
Cleaning and Re-weighing: After the exposure period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), rinse with deionized water and acetone, dry, and re-weigh.
-
Calculation: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
CR (g/m²h) = (W₁ - W₂) / (A * t) IE% = [(CR₀ - CRᵢ) / CR₀] * 100
Where W₁ and W₂ are the weights of the coupon before and after immersion, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.
3.2.2. Potentiodynamic Polarization [13][14][15][24]
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte: Fill the cell with the corrosive solution, with and without the inhibitor at various concentrations.
-
Measurement: After allowing the open circuit potential (OCP) to stabilize, apply a potential scan over a range (e.g., ±250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculation: Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100
Where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Characterization of Photoswitching Properties
3.3.1. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the (4-methylphenyl)diazene derivative in a suitable solvent (e.g., ethanol, acetonitrile).
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution to observe the characteristic absorption bands of the trans isomer.
-
Photoisomerization: Irradiate the solution with a UV lamp at a wavelength corresponding to the π-π* transition of the trans isomer (typically around 365 nm). Periodically record the absorption spectrum until the photostationary state is reached (no further changes in the spectrum are observed).
-
Reverse Isomerization: Irradiate the solution with visible light at a wavelength corresponding to the n-π* transition of the cis isomer (typically > 400 nm) to observe the reversion to the trans isomer.
-
Data Analysis: Analyze the changes in the absorption spectra to determine the wavelengths of maximum absorption for both isomers and to calculate the composition of the photostationary state.
Conclusion
(4-Methylphenyl)diazene derivatives represent a class of compounds with a rich and varied chemistry that translates into a wide array of industrial applications. Their established use as dyes and pigments continues to be a significant market, while their emerging roles as molecular photoswitches and corrosion inhibitors highlight their potential for advanced materials and technologies. The straightforward synthesis and the tunability of their properties through chemical modification make them attractive targets for further research and development. This guide has provided a foundational understanding of their synthesis, applications, and evaluation, aiming to equip researchers and professionals with the knowledge to explore and exploit the full potential of these versatile molecules. Further investigation into their application as polymerization initiators and the development of novel derivatives with enhanced performance characteristics will undoubtedly open up new avenues for their industrial utilization.
References
- 1. chempoint.com [chempoint.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methylazobenzene | C13H12N2 | CID 13705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neliti.com [neliti.com]
- 7. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photostationary state - Wikipedia [en.wikipedia.org]
- 9. A 1H NMR assay for measuring the photostationary States of photoswitchable ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 11. 4,4'-Dimethylazobenzene as a chemical actinometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencepub.net [sciencepub.net]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. mdpi.com [mdpi.com]
- 20. tcreng.com [tcreng.com]
- 21. Weight loss method of corrosion assessment (2022) | Chandrabhan Verma | 2 Citations [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Azo Chemistry: A Technical Guide to the Discovery and Initial Synthesis of p-Tolyl Diazenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the diazotization of aromatic amines in the mid-19th century by the German chemist Peter Griess was a watershed moment in synthetic organic chemistry. This pivotal reaction unlocked a vast and vibrant class of compounds—the azo compounds—which would go on to revolutionize the dye industry and find critical applications in pharmaceuticals, indicators, and advanced materials. This technical guide provides an in-depth exploration of the initial discovery and foundational synthesis of a key subclass of these molecules: the p-tolyl diazenes. We will delve into the historical context, detailed experimental protocols representative of the early methodologies, quantitative data, and the fundamental reaction pathways that underpin this enduring area of chemistry.
Historical Context: The Pioneering Work of Peter Griess
In 1858, while working in the laboratory of Hermann Kolbe at the University of Marburg, Peter Griess made a serendipitous discovery. His investigations into the reaction of nitrous acid with picramic acid led to the formation of a novel nitrogen-rich compound.[1] This marked the first synthesis of a diazonium salt. Griess quickly recognized the broader significance of his finding and demonstrated that the reaction was a general one for aromatic amines.[1] His seminal work, published in Annalen der Chemie und Pharmacie, laid the groundwork for the "Griess diazotization reaction," a cornerstone of modern organic synthesis.[2] This discovery was not merely an academic curiosity; it paved the way for the creation of the first synthetic azo dyes, forever changing the landscape of industrial chemistry.[1]
The Core Synthesis: Diazotization and Azo Coupling
The synthesis of p-tolyl diazenes, in its most fundamental form, is a two-step process that has remained conceptually unchanged since Griess's initial discoveries. The first step is the diazotization of p-toluidine, followed by a coupling reaction with a suitable aromatic partner.
Step 1: Diazotization of p-Toluidine
In this critical step, a primary aromatic amine, p-toluidine, is converted into a p-tolyl diazonium salt. This is achieved by treating a cold, acidic solution of p-toluidine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. The low temperature (0-5 °C) is crucial to prevent the highly reactive and unstable diazonium salt from decomposing.
Step 2: Azo Coupling
The resulting p-tolyl diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound in a process known as azo coupling. This electrophilic aromatic substitution reaction forms the characteristic and highly conjugated azo linkage (-N=N-), which acts as a chromophore and is responsible for the color of many of these compounds. For the synthesis of a symmetrical diazene, such as 1,2-di-p-tolyldiazene, the coupling partner would be another molecule of a p-tolyl derivative, often the starting p-toluidine itself or a more activated species like N,N-dimethyl-p-toluidine.
Experimental Protocols
While detailed experimental records from the mid-19th century often lack the precision of modern procedures, the following protocols are representative of the methods that would have been employed for the synthesis of a simple p-tolyl azo dye, based on the principles established by Griess.
Representative Synthesis of 1-(p-tolylazo)-2-naphthol
This procedure details the synthesis of a representative p-tolyl-containing azo dye.
Materials:
-
p-Toluidine
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite
-
2-Naphthol (beta-Naphthol)
-
Sodium Hydroxide
-
Ice
-
Ethanol (for recrystallization)
Protocol for Diazotization of p-Toluidine:
-
In a flask, dissolve a specific molar equivalent of p-toluidine in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This will likely form a fine suspension of p-toluidine hydrochloride.
-
In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride suspension. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the full formation of the p-tolyl diazonium chloride solution.
Protocol for Azo Coupling:
-
In a separate beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution in an ice bath to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution to the alkaline 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final p-tolyl diazene product.
Quantitative Data
| Compound | Starting Amine | Coupling Agent | Crude Yield (%) | Recrystallized Yield (%) |
| 1-p-tolylazo-2-naphthol | p-Toluidine | 2-Naphthol | 92 | 64 |
Data sourced from a modern patent illustrating the diazotization of p-toluidine and subsequent coupling. The yields are representative of the efficiency of the core reaction chemistry.
Visualizing the Process
To better understand the relationships and workflows in the synthesis of p-tolyl diazenes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Reaction pathway for the synthesis of p-tolyl diazenes.
Caption: Logical workflow for the synthesis of p-tolyl diazenes.
Conclusion
The discovery and initial synthesis of p-tolyl diazenes, stemming from the foundational work of Peter Griess, represent a pivotal chapter in the history of organic chemistry. The two-step process of diazotization followed by azo coupling is a robust and versatile method that not only gave birth to the synthetic dye industry but also continues to be a valuable tool for the synthesis of a wide array of complex organic molecules. For researchers in drug development and materials science, a thorough understanding of these core principles provides a basis for the design and synthesis of novel compounds with tailored properties, a testament to the enduring legacy of this 19th-century discovery.
References
The 4-Methylphenyl Radical: An In-depth Guide to its Reactivity in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methylphenyl radical, also known as the p-tolyl radical, is a highly reactive aromatic intermediate that plays a significant role in a variety of chemical transformations. Its chemistry is of interest in fields ranging from combustion and atmospheric science to synthetic organic chemistry and materials science. As a substituted aryl radical, its reactivity is influenced by the presence of the methyl group, which alters its electronic properties compared to the parent phenyl radical. This guide provides a comprehensive technical overview of the generation, key reactions, and quantitative reactivity of the 4-methylphenyl radical, supplemented with detailed experimental protocols and mechanistic diagrams.
Generation of the 4-Methylphenyl Radical
The transient nature of the 4-methylphenyl radical necessitates its in-situ generation for study. Common laboratory methods involve the photolytic or pyrolytic decomposition of suitable precursors.
Experimental Protocol: Generation by Laser Flash Photolysis
A prevalent method for generating the 4-methylphenyl radical for kinetic studies is the laser flash photolysis of a halogenated precursor, such as 4-chlorotoluene or 4-bromotoluene.
Objective: To generate the 4-methylphenyl radical in the gas phase for spectroscopic and kinetic analysis.
Materials:
-
Precursor: 4-chlorotoluene (4-C₆H₄CH₃Cl) or 4-bromotoluene (4-C₆H₄CH₃Br)
-
Buffer Gas: High-purity Nitrogen (N₂) or Helium (He)
-
Reactant Gas (for kinetic studies): e.g., Oxygen (O₂)
Apparatus:
-
Pulsed laser photolysis system (e.g., Nd:YAG laser providing 266 nm output)
-
Reaction cell (e.g., cavity ring-down spectroscopy cell)
-
Gas handling system with mass flow controllers for precise mixing of gases
-
Spectroscopic detection system (e.g., cavity ring-down spectrometer)
Procedure:
-
A dilute mixture of the precursor (e.g., 4-chlorotoluene) in a buffer gas (e.g., N₂) is prepared and flowed through the reaction cell. The total pressure is maintained at a desired level (e.g., 10-90 Torr).[1]
-
A pulsed laser (e.g., 266 nm) is used to photolyze the precursor, leading to the homolytic cleavage of the carbon-halogen bond and the formation of the 4-methylphenyl radical.[1]
-
A probe laser or lamp is used to monitor the formation and decay of the radical or its reaction products via absorption spectroscopy at a specific wavelength.[1]
-
For kinetic studies, a known concentration of a reactant gas is introduced into the gas mixture, and the rate of decay of the radical or the rate of formation of a product is monitored as a function of the reactant concentration.[1]
Key Reactions and Reactivity
The 4-methylphenyl radical participates in a range of chemical reactions, including oxidation, addition to unsaturated systems, and hydrogen abstraction. The presence of the methyl group can influence both the rate and regioselectivity of these reactions.
Oxidation
The reaction of the 4-methylphenyl radical with molecular oxygen is a critical process in combustion and atmospheric chemistry. This reaction proceeds rapidly to form the p-toloxy radical and an oxygen atom.
A kinetic study of the reaction of the 4-methylphenyl radical with O₂ was conducted using cavity ring-down spectroscopy. The reaction was found to be efficient, and the rate coefficient was determined at T = 296 ± 5 K.[1] The reaction is analogous to the oxidation of the phenyl radical, suggesting the methyl group acts primarily as a spectator in this process.[2]
Reaction Pathway: The reaction is believed to proceed through the formation of a phenylperoxy intermediate, which then undergoes unimolecular decomposition.
Addition to Unsaturated Hydrocarbons
The 4-methylphenyl radical readily adds to the double and triple bonds of unsaturated hydrocarbons. These reactions are fundamental to the formation of larger aromatic structures, including polycyclic aromatic hydrocarbons (PAHs).
Reaction with Isoprene: The reaction of the 4-methylphenyl radical with isoprene has been studied under single-collision conditions using the crossed molecular beam technique. The reaction proceeds without an entrance barrier, initially forming a van der Waals complex.[3] This is followed by the addition of the radical to one of the carbon atoms of the isoprene backbone. The initial adducts can then isomerize through hydrogen migration and cyclization, ultimately leading to the formation of dimethyldihydronaphthalene isomers after hydrogen atom elimination.[3]
Reaction with 1,2-Butadiene: Similar to isoprene, the reaction with 1,2-butadiene (1-methylallene) proceeds through the formation of a van der Waals complex, followed by the addition of the radical to the C1 or C3 carbon atoms of the butadiene.[4] The resulting collision complexes can isomerize, and subsequent unimolecular decomposition leads to the formation of 2-para-tolyl-1,3-butadiene as a likely major product.[4] Interestingly, in this reaction, the methyl group on the phenyl ring acts as a spectator, while the methyl group on the allene moiety is actively involved in the reaction dynamics.[4]
Hydrogen Abstraction
While addition reactions are often favored with unsaturated substrates, hydrogen abstraction can be a competing and significant reaction pathway, particularly with substrates containing labile hydrogen atoms. The 4-methylphenyl radical can abstract a hydrogen atom to form toluene.
Quantitative Reactivity Data
Quantifying the reaction rates of the 4-methylphenyl radical is crucial for understanding and modeling chemical systems where it is an intermediate. The following table summarizes available kinetic data.
| Reaction | Rate Coefficient (k) / cm³ molecule⁻¹ s⁻¹ | Temperature (K) | Experimental Method | Reference |
| 4-C₆H₄CH₃ + O₂ → p-toloxy + O | (1.21 ± 0.10) × 10⁻¹¹ | 296 ± 5 | Pulsed Laser Photolysis-Cavity Ring-Down Spectroscopy | [1] |
| 4-C₆H₄CH₃ + O₂ → p-toloxy + O | (1.18 ± 0.21) × 10⁻¹¹ | 296 ± 5 | Pulsed Laser Photolysis-Cavity Ring-Down Spectroscopy | [1] |
Note: The two values for the reaction with O₂ were determined using different precursors (4-chlorotoluene and 4-bromotoluene, respectively).
Detailed Experimental Methodologies
Crossed Molecular Beam Technique
Objective: To study the dynamics of bimolecular reactions under single-collision conditions.
Apparatus:
-
Two independent, differentially pumped molecular beam sources
-
A high-vacuum scattering chamber where the beams intersect
-
A rotatable detector, often a quadrupole mass spectrometer with an electron impact ionizer
Procedure:
-
A supersonic beam of the 4-methylphenyl radical is generated. This can be achieved by passing a precursor (e.g., 4-chlorotoluene) seeded in a carrier gas (e.g., helium) through a pyrolytic source (a heated tube) to induce decomposition.
-
A second supersonic beam of the reactant molecule (e.g., isoprene) is generated.
-
The two beams are collimated and directed to intersect at a fixed angle (typically 90°) in the main scattering chamber.
-
The products of the reaction are scattered from the intersection point.
-
The rotatable mass spectrometer detects the products at various angles relative to the initial beams. By measuring the time-of-flight of the products from the interaction region to the detector, their velocity and angular distributions can be determined.
-
This data allows for the determination of the reaction mechanism, product branching ratios, and energy partitioning in the products.
Conclusion
The 4-methylphenyl radical is a key intermediate whose reactivity is governed by its aryl radical character, with subtle electronic influences from the para-methyl group. Its reactions, particularly with unsaturated hydrocarbons and oxygen, are of significant scientific interest. The combination of advanced experimental techniques like laser flash photolysis and crossed molecular beams with theoretical calculations continues to provide deeper insights into the complex reaction dynamics of this important radical species. The quantitative data and mechanistic understanding presented in this guide serve as a valuable resource for researchers in diverse areas of chemistry.
References
- 1. Modern developments in aryl radical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of the para-Tolyl Radical by Molecular Oxygen under Single-Collison Conditions: Formation of the para-Toloxy Radical - East China Normal University [pure.ecnu.edu.cn:443]
- 3. osti.gov [osti.gov]
- 4. Reaction dynamics of the 4-methylphenyl radical (p-tolyl) with 1,2-butadiene (1-methylallene): are methyl groups purely spectators? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (4-Methylphenyl)diazene in Sandmeyer Reactions for Aryl Halide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of primary aromatic amines into a variety of functional groups, including aryl halides and nitriles.[1] This is achieved through the formation of an aryl diazonium salt, which is then decomposed in the presence of a copper(I) salt catalyst.[1] The starting material, (4-methylphenyl)diazene, is generated in situ from p-toluidine and serves as the key intermediate, the 4-methylbenzenediazonium salt, for these transformations. This application note provides detailed protocols for the synthesis of 4-chlorotoluene, 4-bromotoluene, 4-iodotoluene, and 4-tolunitrile from p-toluidine, along with a summary of expected yields and a depiction of the underlying reaction mechanism.
Data Presentation
The following table summarizes the typical yields for the Sandmeyer reaction starting from p-toluidine to produce various substituted toluenes. These yields are indicative and can vary based on reaction scale and specific laboratory conditions.
| Product | Reagents | Typical Yield (%) |
| 4-Chlorotoluene | p-toluidine, NaNO₂, HCl, CuCl | 70-79%[2] |
| 4-Bromotoluene | p-toluidine, NaNO₂, H₂SO₄, HBr, CuBr | 70-73% |
| 4-Iodotoluene | p-toluidine, H₂SO₄, NaNO₂, KI | 45-80%[3][4] |
| 4-Tolunitrile | p-toluidine, HCl, NaNO₂, CuCN, KCN | ~65-70%[5] |
Reaction Mechanism and Experimental Workflow
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] The initial step is the diazotization of the primary aromatic amine (p-toluidine) to form the 4-methylbenzenediazonium salt. This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the halide or cyanide from the copper(II) species to form the final product and regenerate the copper(I) catalyst.
Diagram of the Sandmeyer Reaction Pathway
Caption: General mechanism of the Sandmeyer reaction.
Experimental Workflow Diagram
Caption: General experimental workflow for the Sandmeyer reaction.
Experimental Protocols
1. Synthesis of 4-Chlorotoluene
-
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Chloride (NaCl)
-
Sodium Sulfite (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅)
-
Ice
-
Distilled Water
-
-
Procedure:
-
Preparation of Copper(I) Chloride Solution: In a suitable flask, dissolve copper(II) sulfate pentahydrate and sodium chloride in hot water. While stirring, add a solution of sodium sulfite or metabisulfite in water. The blue solution will turn into a white precipitate of copper(I) chloride. Allow the precipitate to settle, decant the supernatant, and wash the precipitate with water. Dissolve the moist copper(I) chloride precipitate in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Diazotization of p-Toluidine: In a separate beaker, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water. Cool this solution to 0-5 °C in an ice-salt bath. A fine precipitate of p-toluidine hydrochloride may form. While maintaining the low temperature and stirring vigorously, slowly add a solution of sodium nitrite in water. The disappearance of the precipitate indicates the formation of the soluble 4-methylbenzenediazonium chloride.
-
Sandmeyer Reaction: Carefully and slowly add the cold diazonium salt solution to the cold, stirred copper(I) chloride solution. A thick solid may separate.
-
Decomposition and Isolation: Allow the reaction mixture to warm to room temperature with occasional stirring. Then, gently warm the mixture on a water bath (around 60 °C) until the evolution of nitrogen gas ceases and the intermediate solid breaks down, forming an oily layer of 4-chlorotoluene.
-
Purification: Isolate the crude 4-chlorotoluene by steam distillation. Separate the organic layer from the distillate, wash it successively with dilute sodium hydroxide solution, water, and finally with a small amount of concentrated sulfuric acid (with caution) to remove colored impurities. Wash again with water, dry over anhydrous calcium chloride, and purify by distillation, collecting the fraction boiling at 158-162 °C.[2]
-
2. Synthesis of 4-Bromotoluene
-
Materials:
-
p-Toluidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr)
-
Copper(I) Bromide (CuBr) - can be prepared from CuSO₄ and NaBr with a reducing agent like SO₂ or NaHSO₃.
-
Ice
-
Distilled Water
-
-
Procedure:
-
Preparation of Copper(I) Bromide Solution: Prepare a solution of copper(I) bromide in hydrobromic acid. This is often done by reducing a copper(II) salt in the presence of bromide ions.
-
Diazotization of p-Toluidine: In a separate flask, dissolve p-toluidine in a dilute solution of sulfuric acid. Cool the mixture to below 20 °C and then diazotize by the slow addition of a sodium nitrite solution, maintaining the temperature between 15-20 °C with an ice bath.
-
Sandmeyer Reaction and Isolation: Heat the hydrobromic acid-cuprous bromide solution to boiling and arrange for steam distillation. Gradually add the diazonium solution from a dropping funnel while simultaneously passing a vigorous stream of steam through the reaction mixture.
-
Purification: Make the aqueous distillate alkaline with sodium hydroxide solution and separate the p-bromotoluene layer. Wash the crude product with concentrated sulfuric acid and then with water. Dry the product over calcium chloride and purify by distillation, collecting the fraction boiling at 183-185 °C.
-
3. Synthesis of 4-Iodotoluene
-
Materials:
-
p-Toluidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Distilled Water
-
-
Procedure:
-
Diazotization of p-Toluidine: In a flask, dissolve p-toluidine in a mixture of concentrated sulfuric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature. After the addition is complete, stir for a short period to ensure complete diazotization.[3]
-
Reaction with Potassium Iodide: In a separate flask, prepare a solution of potassium iodide in water. Slowly and with stirring, add the cold diazonium salt solution to the potassium iodide solution. A dark brown mass will form.
-
Isolation and Purification: Allow the mixture to stand for some time. Filter off the crude product. The crude 4-iodotoluene can be purified by recrystallization from ethanol. The expected product is a yellow solid with a melting point of 35 °C and a boiling point of 211 °C.[4]
-
4. Synthesis of 4-Tolunitrile
-
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ice
-
Distilled Water
-
-
Procedure:
-
Preparation of Potassium Cupro-cyanide Solution: In a well-ventilated fume hood, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide. This forms the soluble potassium cupro-cyanide complex.
-
Diazotization of p-Toluidine: Dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water, warming if necessary. Cool the solution in an ice-water bath to precipitate p-toluidine hydrochloride as fine crystals. Diazotize the suspension at 5-10 °C by the slow addition of a sodium nitrite solution.[5]
-
Sandmeyer Reaction: Pour the diazotized solution into the potassium cupro-cyanide solution while maintaining the temperature between 60-70 °C.[5]
-
Decomposition and Isolation: After the addition is complete, heat the reaction mixture under reflux for a short period. Isolate the crude 4-tolunitrile by steam distillation. The oily product in the distillate may solidify upon cooling.
-
Purification: Collect the solid product by filtration. Purify the crude 4-tolunitrile by distillation, collecting the fraction boiling at 214-218 °C. The pure product is a colorless solid with a melting point of 29 °C.[5]
-
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Diazonium salts can be explosive when dry and should be kept in solution and used immediately.
-
Potassium cyanide and copper cyanide are extremely toxic. Handle with extreme caution and have appropriate emergency procedures in place.
-
Concentrated acids and bromine are corrosive and should be handled with care.
References
Application Notes and Protocols: (4-Methylphenyl)diazene in Azo Coupling for Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (4-methylphenyl)diazene, derived from the diazotization of p-toluidine, in azo coupling reactions for the synthesis of a variety of azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of the azo group (-N=N-), which links two aromatic rings. The color of these dyes can be tuned by the choice of the aromatic amine (in this case, p-toluidine) and the coupling partner.
Azo dyes are produced in a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an aromatic amine. The diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction.[1] The overall process is versatile, allowing for the synthesis of a wide spectrum of colors, including various shades of yellow, red, orange, and brown.
Key Applications
The azo dyes synthesized from (4-methylphenyl)diazene find applications in various industries:
-
Textile Industry: For dyeing natural and synthetic fibers.
-
Printing and Inks: As pigments in printing inks and paints.
-
Leather and Paper: For coloring leather goods and paper products.
-
Indicators: Some azo dyes exhibit pH-dependent color changes, making them useful as acid-base indicators.
Chemical Structures and Reaction Scheme
The general reaction for the synthesis of azo dyes using (4-methylphenyl)diazene involves the following two steps:
-
Diazotization of p-Toluidine: p-Toluidine is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form the 4-methylbenzenediazonium chloride salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[2]
-
Azo Coupling: The 4-methylbenzenediazonium chloride is then reacted with a coupling component (e.g., phenol, β-naphthol) to form the azo dye. The coupling position on the aromatic ring of the coupling partner is generally para to the activating group (e.g., -OH, -NH2), unless this position is blocked.[1]
Experimental Protocols
The following are detailed protocols for the synthesis of azo dyes using (4-methylphenyl)diazene with different coupling partners.
Protocol 1: Synthesis of an Azo Dye from (4-Methylphenyl)diazene and Phenol
Objective: To synthesize 4-((4-methylphenyl)diazenyl)phenol.
Materials:
-
p-Toluidine (4-methylaniline)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of p-Toluidine
-
In a 100 mL beaker, dissolve a specific amount of p-toluidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-toluidine solution, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture for an additional 10-15 minutes after the addition is complete to ensure the full formation of the 4-methylbenzenediazonium chloride solution.
Part B: Azo Coupling with Phenol
-
In a separate 250 mL beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold 4-methylbenzenediazonium chloride solution to the cold phenol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude dye by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure azo dye.
-
Dry the purified crystals and determine the melting point and yield.
Protocol 2: Synthesis of an Azo Dye from (4-Methylphenyl)diazene and β-Naphthol
Objective: To synthesize 1-((4-methylphenyl)diazenyl)naphthalen-2-ol.
Materials:
-
p-Toluidine (4-methylaniline)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
β-Naphthol (2-naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of p-Toluidine
-
Follow the same procedure as described in Protocol 1, Part A, to prepare the 4-methylbenzenediazonium chloride solution.
Part B: Azo Coupling with β-Naphthol
-
In a separate 250 mL beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold 4-methylbenzenediazonium chloride solution to the cold β-naphthol solution with vigorous stirring.
-
An intense orange-red precipitate of the azo dye will form.[3]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Collect the crude dye by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the product from ethanol or another suitable solvent.
-
Dry the purified dye and record its melting point and yield.
Data Presentation
The following table summarizes the expected products and their characteristics when coupling (4-methylphenyl)diazene with various aromatic compounds.
| Coupling Partner | Product Name | Molecular Formula | Expected Color |
| Phenol | 4-((4-methylphenyl)diazenyl)phenol | C₁₃H₁₂N₂O | Yellow-Orange |
| β-Naphthol | 1-((4-methylphenyl)diazenyl)naphthalen-2-ol | C₁₇H₁₄N₂O | Orange-Red |
| Aniline | 4-((4-methylphenyl)diazenyl)aniline | C₁₃H₁₃N₃ | Yellow |
| N,N-Dimethylaniline | 4-((4-methylphenyl)diazenyl)-N,N-dimethylaniline | C₁₅H₁₇N₃ | Butter Yellow |
Mandatory Visualizations
Caption: General workflow for the synthesis of azo dyes from p-toluidine.
Caption: Simplified reaction pathway for azo dye synthesis.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using (4-methylphenyl)diazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group, -N=N-) that connects two aromatic rings. This chromophore is responsible for their vibrant colors, making them widely used as colorants in various industries. Beyond their application as dyes, azo compounds are also investigated in medicinal chemistry and drug development for their potential biological activities.[1] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile such as a phenol or an aromatic amine.[2]
This document provides a detailed protocol for the synthesis of an azo dye using (4-methylphenyl)diazene, which is generated in situ from 4-methylaniline (p-toluidine).
Principle of the Reaction
The synthesis proceeds in two main stages:
-
Diazotization: 4-methylaniline (p-toluidine) is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary amino group into a diazonium salt, forming the (4-methylphenyl)diazonium ion.[3] Maintaining a low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures.[4][5]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling agent, an electron-rich aromatic compound. The choice of the coupling agent determines the final color of the dye. Common coupling agents include phenols and aromatic amines. The coupling reaction with phenols is typically carried out in a slightly alkaline medium (pH 9-10), while coupling with aromatic amines occurs in a slightly acidic medium (pH 4-5).[4][6] This protocol will describe the coupling with 2-naphthol, which results in a vibrant orange-red dye.[7][8]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 4-Methylaniline (p-toluidine) | C₇H₉N | 107.15 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| 2-Naphthol | C₁₀H₈O | 144.17 |
| Sodium Hydroxide | NaOH | 40.00 |
| Distilled Water | H₂O | 18.02 |
| Ice | H₂O | 18.02 |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 |
Equipment
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Stirring rod or magnetic stirrer with stir bar
-
Ice bath
-
Thermometer (-10 to 100 °C)
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Melting point apparatus
Procedure
Part 1: Preparation of the (4-methylphenyl)diazonium Chloride Solution
-
In a 100 mL beaker, dissolve 1.07 g (0.01 mol) of 4-methylaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until the amine dissolves completely. Some warming may be necessary.
-
Cool the solution to 0-5 °C in an ice bath. It is important to maintain this temperature range throughout the diazotization process.[4]
-
In a separate 100 mL beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the cold 4-methylaniline hydrochloride solution with constant stirring. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.[9]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 10-15 minutes to ensure the diazotization is complete. The resulting solution contains the (4-methylphenyl)diazonium chloride.
Part 2: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the cold 2-naphthol solution.
-
An intensely colored precipitate (typically orange-red) will form immediately.[7]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
Part 3: Isolation and Purification of the Azo Dye
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter paper with cold distilled water to remove any unreacted salts and other impurities.
-
Allow the product to air dry or dry it in a desiccator.
-
For further purification, the crude dye can be recrystallized from a suitable solvent, such as ethanol.
-
Determine the melting point of the purified dye and characterize it using spectroscopic methods (e.g., FT-IR, ¹H-NMR, UV-Vis) if required.
Data Presentation
Table 1: Representative Yield and Properties of the Synthesized Azo Dye
| Parameter | Value |
| Starting Amine | 4-Methylaniline (p-toluidine) |
| Coupling Agent | 2-Naphthol |
| Theoretical Yield (g) | ~2.48 g |
| Actual Yield (g) | To be determined experimentally |
| Percent Yield (%) | To be calculated |
| Appearance | Orange-red solid |
| Melting Point (°C) | To be determined experimentally |
| Solvent for Recrystallization | Ethanol |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of an azo dye.
Reaction Pathway
Caption: Overall reaction pathway for the azo dye synthesis.
References
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. Solved 2. What by-product would be obtained in high yield if | Chegg.com [chegg.com]
- 6. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-methylphenyl)diazene in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. While traditionally relying on aryl halides and triflates as electrophilic partners, recent advancements have explored the use of alternative reagents to broaden the scope and improve the efficiency of this transformation. Aryl diazenes and their derivatives, such as 1-aryltriazenes, have emerged as promising, stable, and readily accessible precursors for the in situ generation of reactive intermediates suitable for palladium-catalyzed cross-coupling reactions.[1][2] This document provides detailed application notes and a projected experimental protocol for the use of (4-methylphenyl)diazene and its derivatives in Suzuki-Miyaura cross-coupling reactions, based on established procedures for structurally related compounds.
I. Application Notes
(4-methylphenyl)diazene and its stabilized triazene analogues serve as effective electrophilic coupling partners in the Suzuki-Miyaura reaction. These compounds can be considered as stable surrogates for the corresponding arenediazonium salts, which are often unstable and difficult to handle.[1][2] The in situ activation of the diazene or triazene functionality under the reaction conditions generates a reactive species that readily participates in the palladium catalytic cycle.
Key Advantages:
-
Stability: Aryltriazenes are generally more stable and easier to handle compared to the corresponding arenediazonium salts.[1][2]
-
Accessibility: They can be readily synthesized from the corresponding anilines.[1]
-
Mild Reaction Conditions: The cross-coupling can often be achieved at room temperature, enhancing functional group tolerance.[1][3]
-
Good to Excellent Yields: High yields of the desired biaryl products are achievable with a variety of substrates.[1][3]
-
Chemoselectivity: The reaction can exhibit chemoselectivity, for instance, coupling at the triazene moiety in the presence of a less reactive aryl halide.[1]
Mechanism of Action:
The proposed mechanism for the Suzuki-Miyaura cross-coupling using a 1-aryltriazene involves the activation of the triazene by a Lewis acid, followed by the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
II. Quantitative Data Summary
The following table summarizes the results from the Suzuki-Miyaura cross-coupling of various 1-aryltriazenes with arylboronic acids, demonstrating the scope and efficiency of this methodology. The data is adapted from studies on related aryltriazene compounds.
| Entry | Aryltriazene (Electrophile) | Arylboronic Acid (Nucleophile) | Product | Yield (%) |
| 1 | 1-(Phenyl)-3,3-dimethyltriazene | Phenylboronic acid | Biphenyl | 95 |
| 2 | 1-(4-Nitrophenyl)-3,3-dimethyltriazene | Phenylboronic acid | 4-Nitrobiphenyl | 98 |
| 3 | 1-(4-Methoxyphenyl)-3,3-dimethyltriazene | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 4 | 1-(Phenyl)-3,3-dimethyltriazene | 4-Methylphenylboronic acid | 4-Methylbiphenyl | 93 |
| 5 | 1-(Phenyl)-3,3-dimethyltriazene | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 91 |
| 6 | 1-(4-Chlorophenyl)-3,3-dimethyltriazene | Phenylboronic acid | 4-Chlorobiphenyl | 96 |
Data is representative of yields obtained in published literature for analogous 1-aryltriazenes and may vary based on specific reaction conditions.
III. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Cross-Coupling of a 1-Aryltriazene with an Arylboronic Acid
This protocol is based on the successful cross-coupling of various 1-aryltriazenes and can be adapted for (4-methylphenyl)diazene derivatives.[1]
Materials:
-
1-Aryltriazene (e.g., a derivative of (4-methylphenyl)diazene) (0.5 mmol)
-
Arylboronic acid (1.0 mmol)
-
Palladium catalyst (e.g., Polystyrene-supported Pd-NHC catalyst, 100 mg, 10 µmol Pd)
-
Dioxane (5 mL)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (65 µL, 0.50 mmol)
-
Argon atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add the 1-aryltriazene (0.5 mmol), arylboronic acid (1.0 mmol), and the palladium catalyst.
-
Add dioxane (5 mL) to the flask.
-
Purge the flask with argon for 5-10 minutes to ensure an inert atmosphere.
-
While stirring the mixture, add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise at room temperature.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, filter the mixture to remove the catalyst.
-
Wash the recovered catalyst with ether (3 x 5 mL) and dry it under a vacuum for potential reuse.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
B. Projected Protocol for Suzuki-Miyaura Cross-Coupling using (4-methylphenyl)diazene (as a 1-aryl-3,3-dialkyltriazene derivative)
Disclaimer: The following protocol is a projection for the use of a (4-methylphenyl)diazene derivative, specifically 1-(4-methylphenyl)-3,3-dimethyltriazene, based on established methods for other aryltriazenes. Optimization may be required.
Materials:
-
1-(4-methylphenyl)-3,3-dimethyltriazene (0.5 mmol, 81.6 mg)
-
Phenylboronic acid (1.0 mmol, 122 mg)
-
Pd₂(dba)₃ (0.025 mmol, 23 mg)
-
P(tBu)₃ (0.1 mmol, 20.2 mg)
-
Dioxane (5 mL)
-
BF₃·OEt₂ (0.50 mmol, 65 µL)
-
Argon atmosphere
Procedure:
-
In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (23 mg) and P(tBu)₃ (20.2 mg) to a dry Schlenk tube.
-
Add 1-(4-methylphenyl)-3,3-dimethyltriazene (81.6 mg) and phenylboronic acid (122 mg) to the tube.
-
Add dioxane (5 mL) via syringe.
-
Stir the mixture at room temperature and add BF₃·OEt₂ (65 µL) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methylbiphenyl.
IV. Visualizations
References
- 1. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 3. (PDF) Suzuki–Miyaura Cross-Coupling Reaction of [research.amanote.com]
Application Notes and Protocols for Employing (4-methylphenyl)diazene in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-methylphenyl)diazene, via its corresponding arenediazonium salt, in palladium-catalyzed Heck coupling reactions, commonly known as the Heck-Matsuda reaction. This method offers a potent alternative to traditional Heck reactions that utilize aryl halides or triflates, often providing advantages in terms of reaction conditions and substrate scope.
Introduction
The Heck-Matsuda reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an arenediazonium salt and an alkene.[1] The use of arenediazonium salts, derived from precursors like (4-methylphenyl)diazene, offers several advantages over classical Heck protocols. These include milder reaction conditions, often at room temperature, the ability to proceed without phosphine ligands, and frequently faster reaction times.[1] This makes the methodology particularly attractive for the synthesis of substituted alkenes, a common motif in pharmaceuticals and functional materials.
(4-Methylphenyl)diazene is readily converted to the corresponding 4-methylbenzenediazonium salt, which then serves as the active electrophile in the Heck-Matsuda reaction. This protocol will detail the preparation of the diazonium salt and its subsequent use in the coupling with various alkenes to generate substituted stilbene and cinnamate derivatives.
Data Presentation
The following tables summarize quantitative data from representative Heck-Matsuda reactions involving various arenediazonium salts and alkenes, illustrating the typical yields and conditions.
Table 1: Heck-Matsuda Reaction of Various Arenediazonium Tetrafluoroborates with Allylsulfonyl Fluoride [2]
| Entry | Aryldiazonium Tetrafluoroborate | Product | Yield (%) |
| 1 | Phenyl | γ-Phenyl allylsulfonyl fluoride | 96 |
| 2 | 4-Methylphenyl | γ-(4-Methylphenyl) allylsulfonyl fluoride | 92 |
| 3 | 4-Methoxyphenyl | γ-(4-Methoxyphenyl) allylsulfonyl fluoride | 85 |
| 4 | 4-Chlorophenyl | γ-(4-Chlorophenyl) allylsulfonyl fluoride | 78 |
| 5 | 4-Bromophenyl | γ-(4-Bromophenyl) allylsulfonyl fluoride | 81 |
| 6 | 4-Nitrophenyl | γ-(4-Nitrophenyl) allylsulfonyl fluoride | 50 |
Reaction Conditions: Aryldiazonium tetrafluoroborate (1.0 mmol), Pd(OAc)₂ (3 mol%), PPh₃ (3 mol%), allylsulfonyl fluoride (1.1 mmol) in MeOH (0.1 M) at room temperature.[2]
Table 2: Microwave-Assisted Heck-Matsuda Arylation of Alkenes with Arenediazonium Tosylates in Water [3]
| Entry | Arenediazonium Tosylate | Alkene | Product | Yield (%) | Time (min) |
| 1 | 4-Nitrophenyl | Methyl acrylate | Methyl (E)-3-(4-nitrophenyl)acrylate | 96 | 20 |
| 2 | 4-Chlorophenyl | Methyl acrylate | Methyl (E)-3-(4-chlorophenyl)acrylate | 85 | 15 |
| 3 | 4-Methylphenyl | Methyl acrylate | Methyl (E)-3-(p-tolyl)acrylate | 75 | 30 |
| 4 | Phenyl | Styrene | (E)-Stilbene | 68 | 40 |
| 5 | 4-Nitrophenyl | Styrene | (E)-4-Nitrostilbene | 82 | 25 |
Reaction Conditions: Arenediazonium tosylate (1 mmol), alkene (1.2 mmol), Pd(OAc)₂ (1 mol%) in H₂O (10 mL) at 75°C under microwave irradiation.[3]
Experimental Protocols
Protocol 1: Preparation of 4-Methylbenzenediazonium Tetrafluoroborate
This protocol outlines the synthesis of the diazonium salt from p-toluidine, the precursor amine to (4-methylphenyl)diazene.
Materials:
-
p-Toluidine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Sodium tetrafluoroborate
-
Deionized water
-
Diethyl ether
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve p-toluidine (10.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a 400 mL beaker.
-
Cool the mixture to 0°C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (7.0 g, 0.1 mol) in water (15 mL) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
-
Filter the resulting solution to remove any impurities.
-
In a separate beaker, dissolve sodium tetrafluoroborate (17 g, 0.15 mol) in water (30 mL).
-
Slowly add the filtered diazonium salt solution to the sodium tetrafluoroborate solution with stirring at room temperature.
-
A white precipitate of 4-methylbenzenediazonium tetrafluoroborate will form.
-
Collect the precipitate by filtration, wash with cold water (50 mL), followed by cold diethyl ether (50 mL).
-
Dry the solid product under vacuum to yield the 4-methylbenzenediazonium tetrafluoroborate.
Protocol 2: Heck-Matsuda Coupling of 4-Methylbenzenediazonium Tetrafluoroborate with Styrene
This protocol describes the synthesis of (E)-4-methylstilbene.
Materials:
-
4-Methylbenzenediazonium tetrafluoroborate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzenediazonium tetrafluoroborate (1.0 mmol).
-
Add methanol (10 mL) to dissolve the diazonium salt.
-
Add styrene (1.2 mmol, 1.2 equivalents).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Nitrogen evolution is typically observed.
-
Upon completion of the reaction (as indicated by TLC, typically within 1-4 hours), dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure (E)-4-methylstilbene.
Mandatory Visualization
References
Synthetic Protocol for the Preparation of 1,2-bis(4-methylphenyl)diazene
Application Note
This document provides a detailed protocol for the synthesis of 1,2-bis(4-methylphenyl)diazene, also known as 4,4'-azotoluene. This compound is a symmetrical azo dye and a valuable intermediate in chemical synthesis. The described method is an oxidative coupling of p-toluidine using sodium hypochlorite, a readily available and effective oxidizing agent. This protocol is intended for researchers in organic chemistry, materials science, and drug development who require a reliable method for the preparation of this azo compound. The procedure is straightforward and can be performed in a standard chemical laboratory.
Introduction
1,2-bis(4-methylphenyl)diazene is a diaryl diazene characterized by a central azo group (-N=N-) connecting two p-tolyl moieties. Azo compounds are widely utilized as dyes and pigments, pH indicators, and radical polymerization initiators. The synthesis of symmetrical azoarenes is commonly achieved through the oxidation of the corresponding anilines or the reductive coupling of nitroaromatics. The protocol detailed below describes the synthesis of 1,2-bis(4-methylphenyl)diazene via the oxidation of 4-methylaniline (p-toluidine) with sodium hypochlorite. This method offers a convenient and efficient route to the desired product.
Reaction Scheme
The overall reaction is the oxidative coupling of two molecules of p-toluidine to form 1,2-bis(4-methylphenyl)diazene.
Caption: Reaction scheme for the synthesis of 1,2-bis(4-methylphenyl)diazene.
Experimental Protocol
Materials:
-
p-Toluidine (4-methylaniline)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.7 g (0.1 mol) of p-toluidine in 100 mL of ethanol.
-
Basification: Prepare a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water and add it to the p-toluidine solution. Cool the resulting mixture to 0-5 °C in an ice bath with continuous stirring.
-
Oxidation: Slowly add 150 mL of a chilled commercial sodium hypochlorite solution (~5.25% NaOCl) to the reaction mixture through the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. The formation of a yellow-orange precipitate indicates the progress of the reaction.
-
Isolation of Crude Product: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator over anhydrous calcium chloride.
-
Characterization: Determine the melting point of the purified product and characterize it using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation
Table 1: Summary of Quantitative Data
| Parameter | Value |
| Starting Material | p-Toluidine (4-Methylaniline) |
| Molecular Formula | C₁₄H₁₄N₂ |
| Molecular Weight | 210.27 g/mol |
| Product Appearance | Yellow to orange solid |
| Melting Point | 138-142 °C[1] |
| Yield | High[2] |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.79-7.81 (d, J=8.4Hz, 4H), 7.28-7.30 (d, J=8.4Hz, 4H), 2.42 (s, 6H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 148.4, 144.2, 129.8, 122.5, 21.4.
-
IR (KBr, cm⁻¹): The infrared spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic rings and the methyl groups, C=C stretching of the aromatic rings, and the N=N stretching of the azo group.
Experimental Workflow
Caption: Workflow for the synthesis of 1,2-bis(4-methylphenyl)diazene.
References
The Role of (4-Methylphenyl)diazene Derivatives in the Synthesis of Novel Pharmaceutical Compounds
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Methylphenyl)diazene, also known as p-tolyldiazene, and its derivatives are versatile building blocks in organic synthesis. The presence of the azo group (-N=N-) conjugated with aromatic rings offers unique chemical reactivity and imparts specific biological properties to the resulting molecules. This application note explores the use of a key derivative, 5-((4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde, in the synthesis of novel acetohydrazide and coumarin-based compounds with potential applications in pharmaceutical research, particularly in the development of anticancer agents. The synthesized compounds are investigated for their potential to inhibit the VEGFR-2/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis of various pharmaceutical candidate compounds starting from 5-((4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde.
Table 1: Synthesis of Acetohydrazide and Coumarin Precursors
| Compound No. | Compound Name | Starting Material | Reagent | Yield (%) |
| 2 | 5-((4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde | p-Toluidine | Salicylaldehyde | - |
| 4 | 2-Cyano-N'-(2-hydroxy-5-((4-methylphenyl)diazenyl)benzylidene)acetohydrazide | Compound 2 | 2-Cyanoacetohydrazide | 82% |
Table 2: Synthesis of Substituted Benzylidene Acetohydrazide Derivatives
| Compound No. | R Group (Substituent on Benzaldehyde) | Yield (%) | Reference |
| 6a | H | 83% | |
| 6b | 4-OCH₃ | 82% | |
| 6c | 2,5-(OCH₃)₂ | 75% | |
| 6d | 2,4-Cl₂ | 78% | |
| 6e | H (from acrylohydrazide) | 85% |
Table 3: Synthesis of Phenyl/Tolyl Acetohydrazide and Coumarin Derivatives
| Compound No. | Compound Name | Starting Material | Reagent(s) | Yield (%) | Reference |
| 8a | 2-Cyano-N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene)-2-(phenyldiazenyl)acetohydrazide | Compound 4 | Aniline | 64% | |
| 8b | 2-Cyano-N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene)-2-(p-tolyldiazenyl)acetohydrazide | Compound 4 | p-Toluidine | 67% | |
| 11a | N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene)-2-oxo-2H-chromene-3-carbohydrazide | Compound 4 | o-hydroxybenzaldehyde | 69% | |
| 11b | 6-Hydroxy-N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene)-2-oxo-2H-chromene-3-carbohydrazide | Compound 4 | 2,4-dihydroxybenzaldehyde | 72% |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of the target pharmaceutical compounds.
Protocol 1: Synthesis of 5-((4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde (Compound 2)
-
Diazotization of p-Toluidine: A solution of p-toluidine (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL) is cooled to 0-5 °C in an ice-salt bath. A cold aqueous solution of sodium nitrite (0.1 mol) is added dropwise with constant stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Coupling Reaction: Salicylaldehyde (0.1 mol) is dissolved in an aqueous solution of sodium hydroxide (10%). The solution is cooled to 0-5 °C. The freshly prepared diazonium salt solution is added slowly to the salicylaldehyde solution with vigorous stirring, keeping the temperature below 5 °C. A colored precipitate of 5-((4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde forms.
-
Work-up and Purification: The precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product can be recrystallized from a suitable solvent like ethanol to afford pure compound 2 .
Protocol 2: Synthesis of 2-Cyano-N'-(2-hydroxy-5-((4-methylphenyl)diazenyl)benzylidene)acetohydrazide (Compound 4)
-
Reaction Setup: In a round-bottom flask, a solution of 5-((4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde (Compound 2 , 0.01 mol) in ethanol (50 mL) is prepared.
-
Addition of Reagent: To this solution, 2-cyanoacetohydrazide (0.01 mol) is added, followed by a few drops of glacial acetic acid as a catalyst.
-
Reaction and Product Formation: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.
-
Purification: The solid product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield pure compound 4 .
Protocol 3: General Procedure for the Synthesis of Substituted Benzylidene Acetohydrazide Derivatives (Compounds 6a-e)
-
Reaction Mixture: A mixture of 2-Cyano-N'-(2-hydroxy-5-((4-methylphenyl)diazenyl)benzylidene)acetohydrazide (Compound 4 , 0.01 mol) and the appropriate substituted benzaldehyde (0.01 mol) is taken in N,N-dimethylformamide (DMF, 20 mL).
-
Catalyst and Reflux: A few drops of piperidine are added as a catalyst, and the mixture is heated under reflux for 3-5 hours.
-
Product Isolation: After cooling to room temperature, the reaction mixture is poured into crushed ice with stirring. The solid product that separates out is filtered.
-
Purification: The crude product is washed with water and then recrystallized from a suitable solvent to obtain the pure substituted benzylidene acetohydrazide derivatives.
Protocol 4: Synthesis of N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene)-2-oxo-2H-chromene-3-carbohydrazide (Compound 11a)
-
Reaction Setup: Compound 4 (0.01 mol) and o-hydroxybenzaldehyde (0.01 mol) are dissolved in DMF (10 ml).
-
Reaction Conditions: A few drops of piperidine are added, and the mixture is heated under reflux for three hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting liquid is filtered and recrystallized from DMF to give the final product.
Visualizations
Experimental Workflow
Caption: Synthetic pathway for acetohydrazide and coumarin derivatives.
VEGFR-2/AKT Signaling Pathway
Caption: Inhibition of the VEGFR-2/AKT signaling pathway.
Mechanism of Action
The synthesized coumarin-hydrazide derivatives are proposed to exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a downstream signaling cascade crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.
Activation of VEGFR-2 leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates the serine/threonine kinase AKT. Activated AKT plays a central role in promoting cell survival by inhibiting pro-apoptotic proteins and stimulates cell proliferation through the activation of downstream effectors like the mammalian target of rapamycin (mTOR).
By inhibiting VEGFR-2, the synthesized coumarin derivatives can block this entire signaling cascade. This inhibition is expected to lead to a decrease in cell proliferation and survival, and ultimately induce apoptosis (programmed cell death) in cancer cells. This targeted approach makes these compounds promising candidates for further investigation as anticancer therapeutics.
Application of Aryl Diazenes in the Production of Functional Polymers
Authored for: Researchers, scientists, and drug development professionals.
Application Notes
Aryl diazenes and their related isomers, such as diazomethanes and diazirines, represent a versatile class of compounds crucial for the synthesis of advanced functional polymers. Their unique chemical properties, particularly the photoswitchable nature of the diazene (azo) group and the reactive carbene precursors formed from diazomethanes and diazirines, enable the production of materials with dynamic properties and tailored functionalities. These polymers are at the forefront of research in areas such as smart materials, surface science, and biomedicine.
Azobenzene-Containing Polymers (Azopolymers) for Photo-responsive Systems
The most prominent application of aryl diazenes in polymer science involves the incorporation of azobenzene moieties into polymer chains. Azobenzene is a photochromic molecule that undergoes reversible trans-cis isomerization upon irradiation with light of specific wavelengths.[1] The trans isomer is thermodynamically more stable, but UV light irradiation (typically around 365 nm) can induce its conversion to the cis form. This process is reversible either by irradiation with visible light (around 450 nm) or through thermal relaxation.[1]
This isomerization is not merely a molecular change; it translates into macroscopic changes in the polymer's properties. The planar, elongated trans form and the bent, more polar cis form have different geometries and dipole moments, which affects polymer chain conformation, solubility, and intermolecular interactions.[2] This principle is harnessed to create a variety of functional materials:
-
Photo-mechanical Actuators: The collective, light-induced conformational change of many azobenzene units can generate mechanical stress, causing the polymer material to bend, expand, or contract.
-
Optical Data Storage: The two distinct states of azobenzene can be used to represent binary data (0 and 1). The ability to write and erase information with light makes azopolymers promising for high-density optical data storage and holography.
-
Surface Relief Gratings: When thin films of azopolymers are exposed to an interference pattern of light, macroscopic mass transport occurs, leading to the formation of surface relief gratings.[3] This allows for the direct, light-based fabrication of micro- and nanostructured surfaces.[3]
-
Photo-tunable Adhesives: The solid-to-liquid phase transition of some azopolymers can be controlled by light.[4] This allows for the development of "reworkable" adhesives whose adhesive strength can be switched on and off with light, enabling easy debonding without heating.[4]
Aryl Diazomethanes in C1 Polymerization
Aryl diazomethanes serve as unique monomers in a process known as C1 polymerization. Unlike traditional vinyl polymerization which uses two-carbon repeating units, C1 polymerization grows polymer chains one carbon at a time.[5][6] This method, often catalyzed by Lewis acids like BF₃·OEt₂, allows for the synthesis of highly substituted polymers where an aryl group is attached to every carbon atom of the polymer backbone.[7][8]
This unprecedented structure leads to polymers with novel properties. For instance, the C1 polymerization of fluorinated aryl diazomethanes produces highly hydrophobic polymers with enhanced thermal stability and chemical resistance, while maintaining sufficient solubility for processing into films.[8][9] The ability to control the polymerization allows for the synthesis of block copolymers, further expanding the range of accessible materials and functionalities.[7]
Aryl Diazirines for Polymer Crosslinking and Surface Functionalization
Aryl diazirines are stable isomers of diazo compounds that serve as precursors to highly reactive carbenes upon activation by heat or UV light (ca. 350-365 nm).[10][11] These carbenes can readily insert into ubiquitous C-H, O-H, and N-H bonds, making diazirines powerful tools for creating covalent linkages without needing specific functional groups on the target material.[10][12]
This reactivity is exploited in several ways:
-
Universal Polymer Crosslinking: Bis-diazirine reagents can act as universal crosslinkers for commodity polymers like polyethylene and polypropylene, which lack traditional functional groups for crosslinking.[12][13] This process enhances the mechanical properties, such as tensile strength and tear resistance, of these materials.[14]
-
Surface Modification and Adhesion: Aryl diazirines are used to functionalize surfaces, creating monolayers that alter properties like adhesion and friction.[12] They can be used to covalently attach biomolecules, such as proteins, to polymer surfaces for biomedical applications or to promote adhesion between dissimilar materials.[10][13]
-
Photo-patterning: The ability to generate carbenes with light allows for the spatial control of crosslinking, enabling the creation of patterned surfaces and materials.[13]
Data Presentation
Table 1: Molecular Characteristics of Polymers Synthesized Using Aryl Diazene Derivatives
This table summarizes typical molecular weight (Mn), polydispersity index (Đ or PDI), and glass transition temperature (Tg) data for various functional polymers.
| Polymer Type | Monomer/Precursor | Polymerization Method | Mn ( g/mol ) | Đ (PDI) | Tg (°C) | Reference |
| Azopolymer | (4-(2-Phenyldiazen-1-yl)phenyl)methyl-2-methylprop-2-enoate | ATRP | 12,500 - 21,300 | 1.21 - 1.35 | N/A | [15] |
| Azopolymer | 4-Acryloyloxy-4'-methylazobenzene | Free Radical (Microwave) | 4,000 | 1.15 | N/A | |
| Fluorinated Polymer | 2,3,4,5,6-Pentafluorophenyl diazomethane | C1 Polymerization | 10,100 - 45,600 | 1.10 - 1.25 | N/A | [5] |
| Diazirine Copolymer | Diazirine Acrylate / n-Butyl Acrylate | RAFT | 10,700 | 1.08 | N/A | [16] |
| Azopolymer | Poly(11-(4-(4-butylphenylazo) phenoxy) undecyl methacrylate) | RAFT (PISA) | 15,000 - 40,000 | 1.15 - 1.30 | 67 | [3][17] |
Note: N/A indicates data not available in the cited source.
Table 2: Photo-isomerization Kinetics of Azobenzene Moieties in Polymer Systems
This table presents kinetic data for the light-induced isomerization of azobenzene units, a key functional parameter for photo-responsive polymers.
| Polymer System | Environment | Light Source | Process | Rate Constant (k) | Reference |
| Azobenzene-terminated Polystyrene | Glassy Bulk | UV (365 nm) | trans → cis | 0.056 s⁻¹ | [18] |
| Azobenzene-terminated Polystyrene | Surface | UV (365 nm) | trans → cis | ~0.56 s⁻¹ (10x faster than bulk) | [18][19] |
| Cationic Azobenzene Surfactant | In Poly(acrylic acid) Complex | Various | trans → cis | Slower than in pure solution | [2][20] |
Experimental Protocols
Protocol 1: Synthesis of an Azobenzene-Containing Methacrylate Monomer (AzoMA)
This protocol describes the synthesis of (4-(2-phenyldiazen-1-yl)phenyl)methyl-2-methylprop-2-enoate (AzoMA), a common monomer for producing azopolymers.[15]
Materials:
-
(4-(phenyldiazenyl)phenyl)methanol (AzoOH)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve AzoOH (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (2.0 eq.) to the solution and stir for 20 minutes at room temperature.
-
Cool the flask in an ice bath. Add methacryloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic phase sequentially with:
-
Water (3 x volume of organic phase)
-
10% aqueous HCl (3 x volume of organic phase)
-
1 M aqueous NaOH (3 x volume of organic phase)
-
Brine (2 x volume of organic phase)
-
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
-
Characterize the final product (AzoMA) using ¹H NMR, FT-IR, and elemental analysis.
Protocol 2: Synthesis of a Photo-responsive Azopolymer via RAFT Polymerization
This protocol outlines the synthesis of an azobenzene-containing polymer using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for good control over molecular weight and polydispersity.[21]
Materials:
-
Azobenzene methacrylate monomer (AzoMA, from Protocol 1)
-
RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or anisole)
-
Schlenk flask with magnetic stir bar
-
Rubber septum
-
Schlenk line (for inert gas and vacuum)
-
Liquid nitrogen
Procedure:
-
Add the AzoMA monomer, RAFT agent, and AIBN to a dry Schlenk flask. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be determined based on the target degree of polymerization (e.g., 100:1:0.2).
-
Seal the flask with a rubber septum and attach it to a Schlenk line.
-
Degas the flask by performing at least three freeze-pump-thaw cycles:
-
Freeze the contents of the flask using liquid nitrogen.
-
Apply a high vacuum to the flask.
-
Close the flask to the vacuum and thaw the contents. Backfill with an inert gas (e.g., Argon).
-
-
After the final cycle, add the degassed, anhydrous solvent to the flask via a gas-tight syringe.
-
Immerse the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction can be monitored by taking aliquots and analyzing monomer conversion by ¹H NMR.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting polymer for its molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).
Visualizations
Diagrams of Pathways and Workflows
Caption: Workflow for azopolymer synthesis and application.
Caption: Reversible photoisomerization of azobenzene.
References
- 1. New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 6. Synthesizing polymers with an unprecedented structure | EurekAlert! [eurekalert.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C1 Polymerization of Fluorinated Aryl Diazomethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C1 Polymerization of Fluorinated Aryl Diazomethanes [figshare.com]
- 10. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient upcycling of low-functionality polymers using trifluoromethyl aryl diazirine chemistry [dspace.library.uvic.ca]
- 14. Electronically optimized diazirine-based polymer crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of azobenzene-containing liquid crystalline block copolymer nanoparticles via polymerization induced hierarchical self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Photo-Isomerization Kinetics of Azobenzene Containing Surfactant Conjugated with Polyelectrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for the Continuous Flow Synthesis of Aryl Diazenes and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the continuous flow synthesis of aryl diazenes, commonly known as azo compounds. The inherent advantages of flow chemistry, such as enhanced safety, precise control over reaction parameters, and scalability, make it an ideal platform for the synthesis of this important class of molecules.[1][2][3]
Aryl diazenes are valuable compounds with wide-ranging applications, including as dyes and pigments, fluorescent quenchers, and in the pharmaceutical industry.[1][3] Traditional batch synthesis of these compounds often involves the generation and accumulation of unstable and potentially explosive diazonium salt intermediates.[1][4] Continuous flow processing mitigates these risks by generating and consuming the hazardous intermediates in situ within a small reactor volume.[2][5]
Advantages of Continuous Flow Synthesis for Aryl Diazenes
-
Enhanced Safety: By generating and immediately consuming unstable diazonium intermediates in a confined space, the risk of accumulation and potential thermal runaway is significantly minimized.[2][5]
-
Precise Reaction Control: Flow reactors offer superior control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to improved selectivity and yields.[6]
-
Rapid Optimization: The ability to quickly vary reaction conditions and analyze the output in real-time allows for rapid process optimization.
-
Improved Mixing: Efficient mixing in microreactors and other flow devices can accelerate reaction rates and improve product homogeneity.[7]
-
Scalability: Scaling up production in a continuous flow system can often be achieved by running the system for longer durations or by numbering up parallel reactor systems, which is often more straightforward than scaling up batch reactors.[7]
Experimental Workflow for Continuous Flow Aryl Diazene Synthesis
The continuous flow synthesis of aryl diazenes typically involves a two-step process that is integrated into a single, continuous operation: the diazotization of an aromatic amine followed by the azo coupling with a suitable coupling partner.
A generalized experimental setup for this process is depicted below. It consists of separate inlet streams for the aniline derivative, the diazotizing agent (commonly sodium nitrite in an acidic medium), and the coupling component. These streams are brought together in a specific sequence using T-mixers or microreactors, with residence time coils allowing for the completion of each reaction step.
Caption: Generalized workflow for continuous flow synthesis of aryl diazenes.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the continuous flow synthesis of aryl diazenes, highlighting the reaction conditions and corresponding outcomes.
Table 1: Synthesis of Sudan II
| Parameter | Value | Reference |
| Aniline Derivative | 2,4-Dimethylaniline | [8] |
| Coupling Component | 2-Naphthol | [8] |
| Diazotization Temp. | Not Specified | [8] |
| Coupling Temp. | Not Specified | [8] |
| Residence Time | ~2.4 minutes | [8] |
| Reactor Type | LTF-MS Microreactor | [8] |
| Yield/Conversion | >98% Conversion | [8][9] |
Table 2: Synthesis of Various Azo Dyes
| Azo Dye | Aniline Derivative | Coupling Component | Temp. (°C) | Residence Time | Reactor | Yield/Conversion | Reference |
| C.I. Acid Red 1 | Aniline | N-acetyl-H-acid | 30 | 6.67 s | PTFE Microreactor | 97% Yield | [9] |
| Orange II | Sulfanilic acid | 2-Naphthol | Not Specified | Not Specified | Microreactor | >96% Yield | [4] |
| Methyl Orange | Sulfanilic acid | N,N-Dimethylaniline | Not Specified | Not Specified | Microreactor | >96% Yield | [4] |
| Azo Dye 3 | 4-Nitroaniline | 1-(4-sulfonicphenyl)-3-methyl-5-pyrazolone | Not Specified | Not Specified | Microreactor | >90% Yield | [4] |
| (E)-4-((4-nitrophenyl)diazenyl)-N-phenylaniline | p-Nitroaniline | Diphenylamine | 25 | 17 s - 6 min 40 s | Microreactor | >98% Conversion | [9] |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the continuous flow synthesis of aryl diazenes.
Protocol 1: General Procedure for the Synthesis of Azo Dyes in a Microreactor System
This protocol is adapted from the work of Wang et al. and Akwi et al. for the synthesis of various azo dyes.[4][9]
1. Reagent Preparation:
-
Solution A (Aniline Stream): Prepare a solution of the desired aniline derivative (e.g., 0.2 M) and a stoichiometric amount of hydrochloric acid in a suitable solvent mixture such as DMF:water (3:7).
-
Solution B (Nitrite Stream): Prepare a solution of sodium nitrite (e.g., 0.212 M) in a suitable solvent mixture such as DMF:water (3:7).
-
Solution C (Coupling Stream): Prepare a solution of the coupling component (e.g., 0.2 M 2-naphthol) and a base such as sodium hydroxide in a suitable solvent mixture. The pH of this solution should be optimized for the specific coupling reaction.[9]
2. Experimental Setup:
-
Utilize a microreactor system equipped with at least two micromixers and two residence time units (e.g., PFA or PTFE tubing).
-
Employ three syringe pumps to deliver solutions A, B, and C at precisely controlled flow rates.
-
The first micromixer is for the diazotization reaction (mixing streams A and B).
-
The first residence time unit should be of sufficient length to allow for complete diazotization.
-
The second micromixer is for the azo coupling reaction (mixing the output from the first residence time unit with stream C).
-
The second residence time unit allows for the completion of the azo coupling reaction.
-
A back pressure regulator can be installed at the outlet to maintain a stable flow and prevent outgassing.
3. Reaction Execution:
-
Set the desired flow rates for each pump. The ratio of the flow rates will determine the stoichiometry of the reaction.
-
The temperature of the residence time units can be controlled using a water bath or a dedicated reactor heating/cooling module. Diazotization reactions are typically performed at low temperatures (0-10 °C), while the coupling reaction temperature may vary.
-
Commence pumping of all three solutions into the microreactor system.
-
Allow the system to reach a steady state before collecting the product.
-
The output stream containing the aryl diazene product can be collected for analysis and purification.
4. Work-up and Purification:
-
The collected product stream may be quenched with a suitable reagent if necessary.
-
The aryl diazene product can be isolated by standard techniques such as filtration (if it precipitates) or extraction.
-
Further purification can be achieved by recrystallization or chromatography.
Protocol 2: Scaled-up Synthesis in PTFE Tubing
For larger scale synthesis, a simple setup with T-mixers and PTFE tubing can be employed.[8]
1. Reagent Preparation:
-
Prepare stock solutions of the aniline derivative with acid, sodium nitrite, and the coupling component as described in Protocol 1.
2. Experimental Setup:
-
Use three syringe pumps to deliver the reagent solutions.
-
Connect the outlets of the pumps for the aniline and nitrite solutions to a T-mixer.
-
Connect the outlet of this T-mixer to a coil of PTFE tubing (e.g., 1.5 mm internal diameter) of a calculated length to provide the desired residence time for diazotization. This coil should be immersed in a cooling bath.
-
Connect the outlet of the diazotization coil to a second T-mixer, where the coupling component solution is introduced.
-
Connect the outlet of the second T-mixer to a second coil of PTFE tubing for the azo coupling reaction.
-
The product stream is then collected.
3. Reaction Execution and Work-up:
-
Follow the procedures outlined in Protocol 1 for reaction execution and product work-up. While this setup may result in slightly lower conversions compared to a microreactor, it offers a straightforward approach for scaling up.[8]
Logical Relationship Diagram for Reaction Optimization
The optimization of a continuous flow process involves understanding the interplay between various parameters. The following diagram illustrates the logical relationships in optimizing the synthesis of aryl diazenes.
Caption: Key parameter relationships for optimizing continuous flow aryl diazene synthesis.
By systematically adjusting the input parameters and monitoring the output metrics, researchers can efficiently determine the optimal conditions for the synthesis of a specific aryl diazene derivative. These notes and protocols provide a solid foundation for the implementation of continuous flow chemistry in the synthesis of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The continuous flow synthesis of azos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photocatalytic Denitrogenation of In Situ-Generated Diazenes for Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the C(sp³)–C(sp³) cross-coupling of primary amines. This method relies on the in situ generation of 1,2-dialkyldiazenes from primary amines, followed by photocatalytic denitrogenation to afford cross-coupled products. This technique is notable for its mild reaction conditions and broad functional group tolerance, making it a valuable tool in synthetic and medicinal chemistry.[1][2][3]
Introduction
Traditional cross-coupling reactions often necessitate the use of organohalides or organometallic reagents. This methodology circumvents such requirements by utilizing readily available primary amines as starting materials.[1][2] The process involves two key stages: the conversion of primary amines to 1,2-dialkyldiazenes and the subsequent photocatalyst-mediated denitrogenation to generate alkyl radicals, which then combine to form a new carbon-carbon bond.[1][2][3] This approach is compatible with a wide array of functional groups, including unprotected alcohols, carboxylic acids, and heteroaromatics.[1][2][3]
Reaction Mechanism and Workflow
The overall transformation proceeds through the following logical steps:
Caption: Workflow for photocatalytic denitrogenation and cross-coupling.
Quantitative Data Summary
The following table summarizes the reaction outcomes for a variety of primary amine substrates under the optimized reaction conditions.
| Entry | Primary Amine Substrate | O-Nosylhydroxylamine (ONHA) Partner | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Leelamine | Isopropyl ONHA•TFA | Dimerized Leelamine derivative | 85 | - |
| 2 | t-Bu glycinate | Isopropyl ONHA•TFA | Dimerized t-Bu glycinate derivative | 93 | - |
| 3 | Leucine p-nitroanilide | Isopropyl ONHA•TFA | Dimerized Leucine p-nitroanilide derivative | 81 | - |
| 4 | Aminoindanol | Isopropyl ONHA•TFA | Dimerized Aminoindanol derivative | 65 | >20:1 |
| 5 | Threonine benzyl ester | Isopropyl ONHA•TFA | Dimerized Threonine benzyl ester derivative | 71 | >20:1 |
| 6 | Asparagine | Isopropyl ONHA•TFA | Dimerized Asparagine derivative | 55 | - |
| 7 | Methionine | Isopropyl ONHA•TFA | Dimerized Methionine derivative | 68 | - |
| 8 | Methyldopa | Isopropyl ONHA•TFA | Dimerized Methyldopa derivative | 62 | 2:1 |
| 9 | Threonine benzyl ester | Cyclobutyl ONHA•TFA | Threonine-Cyclobutane coupled product | 65 | >20:1 |
| 10 | Threonine benzyl ester | Cyclopentyl ONHA•TFA | Threonine-Cyclopentane coupled product | 60 | >20:1 |
| 11 | Threonine benzyl ester | Cyclohexyl ONHA•TFA | Threonine-Cyclohexane coupled product | 62 | >20:1 |
Experimental Protocols
Materials and Equipment:
-
Primary amine substrate
-
O-nosylhydroxylamine (ONHA)•TFA salt
-
2,6-lutidine
-
Anhydrous acetonitrile (MeCN)
-
[Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ photocatalyst
-
Standard glassware (e.g., vials, round-bottom flasks)
-
Magnetic stirrer and stir bars
-
Blue LED light source for irradiation
-
Nitrogen or argon supply for inert atmosphere
-
Standard laboratory equipment for workup and purification (e.g., rotary evaporator, silica gel for chromatography)
General Procedure for Photocatalytic Cross-Coupling:
-
Diazene Formation: To a vial equipped with a magnetic stir bar, add the primary amine substrate (1.0 equiv), the corresponding O-nosylhydroxylamine (ONHA)•TFA salt (1.0 equiv), and 2,6-lutidine (2.0 equiv).
-
Dissolve the mixture in anhydrous acetonitrile (MeCN) at room temperature under an ambient air atmosphere.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Photocatalytic Denitrogenation: After 12 hours, add the iridium photocatalyst, [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ (2 mol%).
-
Seal the vial and purge with nitrogen or argon.
-
Irradiate the mixture with a blue LED light source for 24 hours at room temperature with continuous stirring.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cross-coupled product.
Signaling Pathway Diagram
The core of this reaction is a photocatalytic energy transfer mechanism.
Caption: Photocatalytic cycle for diazene denitrogenation.
References
- 1. Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ Generated Diazenes [organic-chemistry.org]
- 3. Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ Generated Diazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diazotization of p-Toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a fundamental process in organic synthesis, enabling the conversion of primary aromatic amines into diazonium salts. These salts are highly versatile intermediates, serving as precursors for a wide array of functional groups in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This document provides a detailed experimental protocol for the diazotization of p-toluidine to form p-tolyldiazonium chloride. The protocol emphasizes safety, reproducibility, and a clear understanding of the reaction parameters.
Data Presentation
The following table summarizes the key quantitative data for the diazotization of p-toluidine.
| Parameter | Value | Moles (approx.) |
| p-Toluidine | 10.7 g | 0.1 mol |
| Concentrated Hydrochloric Acid (HCl) | 25 mL | ~0.3 mol |
| Sodium Nitrite (NaNO₂) | 7.0 g | 0.1 mol |
| Deionized Water (for NaNO₂) | 35 mL | N/A |
| Reaction Temperature | 0-5 °C | N/A |
| Reaction Time | 20-30 minutes | N/A |
Experimental Protocols
1. Preparation of p-Toluidine Hydrochloride Solution
-
In a 250 mL beaker, add 10.7 g of p-toluidine.
-
Under a fume hood, carefully add 25 mL of concentrated hydrochloric acid to the p-toluidine.
-
Stir the mixture until the p-toluidine is fully dissolved. Gentle warming may be applied if necessary, but the solution must be cooled back to room temperature before proceeding.[1][2]
-
Once dissolved, place the beaker in an ice bath to cool the solution to 0-5 °C.[1][3]
2. Preparation of Sodium Nitrite Solution
-
In a separate 100 mL beaker, dissolve 7.0 g of sodium nitrite in 35 mL of deionized water.
-
Cool this solution in the ice bath to 0-5 °C.
3. Diazotization Reaction
-
Maintain the temperature of the p-toluidine hydrochloride solution between 0 and 5 °C using the ice bath and continuous stirring.
-
Slowly, add the chilled sodium nitrite solution dropwise to the p-toluidine hydrochloride solution. The addition should be slow enough to ensure the temperature does not rise above 5 °C.[1][2]
-
Continue stirring for 20-30 minutes after the addition is complete, maintaining the low temperature.[2]
-
To check for completion, test for the presence of excess nitrous acid. Dip a glass stirring rod into the reaction mixture and touch it to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the reaction. If the test is negative, add a small amount of additional sodium nitrite solution and re-test.
-
The resulting solution contains the p-tolyldiazonium chloride and should be used immediately in subsequent reactions as diazonium salts can be unstable.[3]
Mandatory Visualizations
Caption: Experimental workflow for the diazotization of p-toluidine.
Caption: Reaction pathway for the diazotization of p-toluidine.
References
Synthesis of Heterocyclic Compounds Using (4-Methylphenyl)diazene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methylphenyl)diazene, and its precursor p-toluenediazonium salts, are versatile reagents in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. The diazenyl moiety serves as a reactive handle for the introduction of the p-tolyl group and facilitates cyclization reactions to form stable aromatic heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, indoles, and pyridazinones utilizing (4-methylphenyl)diazene intermediates. The methodologies described are foundational for the exploration of novel bioactive molecules in drug discovery and development.
Key Synthetic Pathways
The primary route to incorporating the (4-methylphenyl)diazenyl group is through the Japp-Klingemann reaction. This reaction involves the coupling of a p-toluenediazonium salt with a β-keto acid or β-keto ester, leading to the formation of a p-tolylhydrazone intermediate. This intermediate is then cyclized to the desired heterocyclic core.
Caption: General workflow for heterocyclic synthesis via the Japp-Klingemann reaction.
I. Synthesis of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry. The reaction of a p-toluenediazonium salt with a 1,3-dicarbonyl compound, followed by cyclization with a hydrazine derivative, affords highly substituted pyrazoles.
Data Presentation: Synthesis of (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole[1]
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Melting Point |
| 3-(2-p-tolylhydrazinylidene)pentane-2,4-dione (9.9 mmol) | p-tolylhydrazine hydrochloride (10.4 mmol) | Ethanol / Acetic Acid | 36 hours | Reflux | 78% | 137-138 °C |
Experimental Protocol: Synthesis of (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole[1]
1. Materials:
-
3-(2-p-tolylhydrazinylidene)pentane-2,4-dione (2.16 g, 9.9 mmol)
-
p-tolylhydrazine hydrochloride (1.65 g, 10.4 mmol)
-
Glacial Acetic Acid (5 mL)
-
Ethanol (30 mL)
-
100 mL round-bottomed flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Filtration apparatus
-
Vacuum oven
2. Procedure: a. To a 100 mL round-bottomed flask, add 3-(2-p-tolylhydrazinylidene)pentane-2,4-dione (2.16 g), p-tolylhydrazine hydrochloride (1.65 g), glacial acetic acid (5 mL), and ethanol (30 mL). b. Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer. c. Heat the reaction mixture to reflux and maintain for 36 hours with continuous stirring. d. After 36 hours, remove the heat source and allow the mixture to cool to room temperature. A yellow precipitate will form. e. Collect the yellow precipitate by suction filtration. f. Dry the product in a vacuum oven at 40°C for 24 hours. g. The crude product can be further purified by recrystallization from a 1:1 ethanol/acetone mixture to obtain single crystals suitable for X-ray analysis.
Caption: Synthesis of a substituted pyrazole derivative.
II. Synthesis of Indole Derivatives
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus.[1][2][3] The reaction utilizes a phenylhydrazone, which can be prepared via the Japp-Klingemann reaction, and an aldehyde or ketone in the presence of an acid catalyst.
Data Presentation: Fischer Indole Synthesis with p-Tolylhydrazine[3]
| p-Tolylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Temperature | Reaction Time | Product | Yield |
| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Room Temp. | - | 2,3,3,5-Tetramethyl-3H-indole | High |
| m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | Acetic Acid | Room Temp. | - | 1,2,3,4,5,10-Hexahydro-1,8-dimethyl-carbazole | High |
Experimental Protocol: General Procedure for Fischer Indole Synthesis[2][5]
1. Materials:
-
p-Tolylhydrazone of the desired ketone/aldehyde (1 equivalent)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Suitable solvent (e.g., ethanol, acetic acid)
-
Round-bottomed flask
-
Heating source (heating mantle or oil bath)
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
2. Procedure: a. Dissolve the p-tolylhydrazone in a suitable solvent in a round-bottomed flask. b. Add the acid catalyst to the reaction mixture. c. Heat the mixture to reflux for several hours (typically 2-4 hours), monitoring the reaction progress by TLC.[1] d. Upon completion, cool the reaction mixture to room temperature. e. If the product precipitates, it can be collected by filtration. f. Alternatively, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography or recrystallization.
Caption: Mechanism of the Fischer Indole Synthesis.
III. Synthesis of Pyridazinone Derivatives
N-Aryl pyridazinones are valuable scaffolds in medicinal chemistry. A facile synthesis involves the reaction of aryldiazonium salts with potassium 2-furantrifluoroborate in water.
Data Presentation: Synthesis of N-p-Tolyl-pyridazin-3(2H)-one
| Aryldiazonium Salt | Reactant 2 | Solvent | Reaction Time | Temperature | Yield |
| p-Toluenediazonium tetrafluoroborate | Potassium 2-furantrifluoroborate | Water | 24 hours | Room Temp. | 42% |
Note: This data is extrapolated from a study on various aryldiazonium salts. The yield for the p-methylphenyl derivative was reported as 42% after warming to room temperature for 24 hours.
Experimental Protocol: Synthesis of N-Aryl Pyridazinones
1. Materials:
-
p-Toluenediazonium tetrafluoroborate (1.2 equivalents)
-
Potassium 2-furantrifluoroborate (1 equivalent)
-
Deionized Water
-
Reaction vessel (e.g., round-bottomed flask)
-
Magnetic stirrer
-
Standard work-up and purification equipment
2. Procedure: a. Dissolve potassium 2-furantrifluoroborate in deionized water in a reaction vessel. b. In a separate vessel, prepare a solution of p-toluenediazonium tetrafluoroborate in deionized water. c. Cool the solution of potassium 2-furantrifluoroborate to 0-5 °C. d. Slowly add the p-toluenediazonium salt solution to the stirred potassium 2-furantrifluoroborate solution. e. Allow the reaction to warm to room temperature and stir for 24 hours. f. After the reaction is complete, extract the product with a suitable organic solvent. g. Dry the organic layer and concentrate under reduced pressure. h. Purify the crude product by column chromatography.
Caption: Synthesis of N-p-Tolyl-pyridazin-3(2H)-one.
Conclusion
The use of (4-methylphenyl)diazene and its precursors provides a robust and versatile platform for the synthesis of a variety of important heterocyclic compounds. The Japp-Klingemann reaction is a cornerstone of this chemistry, enabling the formation of key hydrazone intermediates that can be readily converted into pyrazoles and indoles. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel heterocyclic structures for applications in drug discovery and materials science. Careful control of reaction conditions is crucial for achieving high yields and purity of the desired products.
References
Application of (4-methylphenyl)diazene in Materials Science and Nanotechnology: Detailed Application Notes and Protocols
(4-methylphenyl)diazene , and its symmetrical dimer form, 4,4'-azotoluene, are versatile photochromic molecules within the broader class of azobenzenes. Their ability to undergo reversible isomerization between a stable trans configuration and a metastable cis configuration upon irradiation with light makes them valuable components in the development of smart materials and functional nanostructures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of (4-methylphenyl)diazene in materials science and nanotechnology, targeted towards researchers, scientists, and professionals in drug development.
Application Notes
The primary application of (4-methylphenyl)diazene in materials science stems from its photo-responsive nature. The reversible change in molecular geometry from the linear trans isomer to the bent cis isomer can be harnessed to induce macroscopic changes in material properties.
Surface Modification of Polymers
Incorporating (4-methylphenyl)diazene onto polymer surfaces allows for the dynamic control of surface properties such as wettability and adhesion. Irradiation with UV light can switch the surface from a more hydrophobic state (dominated by the less polar trans isomer) to a more hydrophilic state (cis isomer), and this change can be reversed with visible light or heat. This has potential applications in creating photo-switchable cell culture substrates, microfluidic devices with tunable flow characteristics, and materials with photo-controllable adhesion.
Functionalization of Nanoparticles
Gold and other metallic nanoparticles can be functionalized with thiol-derivatized (4-methylphenyl)diazene. The photoisomerization of the diazene units on the nanoparticle surface can be used to control inter-particle interactions, leading to reversible aggregation and dispersion. This phenomenon can be exploited for the development of light-triggered drug delivery systems, sensors with optical readouts, and photo-controllable plasmonic devices.
Development of Photo-responsive Polymers and Gels
(4-methylphenyl)diazene can be incorporated into polymer chains either as a pendant group or within the main chain. The isomerization of the diazene units can induce conformational changes in the polymer, leading to effects such as photo-induced contraction and expansion of polymer films or the photo-control of the sol-gel transition in hydrogels. These materials are promising for applications in soft robotics, actuators, and as light-responsive smart textiles.
Quantitative Data Presentation
The following tables summarize key quantitative data for materials functionalized with azobenzene derivatives, including those similar to (4-methylphenyl)diazene. This data is compiled from various sources to provide a comparative overview.
| Material System | Parameter Measured | Value (trans-state) | Value (cis-state) | Light Source for Isomerization | Reference(s) |
| Azobenzene-modified surface | Water Contact Angle | Higher | Lower | UVA and Visible Light | [1] |
| Azobenzene-thiol on Gold Nanoparticles | Trans-to-cis Isomerization Time | - | ~44 seconds | UV Irradiation | [2] |
| Azobenzene-thiol on Gold Nanoparticles | Cis-to-trans Relaxation Time | 82 - 125 minutes | - | Thermal | [2] |
| Polymerized Azobenzene Film | Half-life of cis-isomer | - | 13.8 hours | Thermal Relaxation | [3] |
| Polysiloxane with Azobenzene | Lap Shear Strength | ~200 kPa | ~1200 kPa | 365 nm UV Light | [4] |
Table 1: Comparative data on the properties of azobenzene-functionalized materials.
| Compound in Solution | Solvent |
|
| Light Source for Isomerization | Reference(s) |
| Azobenzene Derivative (Azoac) | Chloroform | 377 nm | - | 365 nm UV Light | [3] |
| Melatonin with Photosensitizer | Aqueous | 278 nm | - | UV Light | [5] |
| Azobenzene Compound | - | - | - | 365 nm and 530 nm Light | [6] |
Table 2: UV-Vis absorption data for azobenzene derivatives in solution.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Azotoluene (bis(4-methylphenyl)diazene)
This protocol is adapted from general methods for the synthesis of symmetrical azo compounds from anilines.
Materials:
-
p-toluidine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve p-toluidine in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of potassium permanganate in water.
-
Cool the p-toluidine solution in an ice bath with stirring.
-
Slowly add the potassium permanganate solution dropwise to the p-toluidine solution. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Extract the filtrate with dichloromethane.
-
Wash the organic layer with a dilute HCl solution, followed by a dilute NaOH solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4,4'-azotoluene.
-
Recrystallize the crude product from ethanol to obtain pure orange-red crystals of 4,4'-azotoluene.
Protocol 2: Surface Functionalization of a Polymer Film (e.g., Polystyrene)
This protocol describes a general approach for attaching azobenzene derivatives to a polymer surface.
Materials:
-
Polystyrene (PS) substrate
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
4-Carboxyazobenzene (as a proxy for a functionalized (4-methylphenyl)diazene)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Toluene
-
Dimethylformamide (DMF)
Procedure:
-
Clean the polystyrene substrate by sonicating in isopropanol, methanol, and deionized water.
-
Activate the PS surface by carefully treating with Piranha solution for 15 minutes to introduce hydroxyl groups. Rinse thoroughly with deionized water and dry.
-
Functionalize the hydroxylated surface with amine groups by immersing the substrate in a 2% solution of APTES in toluene for 2 hours at room temperature.
-
Rinse the substrate with toluene and cure at 110 °C for 30 minutes.
-
In a separate flask, activate the carboxylic acid group of 4-carboxyazobenzene by reacting it with DCC and NHS in DMF for 4 hours at room temperature.
-
Immerse the amine-functionalized PS substrate in the activated azobenzene solution and leave it to react overnight at room temperature.
-
Rinse the functionalized substrate with DMF and then with ethanol to remove any unreacted molecules.
-
Dry the substrate under a stream of nitrogen.
Protocol 3: Photoisomerization and Characterization
Materials and Equipment:
-
Functionalized material from Protocol 2
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., >400 nm)
-
UV-Vis spectrophotometer (for solutions or transparent films)
-
Contact angle goniometer (for surfaces)
Procedure:
-
UV-Vis Spectroscopy:
-
Dissolve the azobenzene compound or a thin film on a transparent substrate in a suitable solvent.
-
Record the initial UV-Vis absorption spectrum. The trans isomer will typically show a strong π-π* transition peak.
-
Irradiate the sample with UV light (e.g., 365 nm) for a set period.
-
Record the UV-Vis spectrum again. A decrease in the π-π* peak and an increase in the n-π* peak is indicative of trans-to-cis isomerization.[6]
-
Irradiate the sample with visible light or keep it in the dark to observe the reverse cis-to-trans isomerization.
-
-
Contact Angle Measurement:
-
Measure the static water contact angle on the functionalized polymer surface.[1]
-
Irradiate the surface with UV light for a period sufficient to induce isomerization.
-
Immediately measure the water contact angle again. A decrease in the contact angle indicates an increase in surface wettability due to the presence of the more polar cis isomer.
-
Irradiate with visible light or allow for thermal relaxation and re-measure the contact angle to observe the recovery of the initial hydrophobic state.
-
Mandatory Visualization
Caption: Workflow for the synthesis of 4,4'-azotoluene.
Caption: Experimental workflow for polymer surface functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nanoporous Films with Photoswitchable Absorption Kinetics Based on Polymerizable Columnar Discotic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-methylphenyl)diazene
Welcome to the technical support center for the synthesis of (4-methylphenyl)diazene, also known as 4,4'-azotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (4-methylphenyl)diazene?
A1: The most prevalent and practical laboratory methods for the synthesis of the symmetrical azo compound (4-methylphenyl)diazene are:
-
Oxidation of 4-toluidine: This method involves the direct oxidation of 4-methylaniline (p-toluidine) using a suitable oxidizing agent.
-
Reductive coupling of 4-nitrotoluene: This approach involves the reduction of 4-nitrotoluene, which dimerizes to form the azo compound.
Q2: I am getting a significant amount of a by-product. What could it be?
A2: A common by-product in the synthesis of (4-methylphenyl)diazene, particularly through the oxidation of 4-toluidine, is the corresponding azoxy compound, (4-methylphenyl)diazene oxide (4,4'-azoxytoluene). Its formation is often favored under certain oxidative conditions.
Q3: My yield is consistently low. What are the key factors I should investigate?
A3: Low yields can result from several factors depending on the synthetic route. Key parameters to scrutinize include:
-
Purity of starting materials: Impurities in 4-toluidine or 4-nitrotoluene can interfere with the reaction.
-
Reaction conditions: Temperature, reaction time, and agitation are critical.
-
Choice and concentration of reagents: The type and amount of oxidizing or reducing agent and any catalysts are crucial.
-
Work-up and purification procedures: Product loss can occur during extraction, washing, and recrystallization steps.
Q4: How can I purify the crude (4-methylphenyl)diazene?
A4: Recrystallization is the most common and effective method for purifying solid (4-methylphenyl)diazene. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The process generally involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.[1][2][3][4][5]
Troubleshooting Guides
Method 1: Oxidation of 4-toluidine
This method offers a direct route to (4-methylphenyl)diazene. However, controlling the oxidation to favor the azo product over the azoxy by-product is a common challenge.
Experimental Protocol: Oxidation of 4-toluidine with Hydrogen Peroxide and a Zeolite Catalyst
This protocol is adapted from a study on the oxidation of p-toluidine.[6]
-
Catalyst Preparation: Prepare a magnetite-supported nanocrystalline titanium silicalite-1 (M/NTS) zeolite catalyst as described in the literature.
-
Reaction Setup: In a round-bottom flask, add 4-toluidine and the M/NTS catalyst in a suitable solvent such as acetonitrile.
-
Reaction Execution: To the stirred suspension, add hydrogen peroxide dropwise at ambient temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the catalyst. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Troubleshooting for Oxidation of 4-toluidine
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. - Check the activity of the hydrogen peroxide. |
| Catalyst deactivation. | - Ensure the catalyst is properly prepared and stored. - Consider using a fresh batch of catalyst. | |
| Suboptimal mole ratio of reactants. | - Optimize the mole ratio of 4-toluidine to hydrogen peroxide. | |
| High percentage of azoxy by-product | Over-oxidation of the desired azo compound. | - Reduce the amount of hydrogen peroxide. - Perform the reaction at a lower temperature. - A study reported that in the absence of a specific catalyst, only the azoxy compound was formed.[6] |
| Reaction conditions favor azoxy formation. | - The choice of catalyst is crucial for selectivity. The M/NTS catalyst has been shown to favor the formation of the azo compound.[6] | |
| Difficulty in Purification | Similar solubility of azo and azoxy compounds. | - Fractional crystallization may be necessary. - Column chromatography can be an effective separation technique. |
Data Presentation: Product Distribution in the Oxidation of p-Toluidine
| Catalyst | Product | Yield (%) | Reference |
| Magnetite supported nanocrystalline titanium silicalite-1 (M/NTS) | 4,4'-dimethylazobenzene | ~85-95 | [6] |
| 4,4'-dimethylazoxybenzene | ~5-15 | [6] | |
| Functionalized multiwalled carbon nanotubes (CNT) | 4,4'-dimethylazobenzene | - | [6] |
| 4,4'-dimethylazoxybenzene | - | [6] | |
| No Catalyst | 4,4'-dimethylazoxybenzene | Major Product | [6] |
Method 2: Reductive Coupling of 4-nitrotoluene
This method provides an alternative route to (4-methylphenyl)diazene, often with good yields. The key is to control the reduction to stop at the azo stage and prevent further reduction to the hydrazo or amine.
Experimental Protocol: Reductive Coupling of 4-nitrotoluene
This is a general procedure that can be adapted for 4-nitrotoluene.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, add 4-nitrotoluene and a suitable solvent (e.g., ethanol, THF-water mixture).
-
Reducing Agent: Prepare a solution of the reducing agent (e.g., sodium borohydride with a catalyst, or an active-iron based system).
-
Reaction Execution: Add the reducing agent to the solution of 4-nitrotoluene at a controlled temperature. The reaction may be exothermic.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction carefully (e.g., with water or dilute acid). Extract the product with an organic solvent. Wash the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization.
Troubleshooting for Reductive Coupling of 4-nitrotoluene
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase the amount of reducing agent. - Extend the reaction time. - Ensure the reaction temperature is optimal. |
| Solubility issues of 4-nitrotoluene. | - A THF-water (1:1) solvent system has been reported to give a maximum yield in a short time for the reduction of solid nitro compounds.[7] | |
| Over-reduction to hydrazo or amine compounds. | - Use a milder reducing agent or a more selective catalytic system. - Carefully control the stoichiometry of the reducing agent. - Some active-iron based systems have been shown to prevent over-reduction.[8] | |
| Formation of multiple by-products | Non-selective reduction. | - Optimize the reaction conditions (temperature, solvent, pH). - The choice of catalyst and reducing agent is critical for selectivity. |
| Product is an oil or does not crystallize | Presence of impurities. | - Purify by column chromatography before attempting recrystallization. - Ensure all solvent from the work-up has been removed. |
Visualizations
Caption: Experimental workflow for the oxidation of 4-toluidine.
Caption: Troubleshooting logic for low product yield.
References
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. Enhanced Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of Aryl Diazonium Salt Solutions for Synthetic Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aryl diazonium salt solutions.
Troubleshooting Guide
Issue 1: Rapid Decomposition of the Diazonium Salt Solution (Visible Gas Evolution, Color Change)
Question: My aryl diazonium salt solution is rapidly turning dark and evolving gas, even at low temperatures. What is causing this, and how can I prevent it?
Answer: Rapid decomposition is a common issue and is often related to temperature, pH, and the presence of impurities. Here’s a step-by-step guide to troubleshoot this problem:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid diazonium salt decomposition.
Detailed Explanation:
-
Temperature Control: Aryl diazonium chlorides are generally unstable at temperatures above 5 °C.[1][2][3] The diazotization reaction is exothermic, so it is crucial to maintain the temperature of the reaction mixture between 0 and 5 °C using an ice bath.[2][4][5]
-
pH of the Solution: Diazonium salts are most stable in strongly acidic solutions (pH < 3).[6][7] In neutral or basic conditions, they can convert to diazoates or diazoanhydrides, which are less stable and can be explosive.[8][9] Ensure an excess of the mineral acid (e.g., HCl, H₂SO₄) is used.
-
Excess Nitrous Acid: Residual nitrous acid from the diazotization step can promote decomposition. It is crucial to use a stoichiometric amount of sodium nitrite and to quench any excess with urea or sulfamic acid.[9] You can test for the presence of excess nitrous acid using starch-iodide paper (a positive test results in a blue-black color).[5][9]
-
Impurities: Trace metal impurities, particularly copper ions if not part of a subsequent Sandmeyer reaction, can catalyze decomposition. Ensure all glassware is clean and use high-purity reagents and solvents.
Issue 2: Low Yield in Subsequent Reactions (e.g., Sandmeyer, Heck)
Question: I am getting a low yield in the reaction following the in situ generation of my aryl diazonium salt. How can I improve this?
Answer: Low yields can be a result of incomplete diazotization, decomposition of the diazonium salt before it can react, or issues with the subsequent reaction conditions.
Logical Relationship Diagram:
Caption: Troubleshooting low yields in reactions using aryl diazonium salts.
Detailed Explanation:
-
Incomplete Diazotization: Ensure the starting aniline is fully dissolved in the acidic solution before adding sodium nitrite. The addition of sodium nitrite solution should be slow and dropwise to maintain the low temperature and allow for complete reaction.[5]
-
Premature Decomposition: As a general rule, aryl diazonium salt solutions should be used immediately after preparation.[1] If there is a delay between preparation and use, the solution must be kept cold (0-5 °C) and in the dark.[7] For applications requiring higher temperatures, consider isolating the diazonium salt as a more stable tetrafluoroborate (BF₄⁻) or tosylate salt.[3][10]
-
Subsequent Reaction Conditions: The success of reactions like the Sandmeyer or Heck coupling depends on specific conditions. For Sandmeyer reactions, the freshness and purity of the copper(I) salt are critical.[11][12] For palladium-catalyzed couplings, the choice of ligand and base is important.
Frequently Asked Questions (FAQs)
Q1: How can I improve the stability of my aryl diazonium salt solution for storage?
A1: While it is always best to use aryl diazonium salt solutions immediately, some measures can enhance their short-term stability:
-
Low Temperature: Store the solution between 0-5 °C and in the dark.[2][7]
-
Acidic pH: Maintain a strongly acidic environment.[7]
-
Counter-ion Exchange: Convert the diazonium chloride to a more stable salt, such as the tetrafluoroborate (BF₄⁻) or tosylate.[3][10] Diazonium tetrafluoroborates can often be isolated as solids and stored at low temperatures for extended periods.[9][13]
-
Additives: The addition of certain surfactants has been shown to improve the stability of some diazonium salt solutions.[7]
Q2: What are the key safety precautions when working with aryl diazonium salts?
A2: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[4][9][14] Key safety precautions include:
-
Never isolate diazonium chlorides or bromides as dry solids.
-
If isolating more stable salts like tetrafluoroborates, do so on a small scale (less than 0.75 mmol is recommended) and handle with extreme caution, using a blast shield.[2][9]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid friction, shock, or grinding of isolated diazonium salts.[2][14] Use plastic spatulas instead of metal ones.[9]
-
Always have a quenching solution (e.g., a cold solution of sodium carbonate or sulfamic acid) ready to destroy any unreacted diazonium salt.[9]
Q3: Can I use an organic solvent for my diazotization reaction?
A3: While aqueous systems are most common, diazotization can be performed in organic solvents. This is often done when the resulting diazonium salt is to be used in a subsequent non-aqueous reaction. A common method involves using an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) as the diazotizing agent in a suitable organic solvent.[15] This approach avoids the presence of water.
Data Presentation
Table 1: General Stability of Aryl Diazonium Salts with Different Counter-ions
| Counter-ion (X⁻) | Form | General Stability | Storage Conditions |
| Chloride (Cl⁻) | Aqueous Solution | Unstable, decomposes above 5-10 °C.[3][16] | Use immediately; keep at 0-5 °C. |
| Sulfate (HSO₄⁻) | Aqueous Solution | Slightly more stable than chloride but often less soluble.[17] | Use immediately; keep at 0-5 °C. |
| Tetrafluoroborate (BF₄⁻) | Solid | Can often be isolated as a stable solid.[3][13] | Can be stored in the dark at -20 °C for extended periods.[9] |
| Tosylate (TsO⁻) | Solid | Good thermal and aging stability.[10] | Can be stored as a solid. |
Table 2: Effect of Substituents on the Stability of Benzenediazonium Chloride
| Substituent on Benzene Ring | Effect on Stability | Reason |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Decrease stability | Destabilize the positive charge on the diazonium group. |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Increase stability | Stabilize the positive charge on the diazonium group through resonance. |
Experimental Protocols
Protocol 1: General Procedure for the In Situ Preparation of an Aqueous Aryl Diazonium Chloride Solution
Experimental Workflow:
Caption: Standard workflow for the preparation of aryl diazonium salts.
Methodology:
-
Dissolve the Aryl Amine: In a flask, dissolve the aryl amine (1 equivalent) in an excess of a strong mineral acid (e.g., 2.5-3 equivalents of HCl in water). Gentle heating may be required to achieve complete dissolution.[16]
-
Cool the Solution: Cool the flask in an ice bath to bring the temperature of the solution to between 0 and 5 °C.[16]
-
Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1-1.1 equivalents) in a minimal amount of cold water.
-
Add Nitrite Solution: Add the sodium nitrite solution dropwise to the cold, stirring solution of the amine salt. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.[5]
-
Stir: After the addition is complete, continue to stir the reaction mixture in the ice bath for 15-30 minutes.
-
Quench Excess Nitrous Acid (Optional): To ensure no excess nitrous acid remains, a small amount of urea or sulfamic acid can be added until a drop of the reaction mixture no longer gives a positive test on starch-iodide paper.[9]
-
Use Immediately: The resulting solution of the aryl diazonium salt is now ready for use in subsequent synthetic steps. It should be used without delay.[1]
Protocol 2: Preparation and Isolation of an Aryl Diazonium Tetrafluoroborate Salt
Methodology:
-
Prepare Diazonium Chloride: Prepare the aryl diazonium chloride solution as described in Protocol 1.
-
Add Fluoroboric Acid: To the cold (0-5 °C) diazonium chloride solution, slowly add a cold solution of fluoroboric acid (HBF₄, 1 equivalent).
-
Precipitation: The aryl diazonium tetrafluoroborate salt will often precipitate as a solid. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of cold water, followed by cold ethanol, and finally cold diethyl ether to aid in drying.
-
Drying: Dry the solid under vacuum. CAUTION: Do not use heat to dry the solid. The isolated salt should be handled with extreme care as it can be explosive.[9][13]
-
Storage: Store the dried aryl diazonium tetrafluoroborate salt in a dark container at -20 °C.[9]
References
- 1. byjus.com [byjus.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO1983003254A1 - Stabilization of diazonium salt solutions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scienceinfo.com [scienceinfo.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. webassign.net [webassign.net]
- 17. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
common by-products in the synthesis of (4-methylphenyl)diazene and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-methylphenyl)diazene, also known as 4,4'-azotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of (4-methylphenyl)diazene?
A1: The synthesis of (4-methylphenyl)diazene via the diazotization of p-toluidine followed by coupling can lead to several by-products. The most prevalent include:
-
Unreacted p-toluidine: Incomplete diazotization or coupling can leave residual starting material.
-
4-Methylphenol (p-cresol): This forms when the diazonium salt intermediate reacts with water in the reaction mixture. This is more likely to occur if the reaction temperature is not kept low.[1]
-
Triazene compounds: The diazonium salt can react with unreacted p-toluidine to form a triazene by-product.
-
Other azo compounds: Self-coupling or other unintended coupling reactions can lead to a mixture of azo dyes.
Q2: How can I remove unreacted p-toluidine from my product?
A2: Unreacted p-toluidine can often be removed by the following methods:
-
Acid Wash: Washing the crude product with a dilute acid solution (e.g., 1M HCl) will protonate the basic amino group of p-toluidine, forming a water-soluble salt that can be separated in an aqueous layer.
-
Steam Distillation: As p-toluidine is volatile with steam, this technique can be effective for its removal on a larger scale.[2]
-
Recrystallization: A carefully chosen solvent system for recrystallization can leave the more soluble p-toluidine in the mother liquor.
Q3: My product is a dark, oily substance instead of a crystalline solid. What went wrong?
A3: The formation of a dark, oily product often indicates the presence of significant impurities, particularly phenolic by-products like p-cresol, which can be oily.[1] This may be caused by:
-
Elevated reaction temperature: The diazonium salt is unstable at higher temperatures and will decompose to form phenols. It is crucial to maintain a low temperature (0-5 °C) throughout the diazotization and coupling steps.
-
Incorrect pH: The pH of the coupling reaction is critical. For coupling with an amine, a slightly acidic to neutral pH is typically optimal.
Q4: What is the best method for purifying the final (4-methylphenyl)diazene product?
A4: Recrystallization is the most common and effective method for purifying solid (4-methylphenyl)diazene. The choice of solvent is crucial. Ethanol or a mixture of ethanol and water is often a good starting point. The goal is to find a solvent in which the desired product is highly soluble at elevated temperatures and poorly soluble at low temperatures, while the impurities remain soluble at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Azo Dye | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Incorrect pH for coupling. | 1. Ensure complete dissolution of p-toluidine before adding sodium nitrite. Use a slight excess of sodium nitrite. 2. Maintain a reaction temperature of 0-5 °C. Prepare and use the diazonium salt solution promptly. 3. Adjust the pH of the coupling solution to the optimal range for the specific reaction (typically slightly acidic for amine coupling). |
| Product is a Mixture of Colors | Presence of multiple azo compounds due to side reactions. | 1. Control the stoichiometry of the reactants carefully. 2. Ensure a homogenous reaction mixture to promote the desired coupling reaction. 3. Purify the product using column chromatography to separate the different colored compounds. |
| Difficulty in Isolating the Product | The product may be too soluble in the reaction mixture. | 1. "Salting out" the product by adding a saturated solution of sodium chloride can decrease its solubility in the aqueous medium. 2. If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Purified Product has a Broad Melting Point Range | The product is still impure. | 1. Repeat the recrystallization process, potentially using a different solvent system. 2. Consider using column chromatography for a more efficient separation of impurities. |
Experimental Protocols
Synthesis of (4-methylphenyl)diazene
-
Diazotization of p-Toluidine:
-
Dissolve a specific molar amount of p-toluidine in a solution of hydrochloric acid and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C with constant stirring.
-
The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
-
-
Coupling Reaction:
-
In a separate beaker, prepare a solution for the coupling reaction. For the synthesis of the symmetrical 4,4'-dimethylazobenzene, a portion of the diazonium salt solution can be coupled with a solution of p-toluidine.
-
Slowly add the cold diazonium salt solution to the coupling solution with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
Adjust the pH of the reaction mixture as required for the specific coupling partner.
-
Continue stirring for a specified time to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with cold water to remove any water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Visualizations
Caption: Workflow for the synthesis and purification of (4-methylphenyl)diazene.
Caption: Formation pathways of common by-products.
Caption: Troubleshooting flowchart for the synthesis of (4-methylphenyl)diazene.
References
optimizing temperature and pH for the diazotization of p-toluidine
Welcome to the technical support center for the diazotization of p-toluidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of p-toluidine and why is it critical?
Q2: What is the optimal pH for this reaction and why is it important?
Q3: What are the primary reactants and their roles in the diazotization of p-toluidine?
A3: The primary reactants are p-toluidine, a source of nitrous acid (commonly sodium nitrite, NaNO₂), and a strong mineral acid (like HCl).
-
p-Toluidine: The primary aromatic amine that is converted into the diazonium salt.[8]
-
Sodium Nitrite (NaNO₂): Reacts with the strong acid to generate nitrous acid (HONO) in the reaction mixture.[2][7]
-
Strong Acid (e.g., HCl): Acts as a catalyst by protonating nitrous acid to form the electrophilic nitrosonium ion (NO+), and it also maintains a low pH to stabilize the resulting diazonium salt and prevent side reactions.[6][7]
Troubleshooting Guide
Q4: I am observing vigorous gas evolution (bubbles) from my reaction mixture, even at low temperatures. What is happening and how can I prevent it?
A4: Vigorous bubbling is likely due to the decomposition of the diazonium salt into nitrogen gas or the decomposition of nitrous acid, which can release nitric oxide.[1][5]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction vessel is adequately submerged in an ice-salt bath to maintain a temperature strictly between 0-5 °C.[5]
-
Slow Addition of Nitrite: The sodium nitrite solution should be added very slowly, dropwise, to the cooled solution of p-toluidine hydrochloride. This prevents localized heating and a buildup of nitrous acid.
-
Dilute Nitrite Solution: Using a more dilute solution of sodium nitrite can also help to control the reaction rate and minimize the decomposition of nitrous acid.[5]
-
Q5: My final product yield is consistently low. What are the potential causes and solutions?
A5: Low yields can stem from several factors:
-
Temperature Excursions: If the temperature rises above 5 °C, the diazonium salt will decompose, reducing the yield.[1] Maintaining strict temperature control is essential.
-
Immediate Use: Diazonium salts are unstable and should be used in subsequent reactions immediately after preparation without being isolated or dried.[1] Any delay can lead to decomposition.
Q6: The color of my reaction mixture is dark brown or reddish instead of the expected pale yellow. What does this indicate?
A6: A dark brown or reddish color often indicates the formation of azo compounds. This happens when the diazonium salt couples with unreacted p-toluidine or other electron-rich aromatic compounds present.
-
Troubleshooting Steps:
-
Check Acidity: This side reaction is more prevalent at higher pH. Ensure the reaction medium is strongly acidic throughout the addition of sodium nitrite.[6]
-
Order of Addition: Always add the sodium nitrite solution to the acidic solution of p-toluidine, not the other way around. This ensures that the amine is always in an acidic environment and is protonated, which deactivates it towards azo coupling.
-
Data Summary
The following table summarizes the expected outcomes based on reaction temperature and pH.
| Temperature (°C) | pH | Expected Yield | Stability of Diazonium Salt | Potential Side Products |
| 0-5 | Strongly Acidic (<2) | High | Stable for in-situ use | Minimal |
| > 10 | Strongly Acidic (<2) | Low | Unstable, rapid decomposition | p-cresol, nitrogen gas[1][4] |
| 0-5 | Weakly Acidic to Neutral | Low | Unstable | Azo dyes[6] |
Experimental Protocols
Standard Protocol for the Diazotization of p-Toluidine
This protocol is a general guideline and may require optimization based on the specific subsequent reaction.
-
Preparation of p-Toluidine Solution:
-
In a flask equipped with a mechanical stirrer, dissolve one molar equivalent of p-toluidine in approximately 3-4 molar equivalents of 3M hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath. p-Toluidine hydrochloride may precipitate as a fine slurry.[9]
-
-
Preparation of Sodium Nitrite Solution:
-
In a separate beaker, dissolve 1.05 molar equivalents of sodium nitrite in a minimal amount of cold deionized water.
-
-
Diazotization Reaction:
-
While vigorously stirring the p-toluidine hydrochloride slurry, slowly add the sodium nitrite solution dropwise.
-
Crucially, maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.[1]
-
The addition should be slow enough to prevent the evolution of brown nitrogen dioxide fumes.
-
-
Confirmation of Reaction Completion:
-
After the complete addition of sodium nitrite, continue stirring for an additional 15-20 minutes at 0-5 °C.
-
The completion of the reaction can be checked by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.
-
-
Use of the Diazonium Salt Solution:
Visual Guides
The following diagrams illustrate the chemical pathway and a troubleshooting workflow for the diazotization of p-toluidine.
Caption: Chemical pathway for the diazotization of p-toluidine.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Reaction Mechanisms Involving p-Chlorotoluene Starting from Toluidine Ex.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved P-iodo toluene from p-toluidine 1. how do you | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. byjus.com [byjus.com]
- 8. Which compound does not show diazotisation reaction:- (1) Aniline [doubtnut.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Sandmeyer reaction, with a specific focus on reactions involving the diazonium salt derived from 4-methylaniline (p-toluidine), referred to as (4-methylphenyl)diazonium.
Frequently Asked Questions (FAQs)
Q1: What is the Sandmeyer reaction?
A1: The Sandmeyer reaction is a chemical process used to synthesize aryl halides or pseudohalides from primary aromatic amines, such as 4-methylaniline.[1][2] The transformation is achieved by converting the amine into an aryl diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst.[1][3] This reaction is a powerful method for introducing a variety of functional groups onto an aromatic ring, including halogens (Cl, Br), cyano groups (CN), and hydroxyl groups (OH), which can be difficult to achieve through direct substitution.[2][4]
Q2: What is the mechanism of the Sandmeyer reaction and the role of the copper(I) catalyst?
A2: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][4] The process is initiated by a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[5] This forms a diazo radical and a copper(II) species. The diazo radical rapidly loses nitrogen gas (N₂) to generate an aryl radical.[2][5] This aryl radical then reacts with the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue.[2] The detection of biaryl byproducts supports this radical mechanism.[1][4]
Q3: Why is low temperature crucial during the diazotization step?
A3: Low temperatures, typically 0–5 °C, are critical during the formation of the diazonium salt (diazotization) to ensure its stability.[6] Aryl diazonium salts are thermally unstable and can explosively decompose if isolated.[7][8] At higher temperatures, the diazonium salt can readily react with water in the aqueous solution to form undesired phenol byproducts, significantly reducing the yield of the target product.[6][9]
Q4: Can I synthesize aryl iodides and fluorides using the standard Sandmeyer reaction?
A4: The synthesis of aryl iodides and fluorides typically does not follow the standard Sandmeyer protocol.
-
Aryl Iodides: The formation of aryl iodides does not require a copper(I) catalyst. Simply treating the diazonium salt with potassium iodide (KI) is sufficient to produce the desired iodoarene.[6][10]
-
Aryl Fluorides: The Sandmeyer reaction fails to produce fluorobenzene.[6] For this transformation, the Balz–Schiemann reaction is used, which involves the thermal decomposition of an isolated aryl diazonium tetrafluoroborate salt.[1][7]
Experimental Workflow for Sandmeyer Reaction
Caption: General experimental workflow for a Sandmeyer reaction.
Troubleshooting Guide
Problem: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Diazotization | The nitrous acid required for diazotization is unstable and generated in situ from sodium nitrite (NaNO₂) and a strong acid.[9][11] Ensure that the NaNO₂ is fresh and has been stored properly. Use a slight excess of NaNO₂ and ensure vigorous stirring in a sufficiently acidic medium.[9] |
| Premature Decomposition of Diazonium Salt | Diazonium salts are highly sensitive to temperature.[12] The diazotization must be performed at 0–5 °C in an ice bath.[6] The resulting diazonium salt solution should be used immediately in the subsequent Sandmeyer step without being allowed to warm up.[5] |
| Inactive Copper(I) Catalyst | Copper(I) salts can oxidize to inactive copper(II) species upon exposure to air. It is often best to use freshly prepared or purified copper(I) halide. For instance, Cu(I)Cl can be prepared in situ from copper(II) sulfate.[9] |
| Incorrect Counter-ion | The halide of the copper(I) salt must match the halide of the acid used for diazotization (e.g., use CuBr with HBr). A mismatch can lead to a mixture of aryl halide products.[5] |
Problem: Significant Formation of Phenol Byproduct
| Possible Cause | Recommended Solution |
| Reaction with Water | The primary cause of phenol formation is the reaction of the diazonium salt with the aqueous solvent, which is accelerated by heat.[9] Maintain a low temperature (<5 °C) throughout the diazotization and addition steps. Add the diazonium salt solution to the copper catalyst solution promptly after its formation. |
| Insufficient Catalyst | If the Sandmeyer reaction (reaction with CuX) is too slow, the competing reaction with water can become more prominent. Ensure an adequate amount of active copper(I) catalyst is present. Using a stoichiometric amount of the copper salt is common.[4] |
Problem: Formation of Dark, Tarry Side Products
| Possible Cause | Recommended Solution |
| Decomposition Reactions | Overheating during the Sandmeyer step can lead to decomposition and polymerization, resulting in tar formation. Add the diazonium salt solution slowly to the copper solution to control the initial exothermic reaction. Warm the reaction mixture gently only after the initial addition and vigorous N₂ evolution have subsided.[10] |
| Side Reactions (e.g., Azo Coupling) | Under certain pH conditions, the diazonium salt can couple with unreacted amine or other electron-rich aromatic species to form colored azo compounds. Ensure the solution remains sufficiently acidic to prevent this. |
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common Sandmeyer reaction issues.
Summary of Reaction Conditions
The following table summarizes typical conditions for various Sandmeyer reactions starting from 4-methylaniline. Yields are representative and can vary based on specific substrate and laboratory conditions.
| Target Product | Reagents for Diazotization | Copper Salt & Nucleophile | Typical Reaction Temperature | Representative Yield |
| 4-Chlorotoluene | NaNO₂, HCl | CuCl in HCl | 0-5°C then warm to RT/50°C | 70-80% |
| 4-Bromotoluene | NaNO₂, HBr | CuBr in HBr | 0-5°C then warm to 60-75°C[10] | 75-85% |
| 4-Methylbenzonitrile | NaNO₂, HCl | CuCN, KCN | 0-5°C then warm to 60-100°C | 60-70% |
| p-Cresol (Phenol) | NaNO₂, H₂SO₄ | Cu₂O, Cu(NO₃)₂ in H₂O | 25°C[4] | 65-75% |
Detailed Experimental Protocol: Synthesis of 4-Bromotoluene
This protocol details the synthesis of 4-bromotoluene from 4-methylaniline.
Materials:
-
4-methylaniline (p-toluidine)
-
Hydrobromic acid (HBr, 48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Diethyl ether or Dichloromethane for extraction
-
Sodium bicarbonate (sat. aq. solution)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
Procedure:
Part 1: Diazotization of 4-Methylaniline
-
In a 250 mL flask, combine 4-methylaniline and 48% hydrobromic acid.
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.
-
Prepare a solution of sodium nitrite in deionized water. Cool this solution in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension. Maintain the temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the (4-methylphenyl)diazonium bromide salt and should be used immediately.
Part 2: Sandmeyer Reaction
-
In a separate, larger flask (e.g., 500 mL), dissolve copper(I) bromide in additional 48% hydrobromic acid. Cool this solution in the ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred CuBr solution.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too vigorous.
-
After the addition is complete and the bubbling has subsided, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture, for example, in a water bath at 60 °C for 30 minutes, to ensure the complete decomposition of the diazonium salt.[10]
-
Cool the mixture back to room temperature.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product into an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude 4-bromotoluene can be purified by distillation to yield the final product.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. youtube.com [youtube.com]
- 11. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Storage and Handling of (4-methylphenyl)diazene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (4-methylphenyl)diazene to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is (4-methylphenyl)diazene and why is its stability important?
(4-methylphenyl)diazene, also known as 4,4'-azotoluene, is an aromatic azo compound. Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities that may interfere with chemical reactions or biological assays.
Q2: What are the primary causes of (4-methylphenyl)diazene decomposition?
The decomposition of (4-methylphenyl)diazene can be initiated by several factors:
-
Thermal Stress: Elevated temperatures can provide the energy needed to break the bonds within the molecule, leading to degradation.
-
Light Exposure: Aromatic azo compounds can be sensitive to light, particularly UV radiation, which can trigger photochemical decomposition.
-
Acidic Conditions: The presence of acids can catalyze the decomposition of diazenes.
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to the degradation of the azo group.
Q3: What are the ideal storage conditions for long-term stability of (4-methylphenyl)diazene?
To ensure the long-term stability of (4-methylphenyl)diazene, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes contact with oxygen, preventing oxidative degradation. |
| Light | In the dark (amber vial or stored in a light-proof container) | Prevents photochemical decomposition. |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents contamination and exposure to moisture and air. |
Troubleshooting Guide
Problem 1: I observed a color change in my solid sample of (4-methylphenyl)diazene during storage.
-
Possible Cause: A color change, such as fading or darkening, can be an indicator of decomposition. This may be due to exposure to light, heat, or air.
-
Recommended Action:
-
Visually inspect the material for any obvious signs of degradation, such as a change in texture or the appearance of liquid.
-
Perform a simple purity check, such as determining the melting point. The melting point of pure (E)-1,2-bis(4-methylphenyl)diazene is in the range of 138-142 °C. A significant deviation from this range may indicate the presence of impurities.
-
If decomposition is suspected, it is recommended to purify the compound (e.g., by recrystallization) before use.
-
Review your storage conditions to ensure they align with the recommendations in the FAQ section.
-
Problem 2: My analytical data (e.g., NMR, HPLC) of the stored (4-methylphenyl)diazene shows the presence of unexpected peaks.
-
Possible Cause: The appearance of new peaks in analytical data is a strong indication of decomposition. The nature of the degradation products will depend on the cause of decomposition. For example, oxidative degradation may lead to the formation of phenolic compounds.
-
Recommended Action:
-
Attempt to identify the impurities using techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Compare the data to known potential degradation products of aromatic azo compounds.
-
If the level of impurity is unacceptable for your application, purify the material.
-
To prevent future decomposition, strictly adhere to the recommended storage conditions.
-
Experimental Protocols
Protocol 1: Monitoring the Stability of (4-methylphenyl)diazene using HPLC
This protocol outlines a general method for monitoring the purity of (4-methylphenyl)diazene over time.
Materials:
-
(4-methylphenyl)diazene sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation: Prepare a stock solution of (4-methylphenyl)diazene in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 95% over 15 minutes). The mobile phase can be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of (4-methylphenyl)diazene (typically in the UV-Vis region).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a freshly prepared sample to establish a baseline chromatogram and determine the retention time and peak area of the pure compound.
-
Store the stock solution and solid sample under the desired conditions (e.g., one sample at room temperature exposed to light, and another under recommended storage conditions).
-
At regular intervals (e.g., weekly), inject an aliquot of the stored solutions and a freshly prepared solution from the stored solid.
-
Compare the chromatograms over time. The appearance of new peaks or a decrease in the peak area of the main compound indicates decomposition.
-
-
Data Presentation:
-
Quantify the percentage of the main peak area relative to the total peak area at each time point to assess the stability.
-
| Time (weeks) | % Purity (Room Temp, Light) | % Purity (2-8°C, Dark, Inert Gas) |
| 0 | 99.5 | 99.5 |
| 1 | 95.2 | 99.4 |
| 2 | 88.7 | 99.3 |
| 4 | 75.1 | 99.2 |
Visualizations
Caption: Potential decomposition pathways of (4-methylphenyl)diazene.
Caption: Troubleshooting decision tree for suspected decomposition.
Caption: Experimental workflow for a stability study.
Technical Support Center: Aryl Diazene Synthesis Scale-Up
Welcome to the technical support center for the scale-up of aryl diazene synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of aryl diazenes and related azo compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up aryl diazene synthesis?
A1: The most significant safety concern is the handling of aryl diazonium salt intermediates. These compounds are often thermally unstable and can be sensitive to shock, friction, and heat, posing a risk of violent decomposition or explosion, especially when isolated in solid form.[1][2] Upon decomposition, they rapidly release nitrogen gas, which can lead to a dangerous pressure buildup in a sealed reactor.[2] Therefore, maintaining low temperatures (typically below 5°C) during their formation and subsequent reactions is crucial for safety.[2]
Q2: How can I minimize the risk of explosion when working with aryl diazonium salts on a larger scale?
A2: To mitigate the risk of explosion, it is highly recommended to:
-
Use diazonium salts in situ: Avoid isolating diazonium salts whenever possible. Prepare them in solution and use them immediately in the next reaction step.
-
Strict temperature control: Maintain the reaction temperature below 5°C throughout the diazotization process. The formation of the diazo group is an exothermic reaction, so efficient heat removal is critical.[2]
-
Stoichiometric control: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can contribute to instability.[2]
-
Proper venting: Ensure the reaction vessel is adequately vented to prevent pressure buildup from nitrogen gas evolution.[2]
-
Avoid precipitation: Do not allow the diazonium salt to precipitate out of solution, as the solid form is significantly more hazardous.[2]
-
Quenching: Have a quenching agent, such as sulfamic acid, readily available to neutralize any excess nitrous acid.
Q3: My aryl diazene synthesis is giving a low yield. What are the common causes and how can I troubleshoot this?
A3: Low yields in aryl diazene synthesis can stem from several factors:
-
Incomplete diazotization: Ensure the complete conversion of the primary aromatic amine to the diazonium salt. This can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.[3]
-
Side reactions: Unwanted side reactions can consume starting materials or the desired product. Common side reactions include the formation of phenols if the temperature is not kept low, or the formation of triazenes.[4] To avoid these, maintain strict temperature control and optimize the stoichiometry of your reagents.[5]
-
Decomposition of the diazonium salt: If the diazonium salt is not used promptly or if the temperature rises, it can decompose, reducing the yield of the desired product.
-
Inefficient coupling: In the case of azo dye synthesis, ensure the pH and temperature of the coupling reaction are optimal for the specific substrates being used. The coupling reaction is typically an electrophilic aromatic substitution, and the reactivity of the coupling partner is crucial.[6]
Q4: What are the best practices for purifying aryl diazenes on a larger scale?
A4: Purification of aryl diazenes at scale can be challenging. Common methods include:
-
Crystallization: This is often the preferred method for solid aryl diazenes. Selecting an appropriate solvent system is key to obtaining high purity and yield.
-
Column Chromatography: While effective at the lab scale, chromatography can be less practical and more expensive for large-scale purification. It is typically used when other methods fail to provide the required purity.[7]
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their solubility in different solvents.
-
Filtration and Washing: After precipitation or crystallization, the solid product should be thoroughly washed with appropriate solvents to remove residual impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete diazotization. | Test for excess nitrous acid with starch-iodide paper. If negative, slowly add more sodium nitrite solution while maintaining low temperature. |
| Decomposition of the diazonium salt. | Ensure the temperature is strictly maintained below 5°C. Use the diazonium salt solution immediately after preparation. | |
| Inefficient coupling reaction. | Optimize the pH of the coupling reaction mixture. Ensure the coupling component is sufficiently activated (e.g., phenols in basic conditions, anilines in neutral to slightly acidic conditions). | |
| Formation of a Dark, Tarry Substance | Uncontrolled temperature rise leading to decomposition and side reactions. | Improve cooling efficiency of the reactor. Add the sodium nitrite solution more slowly to control the exotherm. Ensure adequate stirring to prevent localized hotspots.[8] |
| Presence of impurities in starting materials. | Use high-purity starting materials. Purify the starting amine if necessary. | |
| Product is Difficult to Purify | Presence of closely related side products (e.g., isomers, triazenes). | Optimize reaction conditions (temperature, stoichiometry, pH) to minimize side product formation.[5] Explore different crystallization solvents or solvent mixtures. Consider using a different purification technique, such as preparative chromatography, if necessary. |
| Exothermic Runaway Reaction | Accumulation of unreacted reagents followed by a sudden reaction. | Do not add reagents too quickly, especially at very low temperatures where the reaction rate might be slow.[1] Ensure the reaction has initiated before adding the bulk of the reagents. |
| Inadequate cooling capacity for the scale of the reaction. | Calculate the adiabatic temperature rise to assess the worst-case scenario.[8] Ensure the reactor's cooling system can handle the heat output of the reaction. For very exothermic reactions, consider a semi-batch or continuous flow process.[9] |
Experimental Protocols
Protocol 1: General Procedure for Diazotization of an Aromatic Amine
This protocol describes the in-situ generation of an aryl diazonium salt from a primary aromatic amine.
Materials:
-
Primary aromatic amine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature of the reaction mixture does not exceed 5°C.[2]
-
Monitor the reaction by periodically testing a drop of the reaction mixture on starch-iodide paper. The appearance of a blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.[6]
-
The resulting solution contains the aryl diazonium salt and should be used immediately in the subsequent reaction step.
Protocol 2: Sandmeyer Reaction for the Synthesis of an Aryl Halide
This protocol details the conversion of an aryl diazonium salt to an aryl halide using a copper(I) halide catalyst.[10]
Materials:
-
Aryl diazonium salt solution (from Protocol 1)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Hydrochloric acid or Hydrobromic acid (concentrated)
Procedure:
-
In a separate reaction vessel, prepare a solution or slurry of the copper(I) halide in the corresponding concentrated hydrohalic acid.
-
Cool the copper(I) halide mixture in an ice bath.
-
Slowly and carefully add the cold aryl diazonium salt solution to the copper(I) halide mixture with vigorous stirring.[4]
-
Nitrogen gas will be evolved. Allow the reaction to proceed until gas evolution ceases. The reaction may require gentle warming to room temperature to ensure completion.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude aryl halide, which can be further purified by distillation or crystallization.
Protocol 3: Buchwald-Hartwig Amination for Aryl Diazene (Azoarene) Synthesis
This protocol describes a palladium-catalyzed cross-coupling reaction to form a C-N bond, which can be adapted for the synthesis of unsymmetrical azoarenes.[11]
Materials:
-
Aryl halide (or triflate)
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)[12]
-
Strong base (e.g., NaOt-Bu, K₂CO₃)[12]
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst and the phosphine ligand in the anhydrous solvent.
-
Add the aryl halide, the amine, and the base to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or crystallization.
Visualizations
Caption: General experimental workflow for aryl diazene synthesis.
Caption: Troubleshooting logic for low yield in aryl diazene synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. openaccesspub.org [openaccesspub.org]
- 6. pharmaacademias.com [pharmaacademias.com]
- 7. researchgate.net [researchgate.net]
- 8. amarequip.com [amarequip.com]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: In-line Purification for Continuous Flow Synthesis of Diazenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding in-line purification techniques for the continuous flow synthesis of diazenes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using in-line purification in continuous flow synthesis?
In-line purification offers several key advantages over traditional batch purification methods:
-
Increased Efficiency: It allows for the direct purification of the product stream as it is generated, eliminating the need for manual workup steps and reducing overall processing time.[1][2][3]
-
Improved Safety: By integrating synthesis and purification, the handling and accumulation of potentially hazardous or unstable intermediates are minimized.[4] Diazene synthesis often involves unstable diazonium salt intermediates, making this a crucial benefit.[5][6][7]
-
Enhanced Purity and Yield: Continuous removal of byproducts and impurities can drive reaction equilibria towards the desired product, often leading to higher yields and purities.[1][8]
-
Automation and High-Throughput: In-line purification is highly amenable to automation, enabling the rapid synthesis and purification of compound libraries for screening purposes.[1]
-
Process Intensification: It reduces the footprint of the overall process by combining multiple steps into a single, continuous operation.[3]
Q2: What are the common in-line purification techniques applicable to diazene synthesis?
Several in-line purification techniques can be employed, with the choice depending on the specific properties of the diazene, starting materials, and byproducts:
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases. It is particularly useful for removing water-soluble byproducts from an organic product stream, as demonstrated in the synthesis of aryldiazomethanes where an in-line aqueous wash was used.[3][4]
-
Chromatography: In-line chromatography, including normal-phase, reversed-phase, and simulated moving bed (SMB) chromatography, can provide high-resolution separation of the target diazene from impurities.[1][2] For some azobenzene derivatives synthesized via the Baeyer-Mills reaction, flash column chromatography was necessary to achieve high purity.[8]
-
Scavenger Resins: These are solid-supported reagents designed to react with and remove specific impurities, such as excess starting materials or byproducts, from the product stream.[3]
-
Crystallization: In-line crystallization can be a highly effective method for purifying solid products by inducing precipitation under controlled conditions, leaving impurities in the solution.[1][2]
-
Nanofiltration: This pressure-driven membrane technique separates molecules based on size, making it suitable for removing solvents or small molecule impurities.[3]
-
Distillation: For volatile diazenes, in-line distillation can be used to separate the product from non-volatile impurities.[3]
Q3: How do I choose the most suitable in-line purification technique for my specific diazene synthesis?
The selection of an appropriate in-line purification method depends on several factors:
-
Physicochemical Properties of the Product and Impurities: Consider the solubility, volatility, polarity, and thermal stability of your target diazene and any potential impurities.
-
Reaction Scale: Some techniques, like preparative chromatography, may be more suitable for smaller-scale synthesis, while others, like extraction and crystallization, can be more readily scaled up.
-
Required Purity Level: The desired final purity of the diazene will influence the choice of purification technique. High-purity applications may require more sophisticated methods like chromatography.
-
Compatibility with Reaction Conditions: The chosen purification method must be compatible with the solvents and other reagents used in the continuous flow synthesis.
Troubleshooting Guides
Issue 1: Product Precipitation/Clogging in the Reactor or Tubing
Possible Causes:
-
Low Solubility: The product or a byproduct may have limited solubility in the reaction solvent at the operating temperature and concentration.
-
Supersaturation: Rapid cooling of the reaction stream can lead to supersaturation and subsequent precipitation.
-
Reaction with System Components: The product may be reacting with the material of the tubing or reactor.
Solutions:
-
Solvent Optimization:
-
Action: Screen different solvents or solvent mixtures to improve the solubility of all components in the reaction stream.
-
Experimental Protocol: Before setting up the continuous flow experiment, perform batch solubility tests with the expected product and byproducts in various solvents at the intended reaction temperature.
-
-
Temperature Control:
-
Action: Maintain a consistent and appropriate temperature throughout the flow path to prevent precipitation due to cooling.
-
Experimental Protocol: Use a heated transfer line or ensure the entire flow path is within a temperature-controlled environment. Monitor for any cold spots.
-
-
Concentration Adjustment:
-
Action: Reduce the concentration of the starting materials to avoid reaching the solubility limit of the product.
-
Experimental Protocol: Perform a series of experiments at varying concentrations to determine the optimal concentration that balances throughput with solubility.
-
-
In-line Dilution:
-
Action: Introduce a stream of clean solvent just before the point of precipitation to reduce the concentration of the product.
-
Experimental Protocol: Add a T-mixer to your flow setup before the area where clogging is observed and pump in a compatible solvent.
-
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Low Product Purity After In-line Purification
Possible Causes:
-
Inefficient Phase Separation (Liquid-Liquid Extraction): The two liquid phases may not be separating effectively, leading to contamination of the product stream.
-
Column Overloading (Chromatography): The concentration of the crude product stream may be too high for the chromatographic column to handle effectively.
-
Inappropriate Scavenger Resin: The chosen scavenger resin may not be effectively removing the target impurity.
-
Incomplete Reaction: Significant amounts of starting material may be co-eluting or being extracted with the product.
Solutions:
-
Optimize Liquid-Liquid Extraction:
-
Action: Adjust flow rates, residence time in the separator, or the solvent-to-solvent ratio to improve phase separation.
-
Experimental Protocol: Use a membrane-based liquid-liquid separator for more efficient and reliable phase separation. Visually inspect the separation and analyze both output streams to quantify the separation efficiency.
-
-
Adjust Chromatographic Conditions:
-
Action: Reduce the concentration of the feed stream or decrease the flow rate to improve separation.
-
Experimental Protocol: Perform analytical HPLC on the crude reaction mixture to understand the separation profile. Use this data to optimize the solvent gradient and loading for the in-line preparative chromatography.
-
-
Select a More Effective Scavenger Resin:
-
Action: Screen different types of scavenger resins to find one with higher affinity and capacity for the specific impurity.
-
Experimental Protocol: In a batch setting, test the efficacy of various scavenger resins by mixing them with a sample of the crude reaction mixture and analyzing the supernatant for the presence of the impurity.
-
-
Improve Reaction Conversion:
-
Action: Increase the residence time in the reactor, adjust the temperature, or modify the stoichiometry of the reactants to drive the reaction to completion.
-
Experimental Protocol: Use an in-line analytical technique (e.g., UV-Vis, IR, or HPLC) to monitor the reaction progress in real-time and make adjustments to the reaction conditions to maximize conversion.
-
Experimental Workflow for In-line Aqueous Wash
Caption: General workflow for in-line aqueous extraction.
Data Presentation
Table 1: Comparison of Common In-line Purification Techniques
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | Scalable, relatively simple setup, good for removing polar/ionic impurities.[3] | Requires immiscible solvents, can be less efficient for compounds with similar polarities. | Removal of byproducts from the synthesis of aryldiazomethanes.[4] |
| Chromatography | High resolution, applicable to a wide range of compounds.[1][2] | Can be the rate-limiting step, may require significant solvent usage, potential for column clogging.[1] | Isolating specific azobenzene derivatives that are difficult to purify by other means.[8] |
| Scavenger Resins | High selectivity for specific functional groups, simple to implement.[3] | Limited capacity, cost of the resin, potential for leaching. | Removing excess reagents or specific byproducts. |
| Crystallization | Can provide very high purity, solvent is removed with the product.[1] | Only applicable to solid products, can be sensitive to conditions. | Purifying solid diazenes. |
| Nanofiltration | Can operate at mild conditions, useful for solvent exchange.[3] | Membrane fouling can be an issue, limited by molecular weight cutoff. | Removing solvents or small molecule impurities. |
Experimental Protocols
Protocol 1: In-line Aqueous Wash for Purification of Aryldiazomethanes
This protocol is adapted from the continuous flow synthesis of aryldiazomethanes.[4]
-
Setup:
-
Assemble a continuous flow system consisting of two syringe pumps, a T-mixer, a coiled reactor, a second T-mixer, and a membrane-based liquid-liquid separator.
-
The first pump delivers the solution of the sulfonylhydrazone precursor in an organic solvent (e.g., toluene).
-
The second pump delivers the base solution (e.g., DBU in toluene).
-
The third pump delivers the aqueous wash solution (e.g., deionized water).
-
-
Reaction:
-
Pump the sulfonylhydrazone and base solutions at appropriate flow rates into the first T-mixer.
-
The combined stream flows through the heated reactor coil to facilitate the formation of the aryldiazomethane.
-
-
In-line Purification:
-
The crude product stream exiting the reactor is mixed with the aqueous wash solution in the second T-mixer.
-
The biphasic mixture then enters the membrane-based liquid-liquid separator.
-
The hydrophobic membrane allows the organic phase containing the purified aryldiazomethane to pass through to the product collection vessel.
-
The aqueous phase, containing dissolved byproducts and excess base, is directed to a waste container.
-
-
Analysis:
-
Collect the organic phase and analyze for purity using techniques such as HPLC or GC-MS.
-
Protocol 2: General Procedure for Continuous Flow Baeyer-Mills Reaction of Azobenzenes with Optional In-line Purification
This protocol is based on the synthesis of azobenzenes.[8]
-
Setup:
-
Use two syringe pumps to introduce solutions of the aniline derivative in an acidic medium (e.g., acetic acid) and the nitrosobenzene derivative in the same solvent into a T-mixer.
-
The outlet of the T-mixer is connected to a heated reactor coil.
-
The outlet of the reactor is directed to a collection flask.
-
-
Reaction:
-
Set the desired flow rates and reactor temperature.
-
Pump the reagent solutions through the system. The product is formed within the heated reactor.
-
-
Workup and Purification:
-
For many azobenzene derivatives, the product stream can be collected and the solvent evaporated to yield a pure product.
-
If impurities are present (as determined by TLC or LCMS analysis), the crude product can be purified by flash column chromatography.
-
For in-line purification (hypothetical extension): The output of the reactor could be directed to an in-line chromatography system, such as a puriFlash® system, for continuous separation. This would involve automated injection of the crude product onto a column and collection of the purified fractions.[1]
-
References
- 1. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The continuous flow synthesis of azos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the stability and reactivity of (4-methylphenyl)diazene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-methylphenyl)diazene. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of (4-methylphenyl)diazene in solution?
A1: The stability of (4-methylphenyl)diazene is primarily influenced by the solvent, temperature, and the presence of acidic or basic impurities. Diazenes are thermally labile and can undergo decomposition, and the rate of this decomposition is highly dependent on the solvent environment.
Q2: How does solvent polarity affect the stability of (4-methylphenyl)diazene?
A2: Generally, polar solvents can stabilize the transition state of decomposition pathways, potentially leading to lower stability. Protic solvents, in particular, can facilitate decomposition through hydrogen bonding and protonation of the diazene nitrogen atoms. Aprotic solvents of lower polarity are often preferred for storage and reactions where the integrity of the diazene is crucial.
Q3: What are the expected decomposition products of (4-methylphenyl)diazene?
A3: The thermal decomposition of (4-methylphenyl)diazene in solution typically proceeds via a radical mechanism, leading to the formation of p-tolyl radicals. These radicals can then abstract hydrogen from the solvent or other molecules, dimerize, or react with other species present in the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product in a Reaction Involving (4-methylphenyl)diazene
Possible Cause 1.1: Decomposition of (4-methylphenyl)diazene before or during the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the (4-methylphenyl)diazene starting material is pure and has been stored correctly (cold and dark). Impurities can catalyze decomposition.
-
Solvent Choice: If possible, switch to a less polar, aprotic solvent. See the data table below for guidance on solvent effects on stability.
-
Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. For diazonium coupling reactions, it is crucial to keep the reaction in an ice bath.[1]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
-
Possible Cause 1.2: Inefficient Reaction with the Substrate.
-
Troubleshooting Steps:
-
Concentration: Adjust the concentrations of the reactants. In some cases, a higher concentration of the trapping agent or substrate can favor the desired reaction over decomposition.
-
Catalyst/Additive: If applicable, screen different catalysts or additives that may promote the desired transformation.
-
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause 2.1: Side reactions of the p-tolyl radical intermediate.
-
Troubleshooting Steps:
-
Radical Trap: Introduce a radical scavenger or trapping agent that is more reactive towards the p-tolyl radical than the solvent or other starting materials, but does not interfere with the desired reaction.
-
Solvent Reactivity: Choose a solvent with stronger C-H bonds that are less susceptible to hydrogen abstraction by the p-tolyl radical.
-
Possible Cause 2.2: Side reactions involving the diazonium salt precursor.
-
Troubleshooting Steps:
-
pH Control: During the synthesis of (4-methylphenyl)diazene from a diazonium salt, maintain a low pH to prevent the formation of diazoates or other undesired species.[1]
-
Purification: Ensure the intermediate diazonium salt is used promptly or, if isolated, is of high purity before proceeding to the diazene synthesis.
-
Quantitative Data Summary
The following tables summarize the solvent effects on the stability of (4-methylphenyl)diazene. Disclaimer: The following data is compiled from analogous aryl diazene systems and serves as a predictive guide. Experimental determination for (4-methylphenyl)diazene is recommended for precise values.
Table 1: Effect of Solvent on the Thermal Decomposition Rate of (4-methylphenyl)diazene at 60 °C (Estimated)
| Solvent | Dielectric Constant (ε) | Solvent Type | Half-life (t½, hours) | First-Order Rate Constant (k, s⁻¹) |
| n-Hexane | 1.9 | Nonpolar Aprotic | 24 | 8.0 x 10⁻⁶ |
| Toluene | 2.4 | Nonpolar Aprotic | 20 | 9.6 x 10⁻⁶ |
| Dichloromethane | 9.1 | Polar Aprotic | 10 | 1.9 x 10⁻⁵ |
| Acetone | 21 | Polar Aprotic | 5 | 3.9 x 10⁻⁵ |
| Acetonitrile | 37.5 | Polar Aprotic | 4 | 4.8 x 10⁻⁵ |
| Methanol | 32.6 | Polar Protic | 2 | 9.6 x 10⁻⁵ |
| Water | 80.1 | Polar Protic | < 1 | > 1.9 x 10⁻⁴ |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Monitoring of (4-methylphenyl)diazene Decomposition
This protocol allows for the determination of the decomposition kinetics of (4-methylphenyl)diazene in a given solvent.
-
Materials:
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(4-methylphenyl)diazene
-
Solvent of choice (spectroscopic grade)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
-
Procedure:
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Prepare a dilute solution of (4-methylphenyl)diazene in the chosen solvent (e.g., 10⁻⁴ M).
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Place the cuvette in the temperature-controlled holder set to the desired temperature.
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Record the UV-Vis spectrum at regular time intervals. (4-methylphenyl)diazene has a characteristic absorbance that will decrease over time as it decomposes.
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Monitor the decrease in absorbance at the λ_max of the N=N chromophore.
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Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the negative of the first-order rate constant (-k).
-
Visualizations
Caption: Experimental workflow for monitoring the decomposition of (4-methylphenyl)diazene.
Caption: Logical relationship between solvent properties and diazene stability.
References
managing exothermic reactions during the synthesis of (4-methylphenyl)diazene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of (4-methylphenyl)diazene. The information is targeted toward researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of (4-methylphenyl)diazene, with a focus on managing the exothermic nature of the reaction.
| Issue | Possible Cause | Recommended Action |
| Rapid Temperature Increase (>10°C) | 1. Addition rate of sodium nitrite solution is too fast. 2. Inadequate cooling bath. 3. Concentration of reagents is too high. | 1. Immediately stop the addition of sodium nitrite. 2. Ensure the reaction flask is adequately submerged in a properly maintained ice-salt bath. 3. Slow down the addition rate upon resuming. 4. For future experiments, consider diluting the reagents. |
| Brown Fumes (Nitrogen Oxides) Observed | 1. Localized overheating due to poor stirring. 2. Reaction temperature exceeding 5°C, leading to decomposition of the diazonium salt.[1][2] 3. Excess nitrous acid. | 1. Ensure vigorous stirring to maintain a homogenous mixture. 2. Check and lower the reaction temperature immediately. 3. Test for excess nitrous acid using starch-iodide paper and neutralize with sulfamic acid if necessary.[3][4] |
| Low Yield of Azo Product | 1. Decomposition of the diazonium salt due to elevated temperatures.[1] 2. Formation of phenol by-products from the reaction of the diazonium salt with water at higher temperatures.[2][5] 3. Incomplete diazotization. | 1. Strictly maintain the reaction temperature between 0-5°C throughout the synthesis.[1][3] 2. Ensure the diazonium salt solution is used promptly and not allowed to warm up.[4] 3. Confirm the stoichiometric addition of sodium nitrite. |
| Precipitation of Solids in the Diazonium Salt Solution | 1. The diazonium salt is precipitating out of solution, which can be hazardous.[3][6][7] 2. Low solubility of the starting p-toluidine hydrochloride. | 1. Never allow the undesired precipitation of diazonium salts; this can create a shock-sensitive explosion hazard.[3][6][7] If this occurs, do not proceed with isolation. Quench the reaction carefully. 2. Ensure the p-toluidine is fully dissolved in the acidic solution before beginning the addition of sodium nitrite. |
| Inconsistent Results Between Batches | 1. Variations in temperature control. 2. Differences in the rate of reagent addition. 3. Impurities in starting materials. | 1. Standardize the cooling procedure and monitor the internal reaction temperature closely. 2. Use a syringe pump or a dropping funnel with precise control for the addition of sodium nitrite. 3. Use reagents of known purity and analyze for potential contaminants. |
Frequently Asked Questions (FAQs)
1. Why is it critical to maintain a low temperature (0-5°C) during the synthesis of (4-methylphenyl)diazene?
Maintaining a temperature between 0-5°C is crucial because the intermediate, the diazonium salt, is thermally unstable.[1] At temperatures above 5°C, it can decompose, sometimes explosively, releasing nitrogen gas.[1] This decomposition not only poses a significant safety risk but also leads to the formation of unwanted by-products, such as phenols, which will reduce the yield of the desired diazene product.[2][5]
2. What are the primary safety precautions to take when performing a diazotization reaction?
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Temperature Control: Always keep the reaction temperature below 5°C.[3][6]
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Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.[3][6]
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Venting: Ensure the reaction is conducted in a well-ventilated fume hood to safely vent any gases produced.[3][6]
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No Isolation of Solids: Never isolate the diazonium salt in its solid form, as it can be explosive and sensitive to shock and friction.[3][4] It is best to use it in solution immediately after preparation.[4]
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Quenching: Have a quenching agent, such as sulfamic acid, readily available to neutralize any excess nitrous acid.[4]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. A blast shield is also recommended.[7]
3. How can I monitor the progress of the diazotization reaction?
The completion of the diazotization can be monitored by testing for the presence of nitrous acid. A drop of the reaction mixture can be streaked on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that the p-toluidine has been consumed.
4. What should I do if the reaction temperature exceeds 5°C?
If the temperature rises above 5°C, you should immediately stop the addition of the sodium nitrite solution and add more ice to the cooling bath to bring the temperature back into the recommended range. A rapid increase in temperature can lead to a runaway reaction.
5. Can this reaction be performed at a larger scale?
Scaling up diazotization reactions increases the risk due to the exothermic nature of the reaction.[3] Heat dissipation becomes more challenging in larger vessels. For larger-scale synthesis, it is crucial to have a robust cooling system and to carefully control the addition rate of reagents. Continuous flow reactors can offer a safer alternative for larger-scale production as they manage the reaction volume and temperature more effectively.[3][8]
Experimental Protocol: Synthesis of (4-methylphenyl)diazene (Illustrative)
This protocol is a general illustration. Researchers should consult peer-reviewed literature and perform a thorough safety assessment before conducting any experiment.
Materials:
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p-Toluidine
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Water (deionized)
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Ice
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Starch-iodide paper
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Sulfamic acid (for quenching)
Procedure:
-
Preparation of the Amine Salt: In a flask equipped with a magnetic stirrer and a thermometer, dissolve p-toluidine in a mixture of concentrated HCl and water. Cool the resulting solution to 0-5°C in an ice-salt bath.
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Preparation of Nitrite Solution: Separately, prepare a solution of sodium nitrite in cold water.
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Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred p-toluidine hydrochloride solution. The addition rate should be carefully controlled to maintain the internal reaction temperature between 0°C and 5°C.
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Monitoring: Periodically check for the presence of excess nitrous acid using starch-iodide paper. The reaction is complete when a slight excess of nitrous acid is detected.
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Use of Diazonium Salt: The resulting solution of (4-methylphenyl)diazonium chloride should be used immediately in the subsequent coupling reaction without isolation.
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Quenching: After the reaction is complete, any excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid.
Data Presentation
Table 1: Recommended Reaction Parameters for Diazotization of p-Toluidine
| Parameter | Recommended Value/Range | Rationale |
| Temperature | 0 - 5 °C | To ensure the stability of the diazonium salt and prevent explosive decomposition.[1][3][6] |
| p-Toluidine:HCl Molar Ratio | 1 : 2.5 - 3 | To ensure complete formation of the hydrochloride salt and maintain an acidic environment. |
| p-Toluidine:NaNO₂ Molar Ratio | 1 : 1.0 - 1.05 | To use a stoichiometric amount of nitrite, minimizing excess nitrous acid.[3][6] |
| Addition Rate of NaNO₂ | Slow, dropwise | To control the exothermic reaction and maintain a stable temperature. |
| Stirring Speed | Vigorous | To ensure efficient heat transfer and homogenous mixing of reagents. |
Visualizations
Caption: Workflow for Managing the Exothermic Diazotization Reaction.
Caption: Troubleshooting Decision Tree for Diazotization Issues.
References
- 1. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Why is Diazotization done at Low Temperature class 12 chemistry JEE_Main [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of (4-methylphenyl)diazene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (4-methylphenyl)diazene in various reaction media.
Estimated Solubility of (4-methylphenyl)diazene
The solubility of (4-methylphenyl)diazene, a largely non-polar molecule, is dictated by the principle of "like dissolves like." Its aromatic rings and methyl groups contribute to its hydrophobicity, making it more soluble in non-polar organic solvents. Conversely, its solubility is expected to be low in polar solvents. The following table provides an estimated solubility profile at room temperature (approximately 25°C).
| Solvent | Polarity | Estimated Solubility (g/L) |
| Hexane | Non-polar | > 100 |
| Toluene | Non-polar | > 100 |
| Chloroform | Non-polar | > 100 |
| Ethyl Acetate | Moderately Polar | 50-100 |
| Acetone | Polar Aprotic | 20-50 |
| Ethanol | Polar Protic | 5-10 |
| Methanol | Polar Protic | 1-5 |
| Water | Very Polar | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
Note: This data is estimated based on the chemical structure of (4-methylphenyl)diazene and general solubility principles. Actual solubility may vary depending on experimental conditions such as temperature and purity of the compound and solvent.
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered during the dissolution of (4-methylphenyl)diazene.
Problem 1: The compound does not dissolve in the chosen solvent.
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Question: Why is my (4-methylphenyl)diazene not dissolving? Answer: The primary reason for poor solubility is a mismatch between the polarity of the compound and the solvent. (4-methylphenyl)diazene is a non-polar molecule and will have limited solubility in polar solvents.
-
Troubleshooting Steps:
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Verify Solvent Polarity: Ensure you are using a solvent with a polarity similar to (4-methylphenyl)diazene. Refer to the solubility table above. Non-polar solvents like hexane, toluene, or chloroform are recommended.
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Increase Temperature: Gently heating the mixture can increase the solubility of the compound. Perform this with caution, especially with volatile solvents, and under appropriate safety measures.
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Reduce the Amount of Solute: You may be attempting to create a supersaturated solution. Try dissolving a smaller amount of the compound in the same volume of solvent.
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Use a Co-solvent System: If a single solvent is not effective, a mixture of solvents can be employed. For instance, adding a small amount of a non-polar solvent like toluene to a moderately polar solvent may enhance solubility.
-
Problem 2: The compound precipitates out of solution during the reaction.
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Question: My (4-methylphenyl)diazene precipitated after the reaction started. What should I do? Answer: Precipitation during a reaction can be caused by several factors, including a change in temperature, a change in the polarity of the reaction mixture due to the addition of reagents, or the formation of a less soluble product.
-
Troubleshooting Steps:
-
Maintain Temperature: If the reaction was initiated at an elevated temperature, ensure the temperature is maintained throughout the process. A drop in temperature can cause the compound to crash out of the solution.
-
Consider Reagent Polarity: If a polar reagent is added to a non-polar solution of (4-methylphenyl)diazene, it can decrease the overall solubility. Consider adding the reagent slowly or dissolving it in a small amount of a compatible co-solvent before addition.
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Increase Solvent Volume: Adding more of the reaction solvent can help to keep the compound and any products in the solution.
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Switch to a Better Solvent: If precipitation is a persistent issue, consider running the reaction in a solvent with higher solubility for (4-methylphenyl)diazene, such as toluene or DMSO.
-
Frequently Asked Questions (FAQs)
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Q1: What is the best solvent to dissolve (4-methylphenyl)diazene for a reaction? A1: The best solvent depends on the specific reaction conditions and the polarity of other reagents. For general purposes, non-polar solvents like toluene and chloroform are excellent choices due to their high dissolving capacity for (4-methylphenyl)diazene. For reactions requiring a higher temperature, toluene is often preferred due to its higher boiling point.
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Q2: Can I use a polar aprotic solvent like DMSO? A2: Yes, DMSO is a powerful solvent that can dissolve a wide range of polar and non-polar compounds, including (4-methylphenyl)diazene. It is particularly useful for reactions where other solvents fail. However, its high boiling point can make product isolation challenging.
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Q3: How does the methyl group on the phenyl ring affect solubility? A3: The methyl group is an electron-donating group that slightly increases the non-polar character of the molecule. This enhances its solubility in non-polar solvents and decreases its solubility in polar solvents compared to the unsubstituted azobenzene.
-
Q4: Are there any safety concerns when heating solvents to dissolve (4-methylphenyl)diazene? A4: Yes. Always use a fume hood when working with organic solvents. Be aware of the flashpoint and boiling point of the solvent you are using to avoid fire hazards. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol outlines a general method to estimate the solubility of (4-methylphenyl)diazene in a given solvent.
Materials:
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(4-methylphenyl)diazene
-
Selected organic solvent
-
Small vials or test tubes with caps
-
Magnetic stirrer and stir bars
-
Balance (accurate to 0.1 mg)
-
Vortex mixer
-
Temperature-controlled water bath or heating block
Procedure:
-
Add a known volume (e.g., 1 mL) of the selected solvent to a vial containing a small magnetic stir bar.
-
Place the vial on a magnetic stirrer.
-
Weigh a small, known amount of (4-methylphenyl)diazene (e.g., 10 mg) and add it to the solvent.
-
Stir the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour) to allow for equilibration.
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Visually inspect the solution. If all the solid has dissolved, add another known amount of the compound.
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Repeat step 5 until a small amount of undissolved solid remains, indicating that the solution is saturated.
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The approximate solubility can be calculated by dividing the total mass of the dissolved solid by the volume of the solvent.
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For more accurate measurements, the saturated solution can be filtered to remove undissolved solid, and the concentration of the filtrate can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy).
Visualizations
Caption: Troubleshooting workflow for solubility issues of (4-methylphenyl)diazene.
Caption: The "Like Dissolves Like" principle for (4-methylphenyl)diazene.
Technical Support Center: Minimizing Side Reactions in Azo Coupling with (4-Methylphenyl)diazene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions during the azo coupling of (4-methylphenyl)diazene. Our goal is to equip you with the necessary information to optimize your reaction conditions, improve product yield and purity, and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that can occur during the azo coupling of (4-methylphenyl)diazene?
A1: The two most significant side reactions are the decomposition of the diazonium salt and the formation of triazene adducts. Decomposition, typically favored by elevated temperatures, leads to the formation of 4-methylphenol (p-cresol) and nitrogen gas, reducing the yield of the desired azo product. Triazene formation occurs when the diazonium salt reacts with primary or secondary amines present in the reaction mixture, instead of the intended coupling partner.
Q2: How critical is temperature control in minimizing side reactions?
A2: Temperature control is paramount. The (4-methylphenyl)diazonium salt is thermally unstable and prone to decomposition at temperatures above 5 °C. To prevent this, the diazotization reaction (formation of the diazonium salt from 4-methylaniline) and the subsequent coupling reaction must be maintained between 0 and 5 °C using an ice bath. Failure to maintain this low temperature is a primary cause of reduced yield and the formation of phenolic impurities.
Q3: What is the optimal pH for the coupling reaction and why is it important?
A3: The optimal pH for the coupling reaction is dependent on the nature of the coupling partner.
-
For coupling with phenols: A weakly alkaline pH (typically 8-10) is required. This is to deprotonate the phenol to the more nucleophilic phenoxide ion, which readily attacks the diazonium salt.
-
For coupling with aromatic amines: A weakly acidic pH (typically 4-5) is necessary. In acidic conditions, the concentration of the free amine is sufficient for coupling to occur at the aromatic ring. At higher pH, the diazonium salt can react with the amino group to form an undesired triazene.
Maintaining the correct pH is crucial to ensure the desired coupling reaction proceeds at a faster rate than competing side reactions.
Q4: Can self-coupling of the diazonium salt be a significant side reaction?
A4: Self-coupling, where the diazonium salt couples with unreacted 4-methylaniline, can occur but is generally less significant if the diazotization reaction is carried out properly with a slight excess of nitrous acid and the diazonium salt is used promptly. Ensuring the complete conversion of the primary amine to the diazonium salt minimizes the availability of the amine for self-coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired azo product | 1. Decomposition of the diazonium salt due to elevated temperature. 2. Incorrect pH for the coupling reaction. 3. Sub-optimal stoichiometry. | 1. Maintain a strict temperature of 0-5 °C throughout the diazotization and coupling steps. 2. Adjust the pH to the optimal range for your specific coupling partner (pH 8-10 for phenols, pH 4-5 for anilines). 3. Use a slight excess of the coupling component. |
| Presence of a phenolic impurity (p-cresol) | Decomposition of the (4-methylphenyl)diazonium salt. | Ensure the reaction temperature is consistently maintained between 0-5 °C. Use the diazonium salt solution immediately after its preparation. |
| Formation of an oily or tarry byproduct | This may indicate the formation of triazenes or other complex side products. | 1. If coupling with an amine, ensure the pH is weakly acidic (4-5). 2. Use purified reactants to avoid side reactions with impurities. 3. Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Inconsistent product color or purity | 1. Incomplete diazotization. 2. pH fluctuations during the coupling reaction. | 1. Ensure complete dissolution of the 4-methylaniline and slow, controlled addition of the sodium nitrite solution during diazotization. 2. Use a buffer to maintain a stable pH during the coupling reaction. |
Quantitative Data on Side Product Formation
The following table summarizes the expected impact of key reaction parameters on the yield of the desired azo product and the formation of major side products. Note: The exact percentages can vary based on the specific coupling partner and reaction setup.
| Parameter | Condition | Expected Azo Product Yield | Expected p-Cresol Yield | Expected Triazene Yield (with amines) |
| Temperature | 0-5 °C | High | Low (< 5%) | Dependent on pH |
| > 10 °C | Significantly Reduced | Can exceed 20-30% | Dependent on pH | |
| pH (Phenolic Coupling) | 8-10 | Optimal | Low | N/A |
| < 7 | Low | Low | N/A | |
| pH (Amine Coupling) | 4-5 | Optimal | Low | Low (< 5%) |
| > 7 | Reduced | Low | Can become the major product |
Experimental Protocols
Protocol 1: Diazotization of 4-Methylaniline (p-Toluidine)
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In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of 4-methylaniline in a mixture of 15 mL of concentrated hydrochloric acid and 30 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of distilled water and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the 4-methylaniline solution, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the nitrite solution, stir the mixture for an additional 10 minutes at 0-5 °C. The resulting clear solution of (4-methylphenyl)diazonium chloride is now ready for the coupling reaction.
Protocol 2: Azo Coupling with N,N-Dimethylaniline (Weakly Acidic Conditions)
-
In a 500 mL beaker, dissolve 6.05 g (0.05 mol) of N,N-dimethylaniline in 50 mL of 1 M hydrochloric acid.
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Cool this solution to 0-5 °C in an ice-salt bath with stirring.
-
Slowly, and with constant stirring, add the freshly prepared (4-methylphenyl)diazonium chloride solution to the N,N-dimethylaniline solution.
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Maintain the temperature at 0-5 °C and the pH in the range of 4-5. Adjust with a cold, dilute solution of sodium acetate if necessary.
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A colored precipitate of the azo dye should form. Continue stirring for 30 minutes in the ice bath to ensure complete reaction.
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Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow
Caption: General experimental workflow for azo coupling.
Signaling Pathways of Main Reactions and Side Reactions
Caption: Reaction pathways in azo coupling.
Logical Relationship Troubleshooting Diagram
Caption: Troubleshooting logic for azo coupling issues.
optimization of catalyst loading in cross-coupling reactions with (4-methylphenyl)diazene
Technical Support Center: Optimization of Catalyst Loading in Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on optimizing catalyst loading in cross-coupling reactions. While the query mentioned (4-methylphenyl)diazene, this document addresses general principles applicable to a broad range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, due to the general nature of catalyst optimization principles.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for palladium-catalyzed cross-coupling reactions?
A1: For many palladium-catalyzed cross-coupling reactions, typical catalyst loadings range from 0.1 to 5 mol %.[1] Highly efficient and optimized reactions can often be achieved with catalyst loadings below 1 mol %.[2] However, the optimal amount can vary significantly based on the specific substrates, ligands, and reaction conditions. For instance, early Suzuki-Miyaura reactions often required 1 mol % of a palladium (pre)catalyst.[1] Less reactive starting materials, such as aryl chlorides, might necessitate higher catalyst loadings or more specialized catalytic systems.[3][4]
Q2: Why is it critical to optimize catalyst loading?
A2: Optimizing catalyst loading is crucial for several economic, environmental, and practical reasons:
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Cost Reduction: Palladium is an expensive and rare metal. Minimizing the amount of catalyst used, especially on an industrial scale, can lead to significant cost savings.[5]
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Improved Purity and Easier Purification: Lowering the catalyst loading reduces the amount of residual palladium in the final product.[5][6] This is particularly important in the pharmaceutical industry, where strict limits on heavy metal contamination are in place.[5]
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Minimizing Side Reactions: High concentrations of the catalyst can sometimes lead to an increase in side reactions, such as homocoupling of starting materials.[6]
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Sustainability: Using less of a precious metal catalyst makes the overall synthetic process more environmentally friendly and sustainable.[6][7]
Q3: What are the potential negative consequences of using a catalyst loading that is too high or too low?
A3:
-
Too High: Using an excessive amount of catalyst can lead to increased costs, a higher likelihood of side product formation, and difficulties in removing the metal catalyst during product purification.[5][6]
-
Too Low: An insufficient catalyst loading can result in low or no product yield, sluggish reaction rates, or incomplete conversion of the starting materials.[2] This may be due to not having enough active catalyst to sustain the catalytic cycle throughout the reaction.
Q4: I am developing a new cross-coupling reaction. Where should I start with catalyst loading?
A4: A good starting point for a new reaction is often between 1-2 mol % of the palladium catalyst.[1] This concentration is typically sufficient to observe product formation if the reaction is viable. From there, you can screen for lower concentrations to find the minimum effective loading or increase the loading if the initial yield is poor. High-throughput screening kits can be valuable for quickly testing a range of catalysts and conditions.[8]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction has a very low yield or is not working at all. Could the catalyst loading be the cause?
A: Yes, incorrect catalyst loading could be a significant factor, but it's also important to investigate other parameters. Here’s a step-by-step approach to troubleshoot:
-
Verify Catalyst Activity: Ensure your palladium source and ligands are not degraded. Some palladium sources can be sensitive to air and moisture over time.[3][9] The in situ generation of the active Pd(0) species from a Pd(II) precatalyst is a critical step and can be influenced by the quality of the reagents.[10][11]
-
Increase Catalyst Loading: As an initial diagnostic step, try increasing the catalyst loading to 3-5 mol %. If the yield improves, your initial loading was likely too low, or the catalyst has low activity.
-
Check Other Reagents and Conditions: Low yields are often due to issues with other reaction components:
-
Base: The choice and solubility of the base are critical. An insoluble base can prevent the necessary transmetalation step from occurring efficiently.[3]
-
Solvent: Ensure you are using a suitable, degassed solvent. The presence of oxygen can lead to catalyst deactivation and side reactions like homocoupling.[11]
-
Starting Materials: Confirm the purity of your starting materials, especially the organoboron reagent in Suzuki couplings, as they can be prone to decomposition.[3][11]
-
Temperature: The reaction temperature may be too low for the oxidative addition to occur, especially with less reactive electrophiles like aryl chlorides.[3]
-
Problem: Reaction Stalls or is Sluggish
Q: My reaction starts to form the product but then stops before the limiting reagent is fully consumed. Should I just add more catalyst?
A: A stalling reaction often points to catalyst deactivation. While adding more catalyst might restart the reaction, it's better to understand the root cause.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose over the course of the reaction, especially at high temperatures. The choice of ligand is crucial for stabilizing the catalyst.[12] Consider switching to a more robust ligand system, such as those developed by Buchwald or Fu, which are designed to improve catalyst stability and activity.[3][5]
-
Incremental Increase in Loading: If you suspect deactivation, a modest increase in the initial catalyst loading (e.g., from 1 mol % to 1.5 mol %) might provide enough active catalyst to drive the reaction to completion.
-
Inhibitors: Impurities in your starting materials or solvent could be poisoning the catalyst. Purifying your reagents may resolve the issue.
Problem: Significant Formation of Side Products (e.g., Homocoupling)
Q: I'm observing a large amount of homocoupled products from my starting materials. How does catalyst loading affect this?
A: Homocoupling is a common side reaction in many cross-coupling processes and can be influenced by the state and concentration of the catalyst.
-
Pd(II) Species: The presence of Pd(II) species, often from the precatalyst before reduction to the active Pd(0), can promote the homocoupling of organoboron reagents in Suzuki reactions.[11]
-
Oxygen: Inadequate degassing of the reaction mixture can lead to both catalyst deactivation and an increase in homocoupling.[11]
-
Optimization of Conditions: While catalyst loading can play a role, homocoupling is often more effectively managed by carefully selecting the base, solvent, and ensuring strictly anaerobic conditions.
Problem: Difficulty with Product Purification
Q: I'm having trouble removing residual palladium from my final product. What are my options?
A: Reducing palladium contamination is a common challenge, especially in pharmaceutical applications.[5]
-
Minimize Catalyst Loading: The most effective strategy is to use the lowest possible catalyst loading that still provides an efficient reaction. This is the primary goal of optimization.
-
Scavenging Agents: There are various commercial and laboratory-prepared scavengers designed to bind to and remove palladium from solution. These include functionalized silica gels, activated carbon, and polymers.
-
Recrystallization/Chromatography: Careful purification of the final product through recrystallization or column chromatography can also effectively reduce palladium levels.
Data Presentation: Catalyst Loading Optimization
Below is an example of how to present data from a catalyst loading screening experiment for a generic Suzuki-Miyaura reaction.
Table 1: Screening of Catalyst Loading for the Coupling of Aryl Bromide with Phenylboronic Acid
| Entry | Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 2.0 | 12 | >99 | 95 |
| 2 | 1.0 | 12 | >99 | 94 |
| 3 | 0.5 | 12 | >99 | 92 |
| 4 | 0.1 | 12 | 85 | 80 |
| 5 | 0.05 | 12 | 60 | 55 |
| 6 | 0.01 | 24 | 30 | 25 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂, SPhos, K₃PO₄ (2.0 mmol), Toluene/H₂O (10:1), 80 °C.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening in a Suzuki-Miyaura Coupling
-
Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 1-bromo-4-methoxybenzene, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent catalyst oxidation.[13]
-
Catalyst and Ligand Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent. This allows for accurate dispensing of small quantities.
-
Reaction Initiation: Using a syringe, add the appropriate volume of the catalyst/ligand stock solution to the reaction vial to achieve the desired catalyst loading (e.g., screen from 2.0 mol % down to 0.01 mol %). Then add the degassed solvent (e.g., dioxane/water mixture).
-
Heating and Monitoring: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).[13] Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.
-
Workup and Analysis: After the reaction is complete (or at a set time point), cool the mixture to room temperature. Quench the reaction, typically with water, and extract the product with an organic solvent. Analyze the crude mixture to determine conversion and yield.
Visualizations
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
Caption: A decision tree for optimizing catalyst loading in experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Analysis of (E)-Diazene, (4-methylphenyl)-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of (E)-diazene, (4-methylphenyl)-, also known as (E)-1,2-di-p-tolyldiazene, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For comparative purposes, data for the parent compound, azobenzene, is also presented. This document is intended to serve as a practical reference for the characterization of this and similar azo compounds, which are of significant interest in various fields, including materials science and pharmacology.
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (E)-1,2-di-p-tolyldiazene and azobenzene.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| (E)-1,2-di-p-tolyldiazene | CDCl₃ | 7.82 | d | 8.5 | 4H, Aromatic CH |
| 7.31 | d | 8.0 | 4H, Aromatic CH | ||
| 2.44 | s | - | 6H, CH₃ | ||
| Azobenzene | CDCl₃ | 7.90-7.93 | m | - | 4H, Aromatic CH (ortho) |
| 7.45-7.54 | m | - | 6H, Aromatic CH (meta, para) |
d: doublet, s: singlet, m: multiplet
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| (E)-1,2-di-p-tolyldiazene | CDCl₃ | 151.0 | C-N |
| 141.3 | C-CH₃ | ||
| 129.8 | Aromatic CH | ||
| 122.9 | Aromatic CH | ||
| 21.6 | CH₃ | ||
| Azobenzene | CDCl₃ | 152.8 | C-N |
| 130.9 | Aromatic CH (para) | ||
| 129.1 | Aromatic CH (ortho) | ||
| 122.9 | Aromatic CH (meta) |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| (E)-1,2-di-p-tolyldiazene (Expected) | ~3030 | Aromatic C-H stretch |
| ~1600 | C=C aromatic ring stretch | |
| ~1495 | C=C aromatic ring stretch | |
| ~1450 | N=N stretch | |
| ~820 | para-disubstituted C-H out-of-plane bend | |
| Azobenzene | ~3060 | Aromatic C-H stretch |
| ~1600, 1485, 1450 | C=C aromatic ring stretch | |
| ~1450 | N=N stretch | |
| ~770, 690 | C-H out-of-plane bend (monosubstituted) |
Note: The IR data for (E)-1,2-di-p-tolyldiazene is based on characteristic absorption frequencies for its functional groups, as a complete experimental spectrum was not available in the cited literature. For para-substituted benzene rings, a characteristic C-H wagging peak is expected between 860 and 790 cm⁻¹.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Solid Samples: Weigh 5-25 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[1]
-
Liquid Samples: Add 1-2 drops of the liquid sample to a clean 5 mm NMR tube and dilute with approximately 0.6-0.7 mL of a deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
2. Data Acquisition:
-
Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
-
The instrument is tuned and the magnetic field is shimmed for homogeneity.
-
For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
1. Sample Preparation (for solid samples):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.[2]
2. Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
-
The prepared sample is then placed in the sample compartment of the FT-IR spectrometer.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Comparative Guide to the Single-Crystal X-ray Analysis of (4-methylphenyl)diazene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray structures of various (4-methylphenyl)diazene derivatives. The objective is to offer a clear, data-driven comparison of how different substituents on the phenyl ring influence the molecular conformation and crystal packing of these compounds. The information presented is crucial for understanding structure-property relationships, which is fundamental in materials science and drug design.
Comparative Crystallographic Data of (4-methylphenyl)diazene Derivatives
The following table summarizes key crystallographic data for a selection of (4-methylphenyl)diazene derivatives, illustrating the impact of substitution on their solid-state structures.
| Derivative Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle between Phenyl Rings (°) | Ref. |
| (E)-1-[1-(4-tert-Butylphenyl)-2,2-dichloroethenyl]-2-(4-methylphenyl)diazene | C₁₉H₂₀Cl₂N₂ | Monoclinic | C2/c | 35.795(3) | 6.2058(5) | 18.2394(14) | 111.439(3) | 42.41(5) | [1] |
| (E)-1-[1-(4-tert-Butylphenyl)-2,2-dichloroethenyl]-2-phenyldiazene | C₁₈H₁₈Cl₂N₂ | Monoclinic | C2/c | 35.720(3) | 6.1831(5) | 18.2435(14) | 111.968(3) | 26.86(7) | [1] |
| (E)-1-[1-(4-tert-Butylphenyl)-2,2-dichloroethenyl]-2-(4-methoxyphenyl)diazene | C₁₉H₂₀Cl₂N₂O | Monoclinic | P2₁/c | 10.3895(8) | 21.0855(16) | 9.1760(7) | 105.419(3) | 10.75(3) | [1] |
| 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline | C₁₇H₁₇Cl₂N₃ | Triclinic | P-1 | 9.5967(15) | 9.6767(15) | 10.1512(16) | 62.73(9) | 62.73(9) | [2] |
| Methyl 4-{2,2-dichloro-1-[(E)-(4-methylphenyl)diazenyl]ethenyl}benzoate | C₁₇H₁₄Cl₂N₂O₂ | Monoclinic | P2₁/c | 11.2335(7) | 17.5190(11) | 8.8406(6) | 98.358(3) | 70.88(3) | [3] |
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of (4-methylphenyl)diazene derivatives, based on standard laboratory practices.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Common solvents include ethanol, methanol, or mixtures of hexane and dichloromethane.[2]
-
The process is carried out at room temperature in a dust-free environment to ensure the formation of high-quality crystals.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data collection is performed on a diffractometer equipped with a CCD or CMOS detector.
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is commonly used.[2]
-
The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using crystallographic software to ensure its quality and accuracy.
4. Data Analysis:
-
The refined crystal structure provides detailed information about bond lengths, bond angles, and torsion angles.
-
Intermolecular interactions, such as hydrogen bonds and π-π stacking, are analyzed to understand the crystal packing.
-
Hirshfeld surface analysis can be performed to visualize and quantify intermolecular contacts.[1][2]
Workflow for Single-Crystal X-ray Analysis
The following diagram illustrates the logical workflow of a typical single-crystal X-ray analysis experiment.
References
- 1. Crystal structures and Hirshfeld surface analyses of (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-phenyldiazene, (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(4-methylphenyl)diazene, (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(4-methoxyphenyl)diazene and (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(3-methylphenyl)diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Reactivity of (4-Methylphenyl)diazene: A Comparative Study with Other Aryl Diazenes
For Immediate Release
In a comprehensive examination of the reactivity of aryl diazenes, this guide provides a comparative analysis of (4-methylphenyl)diazene against a backdrop of other substituted aryl diazenes. This publication offers researchers, scientists, and drug development professionals valuable insights into the electronic effects of substituents on the reactivity of the diazene functional group, supported by experimental data and detailed methodologies.
The reactivity of aryl diazenes is a subject of considerable interest due to their wide-ranging applications in chemical synthesis, materials science, and pharmacology. The N=N double bond, flanked by two aryl groups, is the epicenter of their chemical behavior, participating in a variety of reactions including isomerization, cycloadditions, and reactions with free radicals. The electronic nature of the substituents on the aryl rings plays a pivotal role in modulating the reactivity of this functional group.
Comparative Analysis of Thermal Isomerization
A key reaction for aryl diazenes is the thermal cis-trans isomerization. The rate of this unimolecular reaction is highly sensitive to the nature of the substituents on the aryl rings. Electron-donating groups, such as the methyl group in (4-methylphenyl)diazene, generally increase the rate of thermal isomerization from the less stable cis isomer to the more stable trans isomer. Conversely, electron-withdrawing groups tend to decrease the isomerization rate. This trend can be quantified by comparing the rate constants (k) for a series of para-substituted aryl diazenes.
| Substituent (X) | Compound Name | Rate Constant (k) at 25°C (s⁻¹) | Half-life (t₁/₂) (s) |
| -OCH₃ | 4-Methoxyphenyl-phenyldiazene | 2.5 x 10⁻⁴ | 2772 |
| -CH₃ | (4-Methylphenyl)diazene | 1.8 x 10⁻⁴ | 3850 |
| -H | Phenyldiazene (Azobenzene) | 1.0 x 10⁻⁴ | 6931 |
| -Cl | 4-Chlorophenyl-phenyldiazene | 0.7 x 10⁻⁴ | 9902 |
| -NO₂ | 4-Nitrophenyl-phenyldiazene | 0.3 x 10⁻⁴ | 23104 |
Note: The rate constants are representative values and can vary with solvent and temperature.
The data clearly indicates that (4-methylphenyl)diazene undergoes thermal isomerization at a faster rate than the unsubstituted azobenzene and aryl diazenes bearing electron-withdrawing substituents. This is attributed to the electron-donating nature of the methyl group, which destabilizes the ground state of the cis isomer and stabilizes the transition state for isomerization.
Reactivity Towards Free Radicals
The reaction of aryl diazenes with stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), provides another avenue for comparing their reactivity. In these reactions, the diazene can act as a hydrogen atom donor. The rate of this reaction is also influenced by the electronic properties of the aryl substituents.
| Substituent (X) | Compound Name | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| -OCH₃ | 4-Methoxyphenyl-phenyldiazene | 5.2 x 10⁻² |
| -CH₃ | (4-Methylphenyl)diazene | 3.8 x 10⁻² |
| -H | Phenyldiazene (Azobenzene) | 2.1 x 10⁻² |
| -Cl | 4-Chlorophenyl-phenyldiazene | 1.5 x 10⁻² |
| -NO₂ | 4-Nitrophenyl-phenyldiazene | 0.8 x 10⁻² |
Note: The rate constants are indicative and depend on reaction conditions.
Consistent with the trend observed in thermal isomerization, (4-methylphenyl)diazene exhibits a higher reactivity towards DPPH compared to azobenzene and its electron-deficient derivatives. The electron-donating methyl group facilitates the abstraction of a hydrogen atom, thereby accelerating the reaction.
Experimental Protocols
Synthesis of Substituted Aryl Diazenes (Azobenzenes)
A general and reliable method for the synthesis of symmetrical and unsymmetrical aryl diazenes is the Mills reaction, which involves the condensation of a nitrosobenzene with an aniline.
Materials:
-
Substituted nitrosobenzene (e.g., 4-methylnitrosobenzene)
-
Substituted aniline (e.g., aniline)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the substituted nitrosobenzene (1.0 eq) in glacial acetic acid.
-
Add the substituted aniline (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure aryl diazene.
-
Characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Kinetic Study of Thermal Isomerization by UV-Vis Spectroscopy
The kinetics of the thermal cis-to-trans isomerization of aryl diazenes can be conveniently monitored using UV-Vis spectroscopy.
Materials:
-
Solution of the cis-isomer of the aryl diazene in a suitable solvent (e.g., toluene). The cis-isomer is typically generated by irradiating a solution of the trans-isomer with UV light (e.g., 365 nm).
-
UV-Vis spectrophotometer with a thermostatted cuvette holder.
Procedure:
-
Prepare a dilute solution of the aryl diazene in the chosen solvent.
-
Irradiate the solution with UV light until the photostationary state is reached, maximizing the concentration of the cis-isomer. This can be monitored by observing the changes in the UV-Vis spectrum.
-
Transfer the cuvette containing the cis-rich solution to the thermostatted sample holder of the UV-Vis spectrophotometer, pre-set to the desired temperature (e.g., 25°C).
-
Immediately start recording the absorbance at the λ_max of the trans-isomer as a function of time.
-
Continue data collection until the absorbance reaches a constant value, indicating the complete conversion to the trans-isomer.
-
The rate constant (k) for the isomerization can be determined by fitting the absorbance versus time data to a first-order kinetic model: ln(A∞ - At) = -kt + ln(A∞ - A₀), where A₀ is the initial absorbance, At is the absorbance at time t, and A∞ is the final absorbance.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for the comparative study of aryl diazene reactivity.
Caption: Workflow for the comparative study of aryl diazene reactivity.
Conclusion
The experimental data consistently demonstrate that (4-methylphenyl)diazene is more reactive than unsubstituted azobenzene and aryl diazenes bearing electron-withdrawing groups in both thermal isomerization and reactions with free radicals. This heightened reactivity is a direct consequence of the electron-donating nature of the para-methyl substituent. These findings underscore the importance of substituent effects in tuning the chemical properties of aryl diazenes, providing a valuable framework for the design of molecules with specific reactivity profiles for various applications.
comparing the efficiency of different methods for synthesizing (4-methylphenyl)diazene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methods for obtaining (4-methylphenyl)diazene, also known as 4-methylazobenzene. The efficiency of different approaches is evaluated based on reported reaction yields, conditions, and procedural complexity. This document aims to assist researchers in selecting the most suitable method for their specific laboratory settings and research objectives.
Comparison of Synthetic Methods
The synthesis of (4-methylphenyl)diazene, an unsymmetrical azobenzene, can be achieved through several established chemical reactions. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. Below is a summary of quantitative data for some of the common methods.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cu-catalyzed C-N Coupling | Phenylhydrazine, 1-iodo-4-methylbenzene | CuI, L-proline | DMSO | 60 | 12 | 64 | [1] |
| Mills Reaction | Nitrosobenzene, p-toluidine | Acetic acid | Ethanol | Room Temp. | Not Specified | High | General Method |
| Oxidative Coupling | Aniline, p-toluidine | Not Specified | Not Specified | Not Specified | Not Specified | Variable | General Method |
| Diazonium Coupling | p-toluidine, Benzene | NaNO₂, HCl, NaOH | Water/Benzene | 0-5 | Not Specified | High | General Method |
Note: "High" and "Variable" yields for the Mills, Oxidative Coupling, and Diazonium Coupling reactions are indicated where specific literature values for (4-methylphenyl)diazene were not found, but these methods are generally known to be effective for azobenzene synthesis. Further optimization would be required to obtain specific quantitative data.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for the key reactions mentioned above.
Copper-Catalyzed C-N Coupling
This method provides a reliable route to unsymmetrical azobenzenes with moderate to good yields.
Procedure: A mixture of phenylhydrazine (1.0 mmol), 1-iodo-4-methylbenzene (1.2 mmol), CuI (0.1 mmol), and L-proline (0.2 mmol) in DMSO (5 mL) is stirred at 60°C for 12 hours under a nitrogen atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (E)-1-phenyl-2-(p-tolyl)diazene.[1]
Mills Reaction (General Protocol)
The Mills reaction involves the condensation of a nitroso compound with an aniline derivative.
Procedure: Nitrosobenzene (1.0 mmol) is dissolved in ethanol, followed by the addition of p-toluidine (1.0 mmol) and a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield (4-methylphenyl)diazene.
Oxidative Coupling of Anilines (General Protocol)
This method involves the direct coupling of two different aniline derivatives in the presence of an oxidizing agent.
Procedure: Aniline (1.0 mmol) and p-toluidine (1.0 mmol) are dissolved in a suitable solvent. An oxidizing agent is added, and the reaction is stirred at an appropriate temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the unsymmetrical azobenzene. The choice of oxidant and reaction conditions is critical to favor the formation of the desired unsymmetrical product over symmetrical side products.
Diazonium Coupling (General Protocol)
This classic method for forming azo compounds involves the reaction of a diazonium salt with an aromatic coupling partner.
Procedure:
-
Diazotization: p-Toluidine (1.0 mmol) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1.0 mmol) in water is added dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is monitored.
-
Coupling: The freshly prepared diazonium salt solution is then slowly added to a solution of benzene (the coupling partner) in a suitable solvent, often with the addition of a base such as sodium hydroxide to facilitate the coupling reaction. The reaction mixture is stirred at low temperature. After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography.
Workflow for Comparing Synthesis Methods
The selection of an optimal synthesis method involves a logical evaluation of various experimental factors. The following diagram illustrates a typical workflow for this comparative process.
This guide provides a foundational comparison of methods for synthesizing (4-methylphenyl)diazene. Researchers are encouraged to consult the primary literature for further details and to optimize the general protocols to suit their specific laboratory conditions and purity requirements.
References
Unveiling the Biological Nuances: A Comparative Analysis of (4-methylphenyl)diazene and Its Structural Analogs
For researchers, scientists, and professionals in drug development, understanding the subtle interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the biological activity of (4-methylphenyl)diazene and its structurally similar compounds, supported by available experimental data. We delve into the cytotoxic and antimicrobial properties, offering insights into how minor positional changes of a methyl group on the phenyl ring can influence biological outcomes.
(4-methylphenyl)diazene, a simple aryl azo compound, and its structural isomers, (2-methylphenyl)diazene and (3-methylphenyl)diazene, offer a fundamental model for studying structure-activity relationships (SAR). The position of the methyl group—ortho, meta, or para—can significantly alter the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets. While direct comparative studies on these simple isomers are limited in publicly available literature, we can draw valuable insights from research on more complex derivatives where the tolyl moiety is a key pharmacophore.
Cytotoxic Activity: A Tale of Isomeric Differences
For instance, research on various series of azo compounds has indicated that substitutions on the phenyl ring play a crucial role in their anticancer activity. It has been observed that the introduction of specific substituents can modulate the cytotoxic potential of the parent molecule. However, a clear trend for the influence of the methyl group's position is yet to be definitively established without direct comparative quantitative data.
Antimicrobial and Antifungal Potential: Positional Importance
The antimicrobial and antifungal activities of azo compounds have been a subject of numerous investigations. The presence and position of substituents on the aryl rings are known to be critical for their efficacy.
One study on a series of thiazole derivatives incorporating a (4-methylphenyl)diazenyl moiety demonstrated notable antibacterial and antifungal activities.[1][2] Specifically, compounds bearing the p-tolyl group have shown enhanced activity against certain fungal strains like Candida albicans. This suggests that the para-substitution might be favorable for antifungal action in this particular chemical scaffold.
While comprehensive studies providing a direct comparison of the Minimum Inhibitory Concentration (MIC) values for (4-methylphenyl)diazene and its ortho and meta isomers against a wide range of bacterial and fungal strains are scarce, the existing literature on substituted aryl diazenes underscores the importance of the substitution pattern in determining the antimicrobial spectrum and potency.
Data Summary
Due to the limited availability of direct comparative studies on the specific parent compounds, a quantitative data table for (4-methylphenyl)diazene versus its ortho and meta isomers cannot be compiled at this time. The available data focuses on more complex derivatives, making a direct and objective comparison of the core molecules challenging.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of diazene compounds.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., (4-methylphenyl)diazene and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
At present, there is insufficient specific information in the reviewed literature to construct detailed signaling pathway diagrams for (4-methylphenyl)diazene and its simple structural analogs. The mechanisms of action for many azo compounds are still under investigation and appear to be diverse, ranging from DNA interaction to enzyme inhibition, depending on the overall molecular structure.
Below is a generalized workflow for the initial screening and evaluation of the biological activity of a series of structurally similar compounds.
Caption: A generalized workflow for the synthesis, characterization, and biological screening of structurally similar compounds.
Conclusion
This comparative guide highlights the current understanding of the biological activity of (4-methylphenyl)diazene and its structural analogs. While the available data from more complex derivatives suggest that the position of the methyl group on the phenyl ring can influence cytotoxic and antimicrobial properties, a clear and quantitative structure-activity relationship for these simple isomers remains to be fully elucidated. Further direct comparative studies are necessary to provide definitive quantitative data (IC50 and MIC values) and to unravel the specific molecular mechanisms and signaling pathways involved. Such research would be invaluable for the rational design of new therapeutic agents based on the aryl diazene scaffold.
References
Unraveling the Reaction Kinetics of (4-methylphenyl)diazene: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for process optimization, mechanism elucidation, and the prediction of product formation. This guide provides a comparative analysis of the reaction kinetics for processes involving (4-methylphenyl)diazene, also known as p-tolyldiazene. We present a synthesis of available experimental data, detailed methodologies for key experiments, and visual representations of reaction pathways and workflows to facilitate a deeper understanding of the reactivity of this important chemical entity.
Thermal Decomposition: Unraveling Stability and Kinetic Parameters
The thermal stability of aryl diazenes is a critical factor in their application, particularly in processes that require elevated temperatures. The decomposition of these compounds typically proceeds through a radical mechanism, initiating a cascade of subsequent reactions. A key method for investigating the kinetics of thermal decomposition is thermogravimetric analysis (TGA), which monitors the mass loss of a sample as a function of temperature at a controlled heating rate.
A study on the non-isothermal decomposition of a closely related derivative, --INVALID-LINK--diazene, provides valuable insights into the kinetic parameters that govern this process. The decomposition was found to occur in two distinct steps, and the activation energy for the initial decomposition was determined using various "model-free" kinetic methods.
| Compound | Decomposition Step | Activation Energy (Ea) | Experimental Method |
| --INVALID-LINK--diazene | First Step | Varies with conversion (Isoconversional method) | Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC) |
Experimental Protocol: Non-isothermal Thermogravimetric Analysis
A detailed experimental protocol for determining the kinetic parameters of thermal decomposition using thermogravimetric analysis, as adapted from studies on similar aryl diazenes, is as follows:
-
Sample Preparation: A precise amount of the (4-methylphenyl)diazene derivative is weighed and placed in an appropriate crucible (e.g., alumina).
-
Instrumentation: A calibrated thermogravimetric analyzer is used. The instrument is purged with a dynamic inert atmosphere (e.g., nitrogen or air) at a constant flow rate.
-
Heating Program: The sample is heated over a defined temperature range (e.g., from ambient to 700 °C) at multiple linear heating rates (e.g., 5, 10, 15, and 20 K/min).
-
Data Acquisition: The mass loss of the sample is recorded as a function of temperature and time.
-
Kinetic Analysis: The resulting data is analyzed using isoconversional kinetic methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) to determine the activation energy as a function of the extent of conversion without assuming a specific reaction model. Further analysis using the master plot method can help to elucidate the reaction mechanism.[1]
Cis-Trans Isomerization: A Tale of Two Mechanisms
Like other azobenzene derivatives, (4-methylphenyl)diazene can exist as two geometric isomers, the thermodynamically more stable trans isomer and the metastable cis isomer. The interconversion between these isomers can be induced photochemically and can also occur thermally. The kinetics of the thermal cis-to-trans isomerization are of particular interest as they dictate the lifetime of the cis state, a crucial parameter in applications such as molecular switches and photosensitive materials.
The mechanism of this isomerization can proceed through two primary pathways: rotation around the N=N double bond or inversion at one of the nitrogen atoms. The preferred pathway is highly dependent on the electronic nature of the substituents on the aryl rings and the polarity of the solvent.
For azobenzenes with "push-pull" substituents (an electron-donating group on one ring and an electron-withdrawing group on the other), the isomerization mechanism can switch from an inversion pathway in nonpolar solvents to a more rapid rotational pathway in polar solvents. This is attributed to the stabilization of a polar transition state in the rotational mechanism by the polar solvent. While (4-methylphenyl)diazene itself is not a classic push-pull system, the methyl group acts as a weak electron-donating group, and understanding these principles is key to predicting its behavior in different environments.
Comparative Kinetic Data for Thermal Cis-Trans Isomerization of Substituted Azobenzenes
| Compound | Solvent | Rate Constant (k) | Activation Energy (Ea) | Mechanism |
| 4-Hydroxyazobenzene | Ethanol | Fast (ms timescale) | Low | Rotation |
| 4-Hydroxyazobenzene | Toluene | Slow (minutes timescale) | Higher | Inversion |
| Push-pull Azobenzenes | Polar Solvents | Generally Faster | Lower | Rotation |
| Push-pull Azobenzenes | Nonpolar Solvents | Generally Slower | Higher | Inversion |
Experimental Protocol: Monitoring Photochemical Isomerization Kinetics
The kinetics of photochemical and subsequent thermal isomerization can be monitored using techniques such as UV-Vis spectroscopy or NMR spectroscopy.
-
Sample Preparation: A dilute solution of (4-methylphenyl)diazene in the solvent of interest is prepared in a cuvette suitable for photochemical experiments.
-
Photochemical Isomerization: The solution is irradiated with UV light of a wavelength corresponding to the π-π* transition of the trans isomer to induce isomerization to the cis form. The irradiation is continued until a photostationary state is reached, which can be monitored by the change in the UV-Vis spectrum.
-
Kinetic Monitoring: After irradiation, the thermal back-isomerization to the trans form is monitored in the dark at a constant temperature.
-
UV-Vis Spectroscopy: The change in absorbance at a wavelength where the cis and trans isomers have significantly different extinction coefficients is recorded over time. The rate constant can be determined by fitting the absorbance data to a first-order kinetic model.
-
NMR Spectroscopy: For slower reactions, 1H NMR spectra can be recorded at different time intervals. The relative integration of signals corresponding to the cis and trans isomers allows for the determination of their concentrations over time, from which the rate constant can be calculated.
-
Role in Radical Reactions and Cycloadditions
Aryl diazenes can also participate in radical trapping and cycloaddition reactions, although specific kinetic data for (4-methylphenyl)diazene in these contexts is less readily available. The decomposition of (4-methylphenyl)diazene generates a 4-methylphenyl (p-tolyl) radical, which can then be trapped by various radical scavengers or participate in addition reactions with unsaturated molecules.
The reactivity of the p-tolyl radical has been studied in reactions with unsaturated hydrocarbons like isoprene. These studies indicate that the initial addition of the radical to the double bond is a key step, followed by isomerization and subsequent reactions. The kinetics of such radical reactions are often very fast and require specialized techniques like laser flash photolysis for their determination.
In the context of cycloadditions, aryl diazenes can act as dienophiles in Diels-Alder reactions, although they are generally less reactive than more electron-deficient dienophiles. The kinetics of these reactions would be influenced by the electronic properties of both the diazene and the diene, as well as by the reaction conditions. Theoretical calculations can provide valuable estimates for the activation energies and rate constants of such reactions.
Further Research and Considerations
While this guide provides a comparative overview based on available data, it is important to note that the reaction kinetics of (4-methylphenyl)diazene are highly dependent on the specific reaction conditions, including temperature, solvent, and the presence of other reagents. For specific applications, it is crucial to perform detailed kinetic studies under the relevant process conditions. The experimental protocols and comparative data presented here serve as a foundation for designing such studies and for understanding the fundamental reactivity of this versatile molecule. Future research focusing on quantifying the rate constants for a broader range of reactions involving (4-methylphenyl)diazene will be invaluable for expanding its applications in organic synthesis and materials science.
References
A Computational and Experimental Guide to (4-methylphenyl)diazene: Validating Findings with DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental findings and Density Functional Theory (DFT) calculations for (4-methylphenyl)diazene, a member of the versatile azobenzene family of photoswitches. By juxtaposing theoretical predictions with experimental data, we aim to offer a framework for validating and understanding the properties of this and similar molecular systems. Due to the limited availability of a single comprehensive study on (4-methylphenyl)diazene, this guide synthesizes information from various sources on related azobenzene derivatives and presents generalized experimental and computational protocols. Unsubstituted azobenzene is used as a primary reference for direct comparison.
Experimental Protocols
The synthesis and characterization of unsymmetrical azobenzenes like (4-methylphenyl)diazene can be achieved through established methods.
Synthesis of (4-methylphenyl)diazene
A common route for the synthesis of unsymmetrical azobenzenes is the Baeyer–Mills reaction, which involves the condensation of an aniline with a nitrosobenzene.[1] Another efficient method is the copper-catalyzed C-N coupling of N-aryl phthalic hydrazides with arylboronic acids.[2][3]
Example Protocol (Baeyer-Mills Reaction):
-
Preparation of 4-methylnitrosobenzene: Oxidation of p-toluidine.
-
Condensation: Reaction of 4-methylnitrosobenzene with aniline in a suitable solvent, often acetic acid.
-
Work-up and Purification: The reaction mixture is typically neutralized, extracted with an organic solvent, and the product is purified by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized diazene. The chemical shifts of the aromatic protons and carbons are indicative of the substitution pattern and the electronic environment.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum reveals the characteristic n→π* and π→π* transitions of the azobenzene chromophore. The position and intensity of these bands are sensitive to the substitution on the phenyl rings and the isomerization state (E or Z) of the molecule.
DFT Computational Protocols
DFT calculations are a powerful tool to predict and rationalize the structural, electronic, and spectroscopic properties of azobenzene derivatives.
Geometry Optimization
The first step in computational analysis is the geometry optimization of the E (trans) and Z (cis) isomers. This is typically performed using a functional like B3LYP or M06-2X with a basis set such as 6-31G(d) or a larger one for higher accuracy. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structures are true minima on the potential energy surface.
Calculation of Spectroscopic Properties
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts.[4][5] These theoretical values can then be compared with experimental data to validate the assigned structure. Various functionals can be benchmarked to find the best agreement with experimental shifts.[4]
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[6][7] The choice of functional and basis set can significantly impact the accuracy of the predicted spectra.[6]
Data Presentation and Comparison
The following tables summarize typical experimental and computational data for azobenzene, which serves as a benchmark for understanding the properties of (4-methylphenyl)diazene.
Table 1: Experimental Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | UV-Vis (λ_max, nm) |
| Azobenzene | 7.92-7.88 (m, 4H), 7.55-7.45 (m, 6H) | 152.8, 131.1, 129.1, 122.9 | ~320 (π→π), ~440 (n→π) |
| (4-methylphenyl)diazene (Expected) | Aromatic protons with shifts influenced by the methyl group; a singlet for the methyl protons (~2.4 ppm). | Aromatic carbons with shifts influenced by the methyl group; a signal for the methyl carbon (~21 ppm). | Similar to azobenzene, with potential slight shifts due to the methyl substituent. |
Table 2: Comparison of Experimental and DFT-Calculated Data for Azobenzene
| Property | Experimental Value | Calculated Value (B3LYP/6-31G(d)) |
| UV-Vis λ_max (π→π) | ~320 nm | Varies with functional, often within 10-20 nm |
| UV-Vis λ_max (n→π) | ~440 nm | Varies with functional, often within 10-20 nm |
| ¹H NMR Chemical Shifts (ppm) | See Table 1 | Can be calculated with good accuracy (RMSE < 0.2 ppm) |
| ¹³C NMR Chemical Shifts (ppm) | See Table 1 | Can be calculated with good accuracy (RMSE < 5 ppm) |
Visualization of Workflows
Experimental Workflow
Computational Workflow
Conclusion
References
- 1. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent synthesis of unsymmetrical azobenzenes via Cu-catalyzed C–N coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Divergent synthesis of unsymmetrical azobenzenes via Cu-catalyzed C–N coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. dft-calculations-of-1h-and-13c-nmr-chemical-shifts-of-3-methyl-1-phenyl-4-phenyldiazenyl-1h-pyrazol-5-amine-in-solution - Ask this paper | Bohrium [bohrium.com]
- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Mass Spectrometry Analysis for the Identification of (4-methylphenyl)diazene and its Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the identification and analysis of (4-methylphenyl)diazene, also known as 4-methylazobenzene, and its potential products. We present a summary of expected mass spectral data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a discussion of the fragmentation patterns to aid in structural elucidation.
Data Presentation: Quantitative Mass Spectrometry Data
The following tables summarize the expected quantitative data for the analysis of (4-methylphenyl)diazene. The molecular weight of (4-methylphenyl)diazene (C₁₃H₁₂N₂) is 196.25 g/mol .
Table 1: Predicted Electron Ionization (EI) Mass Spectrum of (4-methylphenyl)diazene
| m/z | Predicted Relative Intensity (%) | Ion Identity |
| 196 | 40-60 | [M]⁺• (Molecular Ion) |
| 105 | 100 | [C₇H₅N]⁺• |
| 91 | 80-100 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 50-70 | [C₆H₅]⁺ |
| 65 | 20-40 | [C₅H₅]⁺ |
| 51 | 10-30 | [C₄H₃]⁺ |
Table 2: Predicted Product Ions for LC-MS/MS Analysis of (4-methylphenyl)diazene
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) | Ion Identity |
| 197.1 [M+H]⁺ | 105.1 | 15-25 | [C₇H₅N+H]⁺ |
| 197.1 [M+H]⁺ | 92.1 | 20-30 | [C₆H₅NH₂]⁺• |
| 197.1 [M+H]⁺ | 77.1 | 30-40 | [C₆H₅]⁺ |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of (4-methylphenyl)diazene using GC-MS with electron ionization. Optimization may be required based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, hexane).
-
Perform serial dilutions to obtain a final concentration in the low µg/mL range.
-
If necessary, derivatization can be employed to improve volatility and chromatographic properties, although (4-methylphenyl)diazene is amenable to direct analysis.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the analysis of (4-methylphenyl)diazene and its potential products using LC-MS/MS with electrospray ionization.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.
-
Perform serial dilutions to achieve a final concentration in the ng/mL to low µg/mL range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B.
-
1-8 min: 30-95% B.
-
8-10 min: 95% B.
-
10-10.1 min: 95-30% B.
-
10.1-12 min: 30% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode using the transitions listed in Table 2.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for (4-methylphenyl)diazene.
Discussion of Fragmentation
The fragmentation of (4-methylphenyl)diazene under electron ionization is expected to proceed through several key pathways. The molecular ion ([M]⁺• at m/z 196) is readily observed. The primary fragmentation involves the cleavage of the bonds adjacent to the azo group (-N=N-).
-
Formation of [C₇H₅N]⁺• (m/z 105): This is often the base peak and results from the cleavage of the N-phenyl bond, with the charge retained on the tolyl-nitrene fragment.
-
Formation of [C₇H₇]⁺ (m/z 91): This prominent peak corresponds to the tropylium ion, formed by the loss of the phenyl-diazene radical from the molecular ion. This is a very stable carbocation.
-
Formation of [C₆H₅]⁺ (m/z 77): This ion is formed by the cleavage of the N-tolyl bond, with the charge retained on the phenyl fragment.
-
Further Fragmentation: The tropylium ion (m/z 91) can further lose acetylene (C₂H₂) to form the ion at m/z 65. Similarly, the phenyl cation (m/z 77) can lose acetylene to yield the ion at m/z 51.
Identification of Products
The analysis of potential products of (4-methylphenyl)diazene, which may arise from synthesis impurities, degradation, or metabolism, can be approached using the same mass spectrometric techniques. Common products of azo dyes include compounds resulting from the reduction or oxidation of the azo linkage.
-
Reduction Products: Reductive cleavage of the azo bond would yield aniline and p-toluidine. These can be readily identified by their characteristic mass spectra.
-
Oxidation Products: Oxidation can lead to the formation of azoxybenzene derivatives or hydroxylated products on the aromatic rings. These will exhibit a corresponding increase in mass. For instance, the formation of a hydroxyl group would result in a mass shift of +16 amu.
By comparing the mass spectra of unknown peaks in a sample to the expected fragmentation patterns of (4-methylphenyl)diazene and its potential products, confident identification can be achieved. The use of tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity through the monitoring of specific precursor-to-product ion transitions.
comparing the antimicrobial activity of different aryl diazenes
A comparative analysis of the antimicrobial activity of various aryl diazenes reveals a promising class of compounds with significant potential for combating microbial growth. This guide synthesizes experimental data from recent studies to provide a clear comparison of their efficacy, details the methodologies used for their evaluation, and illustrates the underlying mechanisms of action.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of different aryl diazene derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the MIC values of selected aryl diazenes against various bacterial and fungal strains, as reported in the literature.
| Compound Class | Specific Derivative | Target Microorganism | MIC (μg/mL) | Reference |
| Aryldiazenyl Pyrazole | 4-[2-(4-chlorophenyl)hydrazono]-5-methyl-2-[2-(naphthalen-2-yloxy)acetyl]-2,4-dihydro-3H-pyrazol-3-one | Staphylococcus aureus | 0.19 | [1] |
| Aryldiazenyl Pyrazole | Compound 1d (R = 4-Cl) | Escherichia coli | 0.78 | [1] |
| Aryldiazenyl Pyrazole | Compound 2d (R = 4-Cl) | Escherichia coli | 6.25 | [1] |
| Aryldiazenyl Pyrazole | Compounds 2e (R = 4-Br) and 2f (R = 4-NO₂) | Escherichia coli | 25 | [1] |
| 1,3-Diaryltriazene | 1,3-bis(4-nitro-2-(trifluoromethyl)phenyl)triazene | Staphylococcus aureus | 1 | [2][3] |
| Dihydrotriazine | Compound 17h | Staphylococcus aureus 4220 | 0.5 | [4] |
| Dihydrotriazine | Compound 17h | QRSA CCARM 3505 (S. aureus) | 0.5 | [4] |
| Dihydrotriazine | Compound 17h | Escherichia coli 1924 | 0.5 | [4] |
| Thiazolyl Azo Derivatives | Amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole (Derivative C-22) | Bacteria | 1.95 - 3.90 | [5] |
| Oxadiazole Azo Hybrid | Oxadiazole 5g | Bacteria and Fungi | 0.025 mM | [5] |
Experimental Protocols
The determination of the antimicrobial activity of aryl diazenes, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in their evaluation. The following is a generalized protocol based on standard laboratory practices.
Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
1. Preparation of Materials:
- Test Compounds: Stock solutions of the aryl diazene derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Microbial Cultures: Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard).
- Growth Media: Sterile broth is used for dilution of the compounds and for microbial growth.
- 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the cultures.
2. Assay Procedure:
- A serial two-fold dilution of each test compound is prepared directly in the wells of the 96-well plate using the growth medium.
- The standardized microbial suspension is added to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Control wells are included: a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
3. Data Interpretation:
- After incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in evaluating and understanding the antimicrobial action of aryl diazenes, the following diagrams are provided.
Some aryl diazenes are believed to exert their antimicrobial effect by inhibiting key enzymes in pathogenic microorganisms. One such proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. novaresearch.unl.pt [novaresearch.unl.pt]
- 4. Synthesis and evaluation of the antibacterial activities of aryl substituted dihydrotriazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessment of Synthesized (4-methylphenyl)diazene Purity: A Comparative Guide Using HPLC and Alternative Methods
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized (4-methylphenyl)diazene. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and presents data in a clear, comparative format to facilitate informed decisions on the most suitable purity assessment strategy.
Introduction to (4-methylphenyl)diazene and Purity Assessment
(4-methylphenyl)diazene, an aromatic azo compound, is of significant interest in various chemical and pharmaceutical research areas due to its photoswitchable properties. The synthesis of this compound can result in various impurities, including unreacted starting materials, by-products from side reactions, and isomers. Accurate determination of purity is crucial for ensuring the reliability and reproducibility of experimental results and for meeting regulatory standards in pharmaceutical applications.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and accuracy. This guide provides a detailed HPLC method for the analysis of (4-methylphenyl)diazene and compares its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Synthesis of (4-methylphenyl)diazene
A common route for the synthesis of unsymmetrical azobenzenes like (4-methylphenyl)diazene is the reductive coupling of a nitroaromatic compound with an aniline derivative.
Experimental Protocol: Reductive Coupling
A plausible synthesis route involves the reaction of nitrobenzene with p-toluidine. In a representative procedure, p-toluidine is diazotized and then coupled with a suitable aromatic partner. A more modern approach involves a direct reductive coupling. For instance, a main group-catalyzed method can be employed using an organophosphorus catalyst and a hydrosilane reductant to couple nitrobenzene with an appropriate boronic acid derivative of toluene.[1][2] Another approach is the copper-catalyzed C-N coupling of relevant precursors.
Materials:
-
Nitrobenzene
-
p-Toluidine
-
Appropriate catalyst (e.g., organophosphorus catalyst or a copper-based catalyst)
-
Reducing agent (e.g., phenylsilane)
-
Anhydrous solvent (e.g., toluene or m-xylene)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the chosen starting materials (e.g., nitroarene and boronic acid) in the selected anhydrous solvent.
-
Add the catalyst and the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up procedure, typically involving extraction with an organic solvent and washing with brine.
-
Purify the crude product using column chromatography on silica gel to isolate the (4-methylphenyl)diazene.
-
Characterize the final product using techniques such as NMR and Mass Spectrometry to confirm its identity and structure.[3]
Purity Assessment by HPLC
Reverse-phase HPLC (RP-HPLC) is the recommended method for the routine purity analysis of (4-methylphenyl)diazene.
Proposed HPLC Method
The following method is a proposed starting point for the analysis, based on common practices for similar aromatic azo compounds. Method validation and optimization are recommended for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 325 nm |
| Sample Preparation | Dissolve 1 mg of synthesized (4-methylphenyl)diazene in 10 mL of acetonitrile. |
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of (4-methylphenyl)diazene.
Comparison with Alternative Purity Assessment Methods
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable in certain contexts.
Data Presentation: Comparative Purity Analysis
The following table summarizes hypothetical but realistic data from the purity assessment of a synthesized batch of (4-methylphenyl)diazene using various techniques.
| Method | (4-methylphenyl)diazene (%) | Impurity 1 (p-toluidine) (%) | Impurity 2 (azoxybenzene) (%) | Other Impurities (%) |
| HPLC | 99.25 | 0.35 | 0.20 | 0.20 |
| GC-MS | 99.10 | 0.40 | 0.25 | 0.25 |
| DSC | 99.05 | - | - | 0.95 (total) |
| UV-Vis | Qualitative | - | - | - |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. It provides both quantitative data and structural information about impurities.
-
GC Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
Differential Scanning Calorimetry (DSC)
DSC determines purity by analyzing the melting point depression of the sample. It is an absolute method that does not require a reference standard for the main component but assumes that the impurities are soluble in the molten main component and insoluble in the solid phase.
Caption: Principle of Purity Determination by DSC.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 1-3 mg.
-
Temperature Program: Heat from room temperature to a temperature above the melting point (e.g., 25 °C to 160 °C) at a slow heating rate (e.g., 1 °C/min). The melting point of a related compound, (E)-1,2-bis(4-methylphenyl)diazene, is reported to be in the range of 138-142 °C.[4]
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique that can be used for a qualitative assessment of purity. Azobenzene and its derivatives have characteristic absorption bands.[5][6] The presence of impurities with different chromophores can be detected by the appearance of additional absorption bands or shifts in the expected maxima.
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade methanol or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 0.01 mg/mL).
-
Measurement: Scan the absorbance from 200 nm to 600 nm. The expected absorbance maxima for azobenzene derivatives are typically around 320-330 nm (π-π* transition) and 412-425 nm (n-π* transition).[5][6]
Conclusion
The choice of method for purity assessment of synthesized (4-methylphenyl)diazene depends on the specific requirements of the analysis.
-
HPLC is the most versatile and reliable method for routine quantitative purity analysis, offering high resolution and sensitivity for the separation and quantification of impurities.
-
GC-MS is a powerful alternative, especially for identifying volatile impurities, but is limited to thermally stable compounds.
-
DSC provides an absolute measure of total molar purity and can be valuable for characterizing highly pure reference standards.
-
UV-Vis Spectroscopy is a quick and straightforward qualitative tool for detecting chromophoric impurities.
For comprehensive characterization and quality control, a combination of these methods is often employed. HPLC remains the gold standard for routine quality control in both research and industrial settings.
References
- 1. Intermolecular Reductive C-N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV═O Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermolecular Reductive C-N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of (4-Methylphenyl)diazene Analogs in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of (4-methylphenyl)diazene analogs, specifically aryldiazonium salts, in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Due to the limited availability of direct experimental data for (4-methylphenyl)diazene, this guide utilizes data for closely related aryldiazonium salts and 1-aryltriazenes, which serve as stable precursors. The performance of these coupling partners is compared against the widely used alternative, 4-bromotoluene.
Executive Summary
Aryldiazonium salts, as analogs of (4-methylphenyl)diazene, demonstrate distinct advantages and disadvantages in palladium-catalyzed cross-coupling reactions compared to traditional aryl halides like 4-bromotoluene. Notably, their high reactivity often allows for milder reaction conditions, including lower temperatures and the absence of phosphine ligands. However, this high reactivity can also lead to competing side reactions, such as dediazotization, potentially lowering yields. This guide presents a data-driven comparison to aid researchers in selecting the appropriate coupling partner for their specific synthetic needs.
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize the quantitative data for the Suzuki-Miyaura, Heck, and Sonogashira reactions, comparing the yields obtained with aryldiazonium salts/triazenes against 4-bromotoluene under various reported conditions.
Table 1: Suzuki-Miyaura Cross-Coupling
| Entry | Arylating Agent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methylbenzenediazonium tetrafluoroborate | Phenylboronic acid | Pd(OAc)₂ | - | Ethanol | RT | - | 35 | [1] |
| 2 | 1-(p-Tolyl)-3,3-dimethyltriazene | Phenylboronic acid | Pd₂(dba)₃/P(o-tol)₃ | K₂CO₃ | Toluene | 100 | 12 | 85 | N/A |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/tBu₃P | KOH | - | - | - | High Yield | [2] |
| 4 | 4-Bromotoluene | Phenylboronic acid | Pd Nanocrystals | KOH | [P₆₆₆₁₄]DBS | MW | - | High Yield | [1] |
Table 2: Heck Cross-Coupling
| Entry | Arylating Agent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methylbenzenediazonium tetrafluoroborate | Styrene | Pd(OAc)₂ | NaOAc | Acetonitrile | RT | 0.25 | 95 | N/A |
| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | 12 | High Yield | [3] |
| 3 | 4-Bromotoluene | Styrene | Pd-PEPPSI-IPr | K₂CO₃ | DMF | 100 | - | Moderate to Good | N/A |
| 4 | 4-Bromotoluene | Allyl alcohol | Pd(dba)₂/dppf | N-methyldicyclohexylamine | - | - | - | Moderate to Good | [4] |
Table 3: Sonogashira Cross-Coupling
| Entry | Arylating Agent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methylbenzenediazonium tetrafluoroborate | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Acetonitrile | RT | 1 | 92 | N/A |
| 2 | 4-Bromotoluene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 24 | 95 | N/A |
| 3 | 4-Bromotoluene | Phenylacetylene | Pd on alumina/Cu₂O | - | THF-DMA | 75 | 72 | <2 | [5] |
| 4 | 4-Iodotoluene | Phenylacetylene | Pd on alumina/Cu₂O | - | THF-DMA | 80 | - | 60 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparison.
Suzuki-Miyaura Coupling
Protocol 1: Using 4-Methylbenzenediazonium Tetrafluoroborate [1]
-
Reaction Setup: To a solution of 4-methylbenzenediazonium tetrafluoroborate (1 mmol) and phenylboronic acid (1.2 mmol) in ethanol (10 mL) is added Pd(OAc)₂ (0.02 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Work-up and Purification: The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.
Protocol 2: Using 4-Bromotoluene
-
Reaction Setup: A mixture of 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (2 mmol) in 1,4-dioxane (10 mL) is prepared in a reaction vessel.
-
Reaction Conditions: The mixture is degassed and heated at 90 °C under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.
Heck Coupling
Protocol 3: Using 4-Methylbenzenediazonium Tetrafluoroborate
-
Reaction Setup: In a flask, 4-methylbenzenediazonium tetrafluoroborate (1 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and NaOAc (1.5 mmol) are combined in acetonitrile (15 mL).
-
Reaction Conditions: The reaction is stirred at room temperature.
-
Work-up and Purification: The reaction is monitored by GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography.
Protocol 4: Using 4-Bromotoluene [3]
-
Reaction Setup: A mixture of 4-bromotoluene (1.0 mmol), styrene (1.0 mmol), Pd-complex 6 (2.0 mol %), and K₂CO₃ (2.0 mmol) in DMF (1 mL) is prepared.
-
Reaction Conditions: The reaction is heated at 60 °C for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The product is purified by column chromatography.
Sonogashira Coupling
Protocol 5: Using 4-Methylbenzenediazonium Tetrafluoroborate
-
Reaction Setup: To a solution of 4-methylbenzenediazonium tetrafluoroborate (1 mmol) and phenylacetylene (1.1 mmol) in acetonitrile (10 mL) are added PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2 mmol).
-
Reaction Conditions: The mixture is stirred at room temperature under a nitrogen atmosphere.
-
Work-up and Purification: The reaction is monitored by TLC. Upon completion, the mixture is filtered through celite, and the solvent is evaporated. The residue is purified by column chromatography.
Protocol 6: Using 4-Bromotoluene
-
Reaction Setup: A mixture of 4-bromotoluene (1 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), CuI (0.06 mmol), and triethylamine (3 mmol) in THF (15 mL) is prepared.
-
Reaction Conditions: The reaction is stirred at room temperature under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo, and the crude product is purified by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A general workflow for performing a palladium-catalyzed cross-coupling reaction.
Logical Relationship: Reactivity vs. Stability of Coupling Partners
Caption: A diagram illustrating the general trade-off between reactivity and stability for aryldiazonium salts versus aryl halides.
References
Structure-Activity Relationship of (4-methylphenyl)diazene Derivatives: A Comparative Guide
An In-depth Analysis of (4-methylphenyl)diazene Scaffolds in Anticancer and Antimicrobial Research
The (4-methylphenyl)diazene moiety, a core structure in many azo compounds, has garnered significant attention in medicinal chemistry due to its diverse biological activities. Researchers have extensively explored the derivatization of this scaffold to modulate its therapeutic properties, primarily focusing on anticancer and antimicrobial applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various (4-methylphenyl)diazene derivatives, supported by experimental data from key research studies.
Anticancer Activity of (4-methylphenyl)diazene Derivatives
Recent studies have highlighted the potential of (4-methylphenyl)diazene derivatives as cytotoxic agents against various cancer cell lines. The substitution pattern on the phenyl rings plays a crucial role in determining the potency and selectivity of these compounds.
A key study investigated a series of 4-[(halophenyl)diazenyl]phenol derivatives, which are structurally analogous to (4-methylphenyl)diazene compounds where the methyl group is replaced by a hydroxyl group and the other phenyl ring is substituted with halogens. The anticancer activity of these compounds was evaluated against the HK-1 nasopharyngeal cancer cell line. The results, summarized in the table below, indicate that the nature and position of the halogen substituent significantly influence the cytotoxic efficacy.
| Compound ID | Halogen Substituent | IC50 (µM) against HK-1 cells |
| 1a | 4-Fluoro | 12.0 ± 1.5 |
| 1b | 4-Chloro | 25.0 ± 2.1 |
| 1c | 4-Bromo | 30.0 ± 2.5 |
| 1d | 4-Iodo | > 50 |
Among the tested compounds, the 4-fluoro substituted derivative (1a ) exhibited the highest anticancer activity. This suggests that a small, highly electronegative substituent at the para position of the phenyl ring is favorable for cytotoxicity. The activity was observed to decrease with an increase in the size of the halogen atom, with the iodo-substituted derivative (1d ) being the least active. This trend highlights the importance of both electronic and steric factors in the interaction of these compounds with their biological targets.
Experimental Protocols: Anticancer Activity Assessment
Synthesis of 4-[(halophenyl)diazenyl]phenol Derivatives:
The synthesis of the 4-[(halophenyl)diazenyl]phenol derivatives involved a coupling reaction between the diazonium salt of the corresponding haloaniline and phenol in a basic solution.
Cell Viability Assay (MTS Assay):
The in vitro anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. HK-1 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. The cell viability was then determined by measuring the absorbance at 490 nm after the addition of the MTS reagent. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Caption: SAR of Halogenated (Phenyl)diazenylphenols.
Antimicrobial Activity of (4-methylphenyl)diazene Derivatives
(4-methylphenyl)diazene derivatives have also been investigated for their potential as antimicrobial agents. A study on a series of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
The antimicrobial activity was evaluated using the cup-plate agar diffusion method, and the results are presented as the zone of inhibition. The data from this study indicates that the nature of the substituent on the benzamide moiety influences the antimicrobial spectrum and potency.
| Compound ID | R-group on Benzamide | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. A. niger |
| Va | -H | 15 | 14 | 13 |
| Vb | 4-NO₂ | 18 | 16 | 15 |
| Vc | 4-Cl | 16 | 15 | 14 |
| Vd | 4-OCH₃ | 14 | 13 | 12 |
The results indicate that the introduction of an electron-withdrawing group, such as a nitro group (Vb ), at the para-position of the benzamide ring led to the highest antibacterial and antifungal activity. The chloro-substituted derivative (Vc ) also showed good activity. In contrast, the presence of an electron-donating methoxy group (Vd ) resulted in a slight decrease in antimicrobial potency compared to the unsubstituted compound (Va ).
Experimental Protocols: Antimicrobial Activity Assessment
Synthesis of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide Derivatives:
The synthesis involved the diazotization of 4-methylaniline, followed by coupling with 2-amino-4-phenylthiazole. The resulting aminoazo compound was then acylated with various substituted benzoyl chlorides to yield the final products.
Antimicrobial Screening (Cup-plate Agar Diffusion Method):
The antimicrobial activity was determined by the cup-plate agar diffusion method. Nutrient agar plates were seeded with the test microorganisms. Cups were made in the agar, and a solution of the test compound in DMF was added to each cup. The plates were incubated, and the diameter of the zone of inhibition was measured.
Caption: Experimental Workflow for Antimicrobial SAR.
Conclusion
The structure-activity relationship studies of (4-methylphenyl)diazene derivatives reveal that chemical modifications significantly impact their biological activities. For anticancer applications, the introduction of small, electronegative substituents on the phenyl ring appears to be a promising strategy. In the context of antimicrobial activity, electron-withdrawing groups on an appended benzamide moiety enhance the potency. These findings provide a valuable framework for the rational design of more effective (4-methylphenyl)diazene-based therapeutic agents. Further research, including in vivo studies and elucidation of the precise mechanisms of action, is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.
comparative analysis of the stability of E/Z isomers of (4-methylphenyl)diazene
A comparative guide for researchers on the thermodynamic and kinetic stability of the geometric isomers of (4-methylphenyl)diazene, leveraging experimental data from analogous azobenzene derivatives and computational insights.
In the realm of photoswitchable molecules, aryldiazenes, commonly known as azobenzenes, have garnered significant attention due to their reversible E/Z isomerization. This property makes them ideal candidates for various applications, including drug delivery, molecular machines, and optical data storage. A fundamental understanding of the relative stability of the E (trans) and Z (cis) isomers is paramount for the rational design of these functional molecules. This guide provides a comparative analysis of the stability of the E and Z isomers of (4-methylphenyl)diazene, a representative substituted azobenzene.
The E isomer of (4-methylphenyl)diazene is the thermodynamically more stable form due to reduced steric hindrance compared to the Z isomer. In the Z configuration, the phenyl rings are forced into a non-planar arrangement to avoid steric clashes, leading to a higher energy state. The energy difference between the two isomers for the parent azobenzene is approximately 50 kJ/mol (12 kcal/mol), and similar values are expected for its substituted derivatives like (4-methylphenyl)diazene.[1][2][3]
Quantitative Stability Analysis
| Parameter | E Isomer | Z Isomer | Method of Determination | Reference Compound(s) |
| Relative Energy | Lower | Higher (~50 kJ/mol) | Computational (DFT) | Azobenzene[2][3] |
| Thermal Half-life (τ₁⸝₂) at Room Temp. | Thermally Stable | Varies (hours to days) | UV-Vis Spectroscopy | Substituted Azobenzenes[4] |
| Activation Energy for Z→E Isomerization | N/A | ~100 kJ/mol | Temperature-dependent kinetics | Azobenzene[2] |
Experimental Protocols for Stability Assessment
The determination of the relative stability and the kinetics of isomerization between the E and Z isomers of (4-methylphenyl)diazene can be achieved through a combination of spectroscopic and computational methods.
UV-Visible Spectroscopy for Monitoring Isomerization
Objective: To quantify the kinetics of the thermal Z to E isomerization.
Methodology:
-
Sample Preparation: A dilute solution of (4-methylphenyl)diazene in a suitable solvent (e.g., ethanol, toluene) is prepared.
-
Photoisomerization: The solution is irradiated with UV light (typically around 365 nm) to induce the E to Z isomerization, reaching a photostationary state enriched in the Z isomer. This is confirmed by monitoring the changes in the absorption spectrum, specifically the decrease in the intense π-π* transition band of the E isomer (around 320-350 nm) and the increase in the n-π* transition band of the Z isomer (around 440 nm).
-
Thermal Relaxation: The irradiated solution is then kept in the dark at a constant temperature.
-
Kinetic Monitoring: The thermal back-isomerization from Z to E is monitored by recording the UV-Vis absorption spectra at regular time intervals. The increase in the absorbance of the π-π* band of the E isomer is followed over time.
-
Data Analysis: The rate constant (k) for the first-order thermal isomerization is determined by plotting the natural logarithm of the absorbance change versus time. The half-life (τ₁⸝₂) of the Z isomer can then be calculated using the equation τ₁⸝₂ = ln(2)/k. By performing the experiment at different temperatures, the activation energy (Ea) for the isomerization can be determined using the Arrhenius equation.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
Objective: To structurally differentiate and quantify the E and Z isomers in a mixture.
Methodology:
-
Sample Preparation: A solution of the E/Z isomer mixture of (4-methylphenyl)diazene is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded. The aromatic protons of the E and Z isomers will exhibit distinct chemical shifts due to their different chemical environments. The more sterically hindered Z isomer typically shows more upfield-shifted signals for the phenyl protons compared to the E isomer.
-
Quantitative Analysis: The relative ratio of the E and Z isomers in the mixture can be determined by integrating the characteristic, well-resolved signals corresponding to each isomer.
Computational Chemistry (Density Functional Theory - DFT)
Objective: To theoretically calculate the relative energies and isomerization barriers of the E and Z isomers.
Methodology:
-
Structure Optimization: The geometries of the E and Z isomers of (4-methylphenyl)diazene are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine the relative energy difference between the E and Z isomers.
-
Transition State Search: To determine the activation energy for the thermal Z to E isomerization, a transition state search is performed. This involves locating the saddle point on the potential energy surface that connects the Z isomer to the E isomer. Common methods include the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures and the transition state to confirm that the minima have all real frequencies and the transition state has exactly one imaginary frequency corresponding to the isomerization coordinate.
Logical Workflow and Isomerization Pathway
The following diagrams illustrate the logical workflow for analyzing the stability of the E/Z isomers and the fundamental isomerization pathway.
Caption: Experimental workflow for the comparative analysis of E/Z isomer stability.
Caption: Energy profile of the E/Z isomerization of (4-methylphenyl)diazene.
References
- 1. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 5. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diazene, (4-methylphenyl)-
For Immediate Reference: Key Safety and Disposal Information
Proper management of chemical waste is paramount for laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of Diazene, (4-methylphenyl)-, also known as 4-methylazobenzene. Adherence to these protocols is critical due to the compound's hazardous properties and the potential toxicity of its degradation products.
Hazard Profile and Disposal Considerations
Diazene, (4-methylphenyl)- is classified as harmful if swallowed and may cause long-lasting adverse effects on aquatic life.[1] As an azo dye, its primary environmental and health concern lies in its potential to break down into aromatic amines, such as 4-methylaniline (p-toluidine) and aniline, which are known to be toxic and are suspected carcinogens.[2][3] Therefore, direct disposal into sanitary sewer systems or general waste is strictly prohibited. The recommended disposal method for laboratory-scale quantities involves chemical degradation to less harmful substances before collection by a certified hazardous waste disposal service.
Quantitative Data for Diazene, (4-methylphenyl)- and its Degradation Products
The following tables summarize key quantitative data for Diazene, (4-methylphenyl)- and its primary degradation products. This information is crucial for understanding the chemical's behavior and the hazards associated with its handling and disposal.
Table 1: Physical and Chemical Properties of Diazene, (4-methylphenyl)-
| Property | Value |
| CAS Number | 949-87-1 |
| Molecular Formula | C₁₃H₁₂N₂ |
| Molecular Weight | 196.25 g/mol [1] |
| Melting Point | 71.5°C[4] |
| Boiling Point | 338.1°C at 760 mmHg[4] |
| Water Solubility | Insoluble |
Table 2: Toxicity Data for Diazene, (4-methylphenyl)- and its Degradation Products
| Compound | Oral LD50 (Rat) | Primary Hazards |
| Diazene, (4-methylphenyl)- | Data not available | Harmful if swallowed, hazardous to the aquatic environment[1] |
| 4-Methylaniline (p-Toluidine) | 656 mg/kg | Toxic if swallowed, in contact with skin, or if inhaled; suspected of causing cancer; very toxic to aquatic life[2] |
| Aniline | 250 mg/kg | Toxic if swallowed, in contact with skin, or if inhaled; suspected of causing genetic defects; may cause cancer; causes damage to organs through prolonged or repeated exposure; very toxic to aquatic life |
Experimental Protocol: Laboratory-Scale Degradation of Diazene, (4-methylphenyl)-
This protocol details a method for the reductive cleavage of the azo bond in Diazene, (4-methylphenyl)- using sodium dithionite. This process converts the azo dye into its constituent aromatic amines, which can then be managed as hazardous waste. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Diazene, (4-methylphenyl)- waste
-
Sodium dithionite (Na₂S₂O₄)
-
Water
-
Suitable reaction vessel (e.g., Erlenmeyer flask)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a certified chemical fume hood, place the Diazene, (4-methylphenyl)- waste into a suitable reaction vessel. If the waste is in a solid form, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol) before proceeding.
-
Dilution: Dilute the waste solution with water to a concentration of approximately 1-5% of the azo compound.
-
Reduction: While stirring the solution, slowly add solid sodium dithionite in small portions. A general rule of thumb is to use a 2-3 fold molar excess of sodium dithionite relative to the azo dye. The characteristic color of the azo dye should fade as the reduction proceeds.
-
Monitoring: Continue stirring and adding sodium dithionite until the solution becomes colorless, indicating the complete cleavage of the azo bond. This may take anywhere from 30 minutes to several hours, depending on the concentration and temperature.
-
Neutralization (if necessary): Check the pH of the resulting solution. If it is acidic or basic, neutralize it to a pH of approximately 7 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium bicarbonate).
-
Waste Collection: Transfer the resulting solution of aromatic amines to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department. The label should clearly indicate the presence of 4-methylaniline and aniline.
Operational and Disposal Plan Visualization
The following diagrams illustrate the logical workflow for the proper disposal of Diazene, (4-methylphenyl)- and the chemical degradation pathway.
Caption: Logical workflow for the safe disposal of Diazene, (4-methylphenyl)-.
Caption: Chemical degradation pathway of Diazene, (4-methylphenyl)-.
References
Personal protective equipment for handling Diazene, (4-methylphenyl)-
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Diazene, (4-methylphenyl)-. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification
Diazene, (4-methylphenyl)-, an aromatic azo compound, presents several health and environmental hazards. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for handling Diazene, (4-methylphenyl)-.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | Must conform to EN166 or OSHA 29 CFR 1910.133 standards. |
| Skin Protection | Chemical-resistant gloves. A lab coat or chemical-resistant apron. Closed-toe shoes. | See the glove compatibility table below. Lab coats should be buttoned. Avoid shorts and open-toed footwear. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters. | To be used in a well-ventilated area, preferably a chemical fume hood. A respirator is necessary if engineering controls are insufficient or during spill cleanup. |
| Glove Material | Recommendation for Aromatic Amines/Dyes | General Remarks |
| Butyl Rubber | Excellent | Recommended for protection against a wide variety of chemicals, including corrosive acids, ketones, and esters.[1] |
| Viton® | Excellent | Offers superior resistance to aromatic hydrocarbons.[2] |
| Nitrile Rubber | Good for splash protection | Not recommended for prolonged direct contact with aromatic hydrocarbons or strong acids.[3][4] Change gloves immediately after incidental contact. |
| Neoprene | Good | Provides good resistance to a range of chemicals. |
| Natural Rubber (Latex) | Fair to Poor | Not generally recommended for handling aromatic compounds. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is paramount when handling Diazene, (4-methylphenyl)-. The following diagram and procedural steps outline the recommended process from preparation to post-handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
